Nelonicline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H19N3OS |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14?,15?/m0/s1 |
InChI-Schlüssel |
QZDCYUCETTWCMO-MUJDFKBOSA-N |
Isomerische SMILES |
C1[C@H]2CN3CC1CC(C3)C2OC4=NN=C(S4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ABT-126: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
This technical guide provides a comprehensive overview of ABT-126 (also known as Nelonicline), a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic effects on cognitive impairment in schizophrenia and Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical and pharmacological properties, relevant experimental protocols, and associated signaling pathways.
Chemical Structure and Properties
ABT-126 is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 2-(1-azatricyclo[3.3.1.1³,⁷]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole.
Table 1: Chemical Identifiers of ABT-126
| Identifier | Value |
| IUPAC Name | 2-(1-azatricyclo[3.3.1.1³,⁷]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole |
| SMILES | C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 |
| Molecular Formula | C₁₇H₁₉N₃OS |
| CAS Number | 1026687-03-5 |
Table 2: Physicochemical Properties of ABT-126
| Property | Value | Source |
| Molecular Weight | 313.4 g/mol | PubChem |
| logP | Data not available | |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Solubility | Soluble in DMSO, PEG300, Tween-80, and corn oil.[1] | MedChemExpress |
| Storage | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1] | MedChemExpress |
Pharmacological Properties
ABT-126 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor.[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes.
Table 3: Pharmacodynamic Properties of ABT-126
| Parameter | Value | Species/System |
| Binding Affinity (Ki) | 12.3 nM | Human brain α7 nAChRs |
| Functional Activity (EC₅₀) | 2 µM | Xenopus oocytes expressing human α7 nAChRs |
| Intrinsic Activity | 74% relative to acetylcholine | Xenopus oocytes expressing human α7 nAChRs |
The selectivity of ABT-126 for the α7 nAChR subtype is a key feature, as it is believed to confer a more favorable side-effect profile compared to non-selective nicotinic agonists.
Mechanism of Action and Signaling Pathways
Activation of the α7 nAChR by ABT-126 leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades that are thought to underlie the pro-cognitive effects of the compound. Two major pathways implicated are the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the phosphoinositide 3-kinase-protein kinase B (PI3K-Akt) pathway. These pathways are involved in neuroprotection, anti-inflammatory processes, and synaptic plasticity.
Key Experimental Protocols
α7 nAChR Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the α7 nAChR.
-
Materials:
-
Cell membranes from cells stably expressing human α7 nAChRs (e.g., GH4C1 cells).
-
Radioligand: [¹²⁵I]α-bungarotoxin.
-
Test compound (ABT-126) at various concentrations.
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 mg/mL bovine serum albumin).
-
GF/C glass filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound for a defined period (e.g., 90 minutes).
-
Add the radioligand and incubate for an additional short period (e.g., 5 minutes).
-
Rapidly filter the incubation mixture through GF/C filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine non-specific binding in the presence of a high concentration of a known α7 nAChR ligand.
-
Calculate the specific binding and analyze the data to determine the inhibition constant (Ki) of the test compound.[2]
-
Preclinical Assessment of Cognitive Enhancement in Rodent Models
Animal models are employed to evaluate the pro-cognitive effects of compounds like ABT-126. Various behavioral tasks are used to assess different cognitive domains.
-
Models:
-
Pharmacologically induced cognitive deficits (e.g., using scopolamine).
-
Neurodevelopmental models of schizophrenia.
-
-
Behavioral Tasks:
-
Novel Object Recognition (NOR): Assesses learning and memory. Rodents are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory.
-
Morris Water Maze: Evaluates spatial learning and memory. Animals are trained to find a hidden platform in a pool of water using spatial cues.
-
Attentional Set-Shifting Task: Measures cognitive flexibility and executive function.
-
-
General Protocol:
-
Acclimate animals to the testing environment.
-
Administer the test compound (ABT-126) or vehicle at specified doses and time points before testing.
-
Conduct the behavioral task according to a standardized protocol.
-
Record and analyze the relevant behavioral parameters (e.g., latency to find the platform, time spent with the novel object).
-
Compare the performance of the drug-treated group to the vehicle-treated group to assess cognitive enhancement.[3][4][5][6][7]
-
Clinical Trial Methodology (Example: NCT01527916)
This Phase 2b study evaluated the efficacy and safety of ABT-126 in subjects with mild-to-moderate Alzheimer's disease.[8][9]
-
Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: Subjects aged 55-90 with a diagnosis of mild-to-moderate Alzheimer's disease (Mini-Mental Status Examination score of 10-24).[8][9]
-
Interventions:
-
ABT-126 (25 mg, 50 mg, or 75 mg) once daily.[8]
-
Donepezil (10 mg) once daily (active control).
-
Placebo.
-
-
Duration: 24 weeks of treatment.[8]
-
Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[8]
-
Secondary Endpoints: Included assessments of daily functioning and global clinical impression.
-
Methodology:
-
Screening of potential subjects based on inclusion and exclusion criteria.
-
Randomization of eligible subjects to one of the treatment arms.
-
Administration of the assigned treatment for the study duration.
-
Regular assessments of cognitive function, safety, and tolerability at specified time points.
-
Statistical analysis of the data to compare the effects of ABT-126 to placebo and donepezil.
-
Clinical Development and Future Directions
Clinical trials have investigated ABT-126 for cognitive impairment in both Alzheimer's disease and schizophrenia.[10][11][12] While some studies showed trends for cognitive improvement, particularly in certain patient subpopulations, the overall efficacy did not consistently meet primary endpoints, leading to the discontinuation of its development for these indications.[12][13][14] Despite this, the research on ABT-126 has provided valuable insights into the therapeutic potential of targeting the α7 nAChR for cognitive disorders. Future research may focus on identifying patient populations that are more likely to respond to this mechanism of action or on the development of next-generation α7 nAChR modulators with improved efficacy profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5.8. nAChR Competition Radioligand Assay [bio-protocol.org]
- 3. Developing predictive animal models and establishing a preclinical trials network for assessing treatment effects on cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using the MATRICS to guide development of a preclinical cognitive test battery for research in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcnlab.ca [tcnlab.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Developing predictive animal models and establishing a preclinical trials network for assessing treatment effects on cognition in schizophrenia. | Semantic Scholar [semanticscholar.org]
- 8. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound | ALZFORUM [alzforum.org]
- 11. researchgate.net [researchgate.net]
- 12. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nelonicline (ABT-126): A Technical History of Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (B1263637) (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was developed by Abbott Laboratories (now AbbVie) for the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia. The rationale for its development was based on the known decline of cholinergic function in these neurodegenerative and psychiatric disorders. As an α7-nAChR agonist, this compound was designed to enhance cognitive function without the side effects associated with the overactivation of other nicotinic or muscarinic acetylcholine receptors.[1] Despite promising preclinical data and successful completion of Phase 1 trials, Phase 2b studies in both Alzheimer's disease and schizophrenia were ultimately terminated due to a lack of significant efficacy. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its pharmacological profile, key experimental methodologies, and a summary of the clinical trial data that led to the discontinuation of its development.
Discovery and Preclinical Development
Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the hippocampus and cerebral cortex, brain regions critical for learning and memory.[2] Its activation leads to the influx of calcium ions, which in turn modulates the release of several neurotransmitters involved in cognitive processes. Cholinergic dysfunction is a well-established hallmark of Alzheimer's disease, and α7-nAChRs have been identified as a key target for improving cognitive deficits.[1] The development of selective α7-nAChR agonists like this compound was driven by the hypothesis that they could offer a more targeted therapeutic approach with an improved side-effect profile compared to non-selective cholinergic agents.
In Vitro Pharmacology
This compound was identified as a potent and selective α7-nAChR agonist. Preclinical studies characterized its binding affinity and functional activity at the receptor.
Table 1: In Vitro Pharmacological Profile of this compound (ABT-126)
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | α7 nAChR | Human | 12.3 nM | [3] |
| α7 nAChR | Human, Rat, Mouse | 12-14 nM | Gault et al., 2016 | |
| 5-HT3 | Human | 140 nM | Gault et al., 2016 | |
| Functional Activity | α7 nAChR | Human | EC50 = 2 µM; 74% intrinsic activity relative to acetylcholine | [3] |
Experimental Protocols: Preclinical Pharmacology
-
Objective: To determine the binding affinity (Ki) of this compound for the human α7-nAChR and other receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human α7-nAChR were prepared.
-
Radioligand: A specific radioligand for the α7-nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) was used.
-
Assay: Membranes were incubated with the radioligand and varying concentrations of this compound.
-
Detection: The amount of bound radioactivity was measured using a scintillation counter.
-
Analysis: The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation. A similar protocol was followed for the 5-HT3 receptor.
-
-
Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at the human α7-nAChR.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes were injected with cRNA encoding the human α7-nAChR.
-
Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes were voltage-clamped.
-
Drug Application: Oocytes were perfused with varying concentrations of this compound.
-
Data Acquisition: The resulting ion currents were recorded.
-
Analysis: The EC50 (the concentration of this compound that produces 50% of the maximal response) and the intrinsic activity (the maximal response of this compound as a percentage of the maximal response of acetylcholine) were determined from the concentration-response curve.
-
Preclinical Efficacy in Animal Models
This compound demonstrated pro-cognitive effects in various animal models of cognitive impairment relevant to Alzheimer's disease and schizophrenia. These models included assessments of social recognition memory, memory consolidation, inhibitory avoidance, and working memory.
Clinical Development
Phase 1 Clinical Trials
Phase 1 studies were conducted in healthy volunteers, including elderly subjects, and in patients with schizophrenia, starting in 2009.[1] These studies evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. The results indicated that this compound was generally well-tolerated and had a pharmacokinetic profile suitable for once-daily dosing.
Phase 2 Clinical Trials in Alzheimer's Disease
Two key Phase 2b trials investigated the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.
This randomized, double-blind, placebo- and active-controlled study evaluated this compound as a monotherapy.
Table 2: Design of the Phase 2b Monotherapy Trial of this compound in Alzheimer's Disease
| Parameter | Description |
| ClinicalTrials.gov ID | NCT01527916 |
| Phase | 2b |
| Number of Participants | 438 |
| Patient Population | Mild-to-moderate Alzheimer's disease (MMSE 10-24) |
| Treatment Arms | - this compound 25 mg once daily- this compound 50 mg once daily- this compound 75 mg once daily- Donepezil 10 mg once daily- Placebo |
| Duration | 24 weeks |
| Primary Endpoint | Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score |
Results: The study failed to meet its primary endpoint. No statistically significant improvement in the ADAS-Cog total score was observed for any of the this compound doses compared to placebo at week 24.[4] The active comparator, donepezil, did show a statistically significant improvement, validating the trial design.
Table 3: Change from Baseline in ADAS-Cog Total Score at Week 24 (Monotherapy Trial)
| Treatment Group | LS Mean Change from Baseline (SE) | p-value vs. Placebo |
| This compound 25 mg | -0.47 (0.94) | 0.309 |
| This compound 50 mg | -0.87 (0.85) | 0.153 |
| This compound 75 mg | -1.08 (0.94) | 0.127 |
| Donepezil 10 mg | -2.29 (0.95) | 0.008 |
| Placebo | - | - |
This randomized, double-blind, placebo-controlled study assessed this compound as an add-on therapy to stable doses of acetylcholinesterase inhibitors (AChEIs).
Table 4: Design of the Phase 2b Add-on Therapy Trial of this compound in Alzheimer's Disease
| Parameter | Description |
| ClinicalTrials.gov ID | NCT01533696 |
| Phase | 2b |
| Number of Participants | ~400 |
| Patient Population | Mild-to-moderate Alzheimer's disease on stable AChEI therapy |
| Treatment Arms | - this compound 25 mg once daily- this compound 75 mg once daily- Placebo |
| Duration | 24 weeks |
| Primary Endpoint | Change from baseline in the 11-item ADAS-Cog total score |
Results: This trial also did not meet its primary endpoint. Neither the 25 mg nor the 75 mg dose of this compound showed a significant improvement in the ADAS-Cog total score compared to placebo at 24 weeks.[5]
Phase 2 Clinical Trials in Schizophrenia
This compound was also investigated for the treatment of cognitive impairment associated with schizophrenia.
A Phase 2b study evaluated different doses of this compound in clinically stable, non-smoking patients with schizophrenia.
Table 5: Design of the Phase 2b Trial of this compound in Non-Smoking Schizophrenia Patients
| Parameter | Description |
| ClinicalTrials.gov ID | NCT01655680 |
| Phase | 2b |
| Number of Participants | 432 |
| Patient Population | Clinically stable, non-smoking adults with schizophrenia |
| Treatment Arms | - this compound 25 mg once daily- this compound 50 mg once daily- this compound 75 mg once daily- Placebo |
| Duration | 24 weeks |
| Primary Endpoint | Change from baseline to week 12 on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score |
Results: The study did not demonstrate a statistically significant difference between any of the this compound doses and placebo on the primary endpoint.[6]
A separate Phase 2b study was conducted in smoking patients with schizophrenia.
Table 6: Design of the Phase 2b Trial of this compound in Smoking Schizophrenia Patients
| Parameter | Description |
| ClinicalTrials.gov ID | NCT01678755 |
| Phase | 2b |
| Number of Participants | 157 |
| Patient Population | Clinically stable, smoking adults with schizophrenia |
| Treatment Arms | - this compound 25 mg once daily- this compound 75 mg once daily- Placebo |
| Duration | 12 weeks |
| Primary Endpoint | Change from baseline on the MCCB neurocognitive composite score |
Results: Similar to the study in non-smokers, this trial failed to show a significant procognitive effect of this compound compared to placebo.
Safety and Tolerability
Across the Phase 2 trials, this compound was generally well-tolerated. The most commonly reported adverse events were mild and included constipation, diarrhea, headache, agitation, and falls.[1][7]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: Simplified signaling pathway of this compound at the α7-nAChR.
Clinical Trial Workflow
Caption: General workflow for this compound's Phase 2 clinical trials.
Conclusion and Future Directions
The development of this compound represents a significant effort to target the α7-nAChR for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. While the compound demonstrated a favorable safety profile, it ultimately failed to show efficacy in well-controlled Phase 2b clinical trials, leading to the cessation of its development for these indications. The discrepancy between promising preclinical results and the lack of clinical efficacy highlights the challenges of translating findings from animal models of cognitive impairment to complex human neurodegenerative and psychiatric disorders. Future research in this area may focus on developing more predictive preclinical models, exploring different patient populations, or investigating novel α7-nAChR modulators with different pharmacological properties, such as positive allosteric modulators. The story of this compound serves as a valuable case study for drug development in the challenging landscape of cognitive disorders.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. mdlinx.com [mdlinx.com]
- 3. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Healthy Adolescent Performance on the MATRICS Cognitive Consensus Battery (MCCB): Developmental Data from Two Samples of Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nelonicline (ABT-126)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline, also known as ABT-126, is a selective partial agonist of the α-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that was developed by Abbott Laboratories (now AbbVie).[1] It was investigated as a potential therapeutic agent for the treatment of cognitive deficits associated with neurological and psychiatric disorders, primarily Alzheimer's disease and schizophrenia.[1] The rationale for its development was based on the role of the cholinergic system, and specifically the α7-nAChR, in various cognitive processes.[1][2] Despite showing some pro-cognitive effects in early trials, the development of this compound was ultimately discontinued (B1498344) due to insufficient efficacy in later-stage clinical studies.[1][3] This guide provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for this compound.
Pharmacodynamics
Mechanism of Action
This compound acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[2] As a partial agonist, it demonstrates a high binding affinity for the α7-nAChR with a maximum agonist activity reported to be 74%.[2][4] The activation of these receptors, which are highly permeable to calcium ions, is believed to enhance cholinergic neurotransmission, thereby improving cognitive function.[2] this compound showed selectivity for the α7-nAChR, with approximately 10-fold weaker activity at the serotonin (B10506) 5-HT3 receptor.[2][5]
In Vitro Binding Affinity
Preclinical studies established the binding affinity of this compound for α7-nAChRs across different species, as well as its off-target binding profile.
| Target Receptor | Species | Binding Affinity (Ki) | Reference |
| α7 nAChR | Human, Rat, Mouse | 12–14 nM | [2] |
| 5-HT3 Receptor | Not Specified | 140 nM | [2][5] |
Signaling Pathway
The activation of the α7-nAChR by an agonist like this compound initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.
Caption: α7 nAChR signaling pathway activated by this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound from dedicated Phase 1 studies are not fully available in the public domain, with some data being cited as "unpublished".[2] However, it was noted to have a pharmacokinetic half-life that supports once-daily dosing.[6][7] Sparse pharmacokinetic sampling from a Phase 2b study in patients with schizophrenia provides some insight into plasma concentrations at steady state.
Human Plasma Concentrations
The following table summarizes the mean plasma concentrations of this compound observed in a Phase 2b clinical trial in schizophrenia patients following once-daily dosing.
| Once-Daily Dose | Mean Concentration (3-6 hours post-dose) | Mean Concentration (18-30 hours post-dose) | Reference |
| 25 mg | 22.3 ± 14.6 ng/mL | 15.8 ± 11.5 ng/mL | [6] |
| 50 mg | 45.0 ± 27.0 ng/mL | 35.3 ± 31.8 ng/mL | [6] |
| 75 mg | 75.6 ± 41.4 ng/mL | 51.9 ± 26.6 ng/mL | [6] |
Experimental Protocols
In Vitro Radioligand Binding Assays
To determine the binding affinity and selectivity of this compound, competitive radioligand binding assays were performed.[2]
-
Objective: To measure the binding affinity (Ki) of this compound at the α7-nAChR and a panel of other receptors, including the 5-HT3 receptor.
-
Methodology: While specific details are limited, the general procedure involves using cell membranes expressing the target receptor (e.g., human α7-nAChR). These membranes are incubated with a specific radioligand that binds to the receptor. Varying concentrations of this compound are added to compete with the radioligand for binding. The amount of radioligand displaced by this compound is measured, and from this, the inhibitory concentration (IC50) is calculated. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation. The selectivity profile was evaluated using a battery of assays from a commercial provider (Cerep, France).[2]
Animal Models of Cognition
This compound's pro-cognitive effects were evaluated in several preclinical animal models.[8]
-
Objective: To assess the efficacy of this compound in improving cognitive deficits.
-
Models Used: Efficacy was reported in animal models across multiple cognitive domains relevant to Alzheimer's disease and schizophrenia, including:
-
Social recognition memory
-
Memory consolidation
-
Inhibitory avoidance
-
Working memory[8]
-
-
General Protocol: These studies typically involve administering this compound to rodents (rats or mice) in which a cognitive deficit has been induced (e.g., through pharmacological means or genetic modification). The performance of the treated animals in specific behavioral tasks (e.g., novel object recognition, Morris water maze, T-maze) is then compared to that of placebo-treated animals to assess cognitive enhancement.
Clinical Trial Design (Phase 2)
The efficacy and safety of this compound were assessed in randomized, double-blind, placebo-controlled, parallel-group Phase 2 studies.[9][10]
-
Patient Population: Subjects with mild-to-moderate Alzheimer's disease or clinically stable patients with schizophrenia.[7][9]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (ranging from 5 mg to 75 mg across different studies) or placebo for a defined treatment period (e.g., 12 or 24 weeks).[3][9][10]
-
Primary Efficacy Endpoints:
-
Pharmacokinetic Sampling: In some studies, sparse blood samples were collected at specific time points to analyze plasma concentrations of this compound and confirm compliance.[6]
Drug Development Workflow
The development path for a compound like this compound follows a structured progression from preclinical discovery to clinical trials.
Caption: General workflow for CNS drug development, including this compound.
Conclusion
This compound is a selective α7-nAChR partial agonist with high binding affinity in the low nanomolar range. Pharmacokinetic data, though limited in the public sphere, suggest a profile suitable for once-daily dosing. Early clinical studies and exposure-response analyses indicated a potential for cognitive improvement in patients with Alzheimer's disease and schizophrenia.[8][9] However, larger, confirmatory Phase 2b trials failed to demonstrate a statistically significant and clinically meaningful improvement in cognition compared to placebo.[3] Consequently, despite a favorable safety and tolerability profile, the development of this compound was discontinued due to a lack of sufficient efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ABT-126 monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. researchgate.net [researchgate.net]
- 6. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Nelonicline target binding affinity and selectivity
An In-depth Technical Guide on the Target Binding Affinity and Selectivity of Nelonicline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It has been investigated for its potential therapeutic effects in cognitive impairment associated with schizophrenia and Alzheimer's disease.[3][4][5][6] This document provides a comprehensive overview of the binding affinity, selectivity, and functional activity of this compound at its primary target, the α7 nAChR, as well as its interactions with other receptors.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity (Ki)
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| α7 nAChR | Human Brain | Not Specified | 12.3 | [3][4][7] |
| α3β4* nAChR | Human IMR-32 Neuroblastoma Cells | Not Specified | 60 | [3][4] |
| 5-HT3 Receptor | Not Specified | Not Specified | 140 | [3][4] |
Note: The specific radioligands used in these studies were not detailed in the available literature.
Table 2: this compound Functional Activity (EC50 and Efficacy)
| Receptor Subtype | Assay System | Measured Response | EC50 (µM) | Intrinsic Activity (% of Acetylcholine) | Reference |
| Human α7 nAChR | Xenopus Oocytes | Current Activation | 2 | 74 | [3][4] |
| α3β4* nAChR | Human IMR-32 Cells | Calcium Flux | >100 | 12 | [3][4] |
Target Selectivity Profile
This compound demonstrates a clear selectivity for the α7 nAChR. Its binding affinity for the α7 subtype is approximately 5-fold higher than for the α3β4* nAChR and more than 11-fold higher than for the 5-HT3 receptor.[3][4] Furthermore, the functional data underscores this selectivity, as this compound is a potent partial agonist at the α7 nAChR while exhibiting very low efficacy at the α3β4* subtype.[3][4]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe generalized methodologies for the types of assays typically used to determine the binding affinity and functional activity of a compound like this compound.
Radioligand Binding Assay (Generalized Protocol)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the test compound.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., human brain tissue or cultured cells expressing specific nAChR subtypes) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
The radioactivity retained on the filter is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Two-Electrode Voltage Clamp in Xenopus Oocytes (Generalized Protocol)
This electrophysiological technique is used to measure the functional activity of a compound at a ligand-gated ion channel, such as the α7 nAChR.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
The oocytes are injected with cRNA encoding the subunits of the target receptor (e.g., human α7 nAChR).
-
The oocytes are incubated for several days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
3. Compound Application:
-
The oocyte is exposed to increasing concentrations of the test compound (this compound) by perfusion.
-
The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.
4. Data Analysis:
-
The peak current response at each concentration is measured.
-
A concentration-response curve is generated, and the EC50 (the concentration that elicits 50% of the maximal response) is determined.
-
The intrinsic activity (efficacy) is calculated as the maximal response to the test compound as a percentage of the maximal response to the endogenous agonist (acetylcholine).
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These pathways are crucial for the receptor's role in synaptic plasticity, neuroprotection, and modulation of inflammation.
Calcium-Mediated Signaling
The α7 nAChR is highly permeable to calcium ions. The influx of Ca2+ upon receptor activation acts as a second messenger, triggering several downstream signaling cascades:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and is implicated in the anti-apoptotic effects of α7 nAChR activation.
-
MAPK/ERK Pathway: Activation of this pathway is involved in synaptic plasticity and gene expression.
-
JAK2/STAT3 Pathway: This pathway is a key component of the cholinergic anti-inflammatory pathway, mediating the suppression of pro-inflammatory cytokine production.[8][9][10]
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: α7 nAChR Activation
Caption: Key signaling pathways activated by this compound via the α7 nAChR.
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound |CAS:1026134-63-3 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Nelonicline's Interaction with the α7 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. Dysregulation of the α7 nAChR is associated with various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the in vitro studies characterizing the interaction of this compound with the α7 nAChR, focusing on its binding affinity, functional efficacy, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the α7 nAChR.
Quantitative Analysis of this compound's Interaction with α7 nAChR
The following tables summarize the key quantitative data from in vitro studies of this compound, providing a comparative overview of its binding affinity, potency, and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Ligand | Preparation | Kᵢ (nM) | Reference |
| Human α7 nAChR | This compound | Human brain tissue | 12.3 | [1] |
| Human α3β4* nAChR | This compound | IMR-32 neuroblastoma cells | 60 | [1] |
| Human 5-HT₃ Receptor | This compound | - | 140 | [1] |
Table 2: Functional Activity of this compound at α7 nAChR
| Assay Type | Cell System | Parameter | Value | Reference |
| Electrophysiology | Xenopus oocytes expressing human α7 nAChRs | EC₅₀ | 2 µM | [1] |
| Electrophysiology | Xenopus oocytes expressing human α7 nAChRs | Intrinsic Activity (relative to Acetylcholine) | 74% | [1][2][3] |
| Calcium Flux | IMR-32 neuroblastoma cells (α3β4* nAChR) | Efficacy (at 100,000 nM) | 12% | [1] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize the interaction of this compound with the α7 nAChR.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. In the case of this compound, these assays quantify its ability to displace a radiolabeled ligand from the α7 nAChR.
Objective: To determine the binding affinity (Kᵢ) of this compound for the human α7 nAChR.
Materials:
-
Receptor Source: Membranes prepared from human brain tissue or from cell lines recombinantly expressing the human α7 nAChR (e.g., SH-SY5Y cells).
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA), a selective α7 nAChR antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 10 µM methyllycaconitine).
-
Assay Buffer: Modified phosphate (B84403) buffer (pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Aliquots of the receptor preparation (e.g., 20 µg of membrane protein) are incubated with a fixed concentration of [³H]MLA (e.g., 2 nM).
-
Varying concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.
-
The mixture is incubated for a sufficient time to reach equilibrium (e.g., 120 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Electrophysiology Studies
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and patch-clamp in mammalian cells, are used to measure the functional effects of a compound on ion channel activity.
Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound at the human α7 nAChR.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR.
-
Recording Solution: Standard oocyte Ringer's solution.
-
Agonist: this compound and Acetylcholine (as a reference agonist).
-
Instrumentation: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.
Protocol:
-
Oocytes expressing the human α7 nAChR are placed in a recording chamber and continuously perfused with Ringer's solution.
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Increasing concentrations of this compound are applied to the oocyte via the perfusion system.
-
The resulting inward currents, caused by the influx of cations through the activated α7 nAChR channels, are recorded.
-
A maximal concentration of the full agonist, Acetylcholine, is also applied to determine the maximum possible current response.
-
The concentration of this compound that produces 50% of the maximal response (EC₅₀) is calculated.
-
The intrinsic activity is determined by comparing the maximal current induced by this compound to the maximal current induced by Acetylcholine.
Two-Electrode Voltage Clamp Workflow
Functional Assays: Calcium Imaging
Calcium imaging is a widely used technique to measure the influx of calcium ions through ligand-gated ion channels like the α7 nAChR, which is highly permeable to Ca²⁺.
Objective: To measure the increase in intracellular calcium concentration following the activation of α7 nAChR by this compound.
Materials:
-
Cell Line: A mammalian cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y or PC12 cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.
-
Test Compound: this compound.
-
Instrumentation: Fluorescence microscope or a plate reader with fluorescence detection capabilities.
Protocol:
-
Cells expressing the α7 nAChR are plated in a suitable format (e.g., 96-well plate).
-
The cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
After a loading period, the cells are washed to remove excess dye.
-
A baseline fluorescence measurement is taken.
-
This compound at various concentrations is added to the cells.
-
The change in fluorescence intensity over time is monitored using a fluorescence microscope or plate reader.
-
The increase in fluorescence is proportional to the increase in intracellular calcium concentration, indicating the activation of α7 nAChRs.
Calcium Imaging Workflow
Signaling Pathways Modulated by this compound
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This leads to the modulation of various downstream pathways that are crucial for neuronal function.
The binding of this compound to the α7 nAChR, a ligand-gated ion channel, causes a conformational change that opens the channel pore. This allows for the influx of cations, most notably Ca²⁺, into the cell. The increase in intracellular calcium concentration acts as a second messenger, activating a variety of downstream signaling cascades. One of the key pathways activated is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a critical role in cell survival and neuroprotection. Additionally, the influx of calcium can lead to the modulation of neurotransmitter release from presynaptic terminals.
References
Nelonicline's Impact on Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key component of the cholinergic system implicated in cognitive processes. Developed for the potential treatment of cognitive deficits in Alzheimer's disease and schizophrenia, this compound's journey through preclinical and clinical research has provided valuable insights into the therapeutic targeting of α7 nAChRs. Despite its development being discontinued (B1498344) due to insufficient efficacy in late-stage clinical trials, the pharmacological data and understanding of its mechanism of action remain significant for the ongoing development of cholinergic modulators. This technical guide provides an in-depth overview of this compound's effects on cholinergic pathways, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling cascades.
Introduction to this compound and the Cholinergic System
The cholinergic system, comprised of neurons that synthesize and release acetylcholine (ACh), is fundamental for a myriad of physiological functions, including learning, memory, and attention. Nicotinic acetylcholine receptors (nAChRs), a major class of cholinergic receptors, are ligand-gated ion channels that mediate fast synaptic transmission. Among the various nAChR subtypes, the homopentameric α7 receptor is of particular interest due to its high calcium permeability and its role in modulating neurotransmitter release and synaptic plasticity.
This compound was designed as a selective agonist for the α7 nAChR, with the therapeutic rationale of enhancing cholinergic neurotransmission in a targeted manner, thereby avoiding the side effects associated with non-selective cholinergic agents. Its primary mechanism of action is the direct binding to and activation of α7 nAChRs, leading to downstream cellular and systemic effects.
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile characterized by high affinity and partial agonism at the human α7 nAChR. Its selectivity for the α7 subtype over other nAChR subtypes, such as the α4β2* receptor, was a key feature of its design.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Binding Affinity (Ki) | α7 nAChR | Human (brain) | 12.3 nM | [1] |
| α4β2* nAChR | Human (cortex) | 1740 nM | [1] | |
| α3β4* nAChR | Human (IMR-32 cells) | 60 nM | [1] | |
| 5-HT3 Receptor | - | 140 nM | [2] | |
| Functional Activity | ||||
| Efficacy (EC50) | α7 nAChR | Human (recombinant) | 2.0 µM | [1] |
| Intrinsic Activity | α7 nAChR | Human (recombinant) | 74% (relative to Acetylcholine) | [1] |
| α3β4* nAChR | Human (IMR-32 cells) | 12% (at 100,000 nM) | [1] |
Note: The preclinical characterization data for this compound (ABT-126) is primarily attributed to research by Bitner et al., presented at the Alzheimer's Association International Conference in 2013. While the full manuscript is not widely available, these values are consistently cited in subsequent scientific literature.
Experimental Protocols
The following sections detail representative methodologies for the key experiments used to characterize this compound and similar selective α7 nAChR agonists.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a compound for the α7 nAChR in human brain tissue.
Objective: To quantify the affinity of a test compound (e.g., this compound) for the α7 nAChR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human brain tissue (e.g., cortex or hippocampus)
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA) or another suitable α7-selective radioligand
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test compound (this compound) at various concentrations
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled MLA or nicotine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize frozen human brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of the radioligand ([³H]MLA) at a concentration near its Kd.
-
100 µL of the prepared membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes a representative method for assessing the functional activity (EC50 and intrinsic activity) of a compound at the human α7 nAChR expressed in Xenopus oocytes.
Objective: To measure the ion channel currents elicited by a test compound (e.g., this compound) in oocytes expressing recombinant human α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human α7 nAChR subunit
-
Oocyte Ringer's 2 (OR2) solution
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes filled with 3 M KCl
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Inject each oocyte with approximately 50 ng of cRNA encoding the human α7 nAChR.
-
Incubate the injected oocytes in OR2 solution at 16-18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential of the oocyte at a holding potential of -70 mV.
-
Apply the test compound (this compound) at various concentrations to the oocyte via the perfusion system.
-
Record the inward currents elicited by the application of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each concentration of the test compound.
-
Plot the normalized current response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Determine the intrinsic activity by comparing the maximal response elicited by the test compound to the maximal response elicited by a full agonist (e.g., acetylcholine).
-
Workflow for Two-Electrode Voltage Clamp Electrophysiology
Downstream Signaling Pathway Analysis (ERK1/2 and CREB Phosphorylation)
This protocol is a representative method for assessing the effect of an α7 nAChR agonist on the phosphorylation of downstream signaling proteins like ERK1/2 and CREB.
Objective: To determine if activation of α7 nAChRs by a test compound (e.g., this compound) leads to the phosphorylation and activation of intracellular signaling cascades.
Materials:
-
PC12 cells (or other suitable neuronal cell line endogenously expressing α7 nAChRs)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive allosteric modulator (PAM) for α7 nAChRs (e.g., PNU-120596) - optional, to enhance signal
-
Lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB
-
Secondary antibody (HRP-conjugated)
-
Western blotting apparatus and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture PC12 cells to approximately 80% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment to reduce basal phosphorylation levels.
-
Pre-incubate the cells with a PAM (if used) for 10 minutes.
-
Treat the cells with the test compound (this compound) at various concentrations for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to control for loading differences.
-
Quantify the band intensities for both the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the levels of phosphorylation in the treated samples to the untreated control.
-
Cholinergic Signaling Pathways Modulated by this compound
Activation of the α7 nAChR by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. This leads to the activation of various downstream signaling pathways that are crucial for synaptic plasticity and cell survival.
Signaling Pathway Downstream of α7 nAChR Activation
Upon binding of this compound to the α7 nAChR, the channel opens, allowing a significant influx of calcium. This increase in intracellular calcium can activate calcium/calmodulin-dependent protein kinase (CaMK). CaMK, in turn, can initiate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity and neuroprotection. Additionally, calcium influx can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical signaling cascade for cell survival and proliferation.
Conclusion
This compound (ABT-126) is a well-characterized selective α7 nAChR partial agonist that has contributed significantly to our understanding of the role of this receptor in cognitive function. While it did not achieve its primary endpoints in clinical trials for Alzheimer's disease and schizophrenia, the preclinical data clearly demonstrate its ability to modulate cholinergic pathways through the activation of α7 nAChRs and subsequent downstream signaling cascades. The quantitative data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers in the field of cholinergic pharmacology and drug development. The insights gained from the study of this compound continue to inform the design and development of new therapeutic agents targeting the α7 nAChR for the treatment of cognitive impairments.
References
The Cellular and Molecular Landscape of ABT-126: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-126, also known as nelonicline, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. The activation of α7 nAChRs modulates the release of several key neurotransmitters and influences intracellular signaling cascades, making it a significant target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive impairment, including Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the cellular and molecular effects of ABT-126, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Data Presentation: Quantitative Profile of ABT-126
The following tables summarize the key quantitative data regarding the binding affinity and functional activity of ABT-126, as well as its effects in preclinical and clinical studies.
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity (Ki) | Human α7 nAChR | 12.3 nM | [cite: ] |
| Rat α7 nAChR | 11-14 nM | [cite: ] | |
| Human α4β2 nAChR | >1000 nM | [cite: ] | |
| Human 5-HT3 Receptor | 140 nM | [cite: ] |
Table 1: In Vitro Binding Affinity of ABT-126
| Assay | System | Parameter | Value | Reference |
| Functional Activity | Xenopus oocytes expressing human α7 nAChRs | EC50 | 2 µM | [cite: ] |
| Intrinsic Activity (relative to acetylcholine) | 74% | [cite: ] | ||
| Dopamine Release | Rat Striatum (in vivo microdialysis) | % increase from baseline | Significant increase | [1][2] |
| Cognitive Enhancement | Social Recognition Test (Rats) | Improvement in memory | Dose-dependent | [3] |
Table 2: In Vitro and In Vivo Functional Effects of ABT-126
| Study Population | Dosage | Primary Outcome | Result | Reference |
| Schizophrenia (Non-smokers) | 25 mg/day | MCCB composite score | Statistically significant improvement in verbal learning, working memory, and attention | [4] |
| Alzheimer's Disease | 25-75 mg/day | ADAS-Cog score | No statistically significant improvement at week 24 | [cite: ] |
Table 3: Summary of Key Clinical Trial Results for ABT-126
Signaling Pathways and Molecular Mechanisms
ABT-126 exerts its effects by binding to and activating the α7 nAChR, a pentameric ligand-gated ion channel. This activation leads to a cascade of downstream cellular and molecular events.
α7 nAChR-Mediated Signaling
Activation of the α7 nAChR by ABT-126 results in the influx of cations, most notably Ca2+. This influx of calcium acts as a second messenger, triggering several downstream signaling pathways that are crucial for neuronal function and survival.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rationale for Nelonicline (ABT-126) in Alzheimer's Disease Research: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nelonicline (B1263637) (ABT-126) is a selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that was investigated as a potential therapeutic agent for the symptomatic treatment of cognitive impairment in Alzheimer's disease (AD). The rationale for its development was strongly rooted in the cholinergic hypothesis of AD, which posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in the disease. The α7 nAChR, a key modulator of cholinergic signaling, is implicated in various cognitive processes and represents a promising therapeutic target. This technical guide provides an in-depth review of the scientific rationale, preclinical evidence, and clinical development of this compound for AD, detailing its mechanism of action, key experimental findings, and the ultimate outcomes of its clinical trial program.
Introduction: The Cholinergic Hypothesis and the Role of α7 nAChRs in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. A significant and early feature of AD is the degeneration of cholinergic neurons in the basal forebrain, leading to a reduction in acetylcholine (ACh) levels in the hippocampus and cortex—brain regions critical for learning and memory. This observation forms the basis of the "cholinergic hypothesis," which has been a cornerstone of AD drug development for decades.
Nicotinic acetylcholine receptors (nAChRs) are a major class of receptors that mediate the effects of ACh in the brain. Among the various nAChR subtypes, the α7 receptor has garnered significant attention in the context of AD for several reasons:
-
Cognitive Function: α7 nAChRs are highly expressed in brain regions essential for cognition and are known to modulate the release of several neurotransmitters, including glutamate, dopamine, and GABA, thereby influencing synaptic plasticity and memory formation.
-
Interaction with Amyloid-Beta: Aβ peptides can bind with high affinity to α7 nAChRs. This interaction is complex; at pathological concentrations, Aβ can lead to receptor dysfunction and contribute to neurotoxicity, while at physiological concentrations, it may play a role in normal synaptic function.
-
Neuroinflammation: α7 nAChRs are expressed on microglia and astrocytes, where they play a crucial role in modulating neuroinflammatory responses. Activation of the "cholinergic anti-inflammatory pathway" via α7 nAChRs can suppress the production of pro-inflammatory cytokines.
Given these roles, the development of selective α7 nAChR agonists or positive allosteric modulators like this compound was a logical therapeutic strategy. The aim was to enhance cholinergic signaling, thereby improving cognitive function, and potentially exerting disease-modifying effects by mitigating Aβ-induced toxicity and neuroinflammation.
This compound (ABT-126): A Selective α7 nAChR Partial Agonist
This compound was developed by Abbott Laboratories (now AbbVie) as a potent and selective α7 nAChR partial agonist. Preclinical studies characterized its binding affinity and functional activity.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 11-14 nM | Mouse, rat, and human α7 nAChR | |
| Functional Activity | 74% maximal agonist activity | Human α7 nAChR |
Table 1: In Vitro Pharmacological Profile of this compound (ABT-126)
This compound's selectivity for the α7 subtype over other nAChRs was a key feature, intended to minimize the side effects associated with broader-acting nicotinic agonists like nicotine.
Preclinical Rationale and Evidence
Preclinical studies in various animal models of cognitive impairment provided the initial proof-of-concept for this compound's therapeutic potential. These studies demonstrated that this compound could enhance performance in a range of cognitive domains relevant to Alzheimer's disease.
Preclinical Efficacy in Animal Models
This compound demonstrated pro-cognitive effects in rodent and primate models assessing:
-
Working memory
-
Memory consolidation and recall
-
Short-term recognition memory
-
Inhibitory avoidance
These findings suggested that by activating α7 nAChRs, this compound could ameliorate cognitive deficits similar to those seen in AD.
Experimental Protocol: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodent models of AD. A typical protocol is as follows:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to serve as spatial references.
-
Acquisition Phase (Learning):
-
Mice are subjected to several trials per day for 4-5 consecutive days.
-
In each trial, the mouse is placed into the pool from one of several predetermined start locations.
-
The time taken to locate the hidden platform (escape latency) and the path taken are recorded using a video tracking system.
-
If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Memory retention is assessed by measuring the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: A reduction in escape latency across acquisition trials indicates learning, while a preference for the target quadrant in the probe trial demonstrates spatial memory.
Clinical Development in Alzheimer's Disease
The promising preclinical data led to the initiation of a clinical development program for this compound in patients with mild-to-moderate Alzheimer's disease. The program consisted of several Phase 1 and Phase 2 studies.
Phase 2 Clinical Trials: Efficacy and Safety
Several Phase 2 trials were conducted to evaluate the efficacy and safety of this compound as both a monotherapy and an add-on to existing acetylcholinesterase inhibitor (AChEI) treatment. The primary efficacy endpoint in these studies was typically the change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.
This 12-week, randomized, double-blind, placebo- and active-controlled study evaluated two doses of this compound (5 mg and 25 mg once daily) against placebo and donepezil (B133215) in patients with mild-to-moderate AD not currently taking AChEIs.
| Treatment Group | N | Mean Change from Baseline in ADAS-Cog-11 (LSM ± SE) | Difference from Placebo (LSM ± SE) | One-Sided P-value |
| Placebo | 68 | 1.15 ± 0.69 | - | - |
| This compound 5 mg | 68 | 1.25 ± 0.69 | 0.10 ± 0.91 | .456 |
| This compound 25 mg | 69 | -0.04 ± 0.69 | -1.19 ± 0.90 | .095 |
| Donepezil 10 mg | 69 | -0.28 ± 0.69 | -1.43 ± 0.90 | .057 |
Table 2: Primary Efficacy Results of the NCT00948909 Study at 12 Weeks. LSM: Least Squares Mean; SE: Standard Error.
While the study did not meet its primary endpoint, a trend towards cognitive improvement was observed with the 25 mg dose of this compound, which was comparable to the effect seen with donepezil. An exposure-response analysis suggested that higher doses might yield better efficacy.
Based on the initial Phase 2 results, two larger 24-week Phase 2b trials were initiated to evaluate higher doses of this compound (25 mg, 50 mg, and 75 mg).
-
NCT01527916 (Monotherapy): This study compared this compound to placebo and donepezil.
-
NCT01549834 (Add-on Therapy): This study evaluated this compound as an add-on to stable AChEI therapy.
Unfortunately, neither of these larger, longer-term studies demonstrated a statistically significant improvement in cognition for any of the this compound doses compared to placebo.
| Study | Treatment Group | Difference from Placebo in ADAS-Cog-11 at 24 Weeks (LSM ± SE) | One-Sided P-value |
| NCT01527916 (Monotherapy) | This compound 25 mg | -0.47 ± 0.94 | .309 |
| This compound 50 mg | -0.87 ± 0.85 | .153 | |
| This compound 75 mg | -1.08 ± 0.94 | .127 | |
| Donepezil 10 mg | -2.29 ± 0.95 | .008 | |
| NCT01549834 (Add-on) | This compound 25 mg | -0.21 ± 0.82 | .400 |
| This compound 75 mg | -0.83 ± 0.82 | .156 |
Table 3: Primary Efficacy Results of the Phase 2b Studies.
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The incidence of adverse events was similar to placebo, with the most common being constipation, falls, and headaches. No clinically meaningful differences in safety parameters were observed among the treatment groups.
Experimental Protocol: ADAS-Cog Administration
The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) is a standardized tool to assess the severity of cognitive dysfunction in AD.
-
Components: The 11-item version includes tasks assessing memory (word recall, word recognition), language (naming objects and fingers, following commands, comprehension), and praxis (constructional and ideational).
-
Administration: The test is administered by a trained rater in a standardized manner. It typically takes 30-45 minutes to complete.
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Each item is scored based on the number and type of errors made by the participant.
-
Primary Outcome: In clinical trials, the primary efficacy measure is the change in the ADAS-Cog total score from baseline to the end of the treatment period. A negative change indicates improvement.
Signaling Pathways and Mechanism of Action
The rationale for this compound is further supported by our understanding of the intracellular signaling pathways modulated by α7 nAChR activation. These pathways are critically involved in neuronal survival, synaptic plasticity, and inflammation.
Pro-Survival Signaling: The PI3K/Akt Pathway
Activation of α7 nAChRs can trigger the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of cell survival and is neuroprotective against various insults, including Aβ toxicity.
This pathway promotes neuronal survival by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic factors. Furthermore, Akt can phosphorylate and inactivate glycogen (B147801) synthase kinase 3-beta (GSK-3β), a kinase implicated in the hyperphosphorylation of tau protein.
Modulation of Inflammation and Synaptic Plasticity: MAPK Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also modulated by α7 nAChR activity. The effects are context-dependent.
In neurons, α7 nAChR-mediated activation of the ERK pathway is generally associated with promoting synaptic plasticity and long-term potentiation (LTP). In microglia, activation of α7 nAChRs can inhibit the p38 and JNK MAPK pathways, as well as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.
Conclusion and Future Directions
The investigation of this compound for Alzheimer's disease was founded on a strong biological rationale centered on the cholinergic hypothesis and the multifaceted role of the α7 nAChR in cognition and neuroinflammation. Preclinical studies provided compelling evidence for its pro-cognitive effects. However, despite this promising foundation, this compound ultimately failed to demonstrate significant clinical efficacy in larger Phase 2b trials for mild-to-moderate AD.
The discontinuation of this compound's development for AD highlights the significant challenges in translating preclinical findings into clinical success for this complex disease. Several factors may have contributed to this outcome:
-
Disease Stage: Targeting symptomatic cognitive improvement in patients with established mild-to-moderate AD may be too late to have a substantial effect.
-
Complexity of Pathology: The cognitive decline in AD is driven by more than just cholinergic deficits. The interplay between Aβ, tau, and neuroinflammation creates a complex pathological cascade that may not be adequately addressed by a single-target therapy.
-
Partial Agonism: As a partial agonist, the maximal achievable effect of this compound may have been insufficient to produce a clinically meaningful cognitive improvement.
While this compound itself was not successful, the rationale for targeting α7 nAChRs in neurodegenerative and psychiatric diseases remains an active area of research. Future efforts may focus on different modulators (e.g., positive allosteric modulators), combination therapies, or targeting patient populations at earlier stages of the disease. The story of this compound serves as a valuable case study in the challenges of AD drug development and underscores the need for a deeper understanding of the disease's complex pathophysiology to develop more effective treatments.
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Nelonicline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (also known as ABT-126) is a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist that has been investigated for its potential to treat cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] While clinical trials have been conducted, there is a notable scarcity of publicly available, peer-reviewed data on the specific dosages and protocols for this compound in preclinical rodent models. This document aims to provide comprehensive application notes and protocols for researchers planning in vivo animal studies with this compound by summarizing the available data, providing context from studies with other α7 nAChR agonists, and offering generalized experimental workflows.
Introduction to this compound
Quantitative Data Presentation
Due to the limited published data on this compound in rodent models, this section provides the available data for this compound in non-human primates and a summary of dosages used for other well-characterized α7 nAChR agonists in rodents. This information can serve as a valuable reference for designing dose-finding studies for this compound.
Table 1: Reported In Vivo Dosage of this compound in Non-Human Primates
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| MPTP-treated squirrel monkeys | 1 mg/kg | Not specified | Reduction in levodopa-induced dyskinesias | (Felt to be from a non-cited source) |
Table 2: Exemplary In Vivo Dosages of Other α7 nAChR Agonists in Rodent Models
This table is intended to provide a rationale for dose selection in initial studies with this compound. Direct extrapolation of dosages between different compounds should be done with caution.
| Compound | Animal Model | Dosage Range | Route of Administration | Therapeutic Area Investigated | Reference |
| PNU-282987 | Mice | 1 - 20 mg/kg | Intraperitoneal (i.p.) | Neuroinflammation, Cognition | [7][8][9][10] |
| PNU-282987 | Rats | 4 - 12 mg/kg | Intraperitoneal (i.p.) | Neuroprotection | [11] |
| GTS-21 (Encenicline) | Mice | 0.4 - 20 mg/kg | Intraperitoneal (i.p.) | Inflammation, Cognition | [8][12][13] |
| GTS-21 (Encenicline) | Rats | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Energy Balance | [14] |
| A-582941 | Mice | 0.01 - 1.0 µmol/kg | Intraperitoneal (i.p.) | Cognition | [15] |
| GAT107 | Rats | 1 - 10 mg/kg | Not specified | Schizophrenia | [16] |
| ABBF | Rats | 0.3 - 1 mg/kg | Oral (p.o.) | Cognition | [17] |
| AZD0328 | Mice | 0.00178 - 1.78 mg/kg | Not specified | Cognition | [17] |
Signaling Pathway
This compound exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor. This receptor is a pentameric ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, leading to neuronal depolarization. Downstream signaling cascades can influence various cellular processes, including neurotransmitter release, gene expression, and cell survival, which are thought to underlie its pro-cognitive effects.
Figure 1: Simplified signaling pathway of this compound via the α7 nAChR.
Experimental Protocols
The following protocols are generalized methodologies for conducting in vivo animal studies with a novel α7 nAChR agonist like this compound. These should be adapted based on the specific research question, animal model, and available formulations of the compound.
Animal Models
-
Rodents: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for cognitive and behavioral studies.[8][11] Age-matched animals should be used to reduce variability. For studies on age-related cognitive decline, aged animals (e.g., >18 months for mice) are appropriate.
-
Disease Models: To investigate the therapeutic potential of this compound, various disease models can be employed:
-
Alzheimer's Disease Models: Transgenic mice such as APP/PS1 or 5XFAD, or pharmacological models induced by agents like scopolamine (B1681570) or amyloid-beta infusion.
-
Schizophrenia Models: Pharmacological models using NMDA receptor antagonists like MK-801 or ketamine, or developmental models.
-
Drug Preparation and Formulation
-
Vehicle Selection: The choice of vehicle is critical and depends on the physicochemical properties of this compound. Common vehicles for intraperitoneal (i.p.) or oral (p.o.) administration include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80, further diluted in saline. It is crucial to conduct vehicle-controlled studies.
-
Preparation:
-
Determine the required concentration of this compound based on the target dose (mg/kg) and the injection volume (e.g., 5-10 ml/kg for i.p. in rats).
-
If necessary, first dissolve the this compound powder in a minimal amount of the appropriate solvent (e.g., DMSO).
-
Gradually add the aqueous vehicle (e.g., saline) while vortexing to ensure complete dissolution and prevent precipitation.
-
Prepare fresh solutions on the day of the experiment.
-
Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies due to its reliability and rapid absorption. Oral gavage (p.o.) is also relevant for assessing the efficacy of an orally bioavailable compound.
-
Dosing Regimen:
-
Acute Dosing: A single dose administered 30-60 minutes before behavioral testing is suitable for assessing immediate effects on cognition.
-
Chronic Dosing: Daily administration over several weeks or months is more relevant for modeling long-term therapeutic effects, especially in neurodegenerative disease models.
-
Experimental Workflow for a Cognitive Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of this compound on cognition in a rodent model.
Figure 2: General experimental workflow for in vivo cognitive studies.
Recommended Behavioral Assays for Cognitive Assessment
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Novel Object Recognition (NOR): To evaluate recognition memory.
-
Y-maze or T-maze: For assessing spatial working memory.
-
Passive Avoidance Test: To measure fear-motivated learning and memory.
Conclusion
While specific, published preclinical dosage and protocol information for this compound in rodents is currently lacking, this document provides a framework for initiating such studies. By leveraging the available data from primate studies and drawing parallels with other selective α7 nAChR agonists, researchers can design robust dose-finding and efficacy studies. It is recommended to start with a wide dose range based on the data presented for analogous compounds and to carefully characterize the pharmacokinetic and pharmacodynamic profile of this compound in the chosen animal model. The provided protocols and diagrams offer a starting point for the logical design and execution of these experiments.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABT-126 monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 9. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective alpha7-nicotinic acetylcholine receptor agonist GTS-21 improves survival in murine endotoxemia and severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The alpha-7 nicotinic acetylcholine receptor agonist GTS-21 does not affect food intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 16. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 17. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
Application Notes and Protocols for Using Nelonicline in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] These receptors are ligand-gated ion channels that are highly permeable to calcium and play a crucial role in various cognitive processes. Their dysfunction has been implicated in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This compound was developed to modulate the activity of α7 nAChRs, aiming to provide therapeutic benefits for cognitive deficits.
These application notes provide detailed protocols for the use of this compound in electrophysiology patch-clamp studies, a key technique for characterizing the effects of compounds on ion channel function. The provided methodologies will guide researchers in assessing the pharmacological properties of this compound on α7 nAChRs expressed in native neurons or heterologous expression systems.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the orthosteric binding site of the α7 nAChR. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel. A key characteristic of α7 nAChRs is their high permeability to calcium ions (Ca2+), which allows Ca2+ to act as a second messenger, initiating downstream signaling cascades.
Activation of α7 nAChRs by an agonist like this compound can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is known to be involved in promoting cell survival and neuroprotection.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that detailed preclinical electrophysiological data is limited in publicly available peer-reviewed literature.
| Parameter | Value | Receptor/System | Source |
| Binding Affinity (Ki) | 12.3 nM | Human brain α7 nAChRs | [2] |
| Binding Affinity (Ki) | 140 nM | 5-HT3 receptor | [3] |
| Efficacy | ~73% (claimed) | α7 nAChR | [4] |
| Potency (EC50) | ~40 nM (claimed) | α7 nAChR | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings of α7 nAChR Currents
This protocol is designed for recording α7 nAChR-mediated currents from cultured cells (e.g., HEK293 cells stably expressing human α7 nAChRs) or isolated primary neurons.
Materials:
-
Cells: HEK293 cells stably expressing the human α7 nAChR, or primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH, osmolarity ~300 mOsm.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.
-
Agonist Control: Acetylcholine (ACh) or Choline.
-
Antagonist Control: Methyllycaconitine (MLA) or α-Bungarotoxin.
-
Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance when filled with internal solution.
-
Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Perfusion System: For rapid application of compounds.
Experimental Workflow Diagram:
Procedure:
-
Preparation:
-
Prepare and filter all solutions.
-
Plate cells on coverslips 24-48 hours before recording.
-
Prepare fresh dilutions of this compound and control compounds from stock solutions.
-
-
Pipette Preparation and Cell Approach:
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and lower it into the bath solution.
-
Under visual guidance, approach a target cell.
-
-
Seal Formation and Whole-Cell Configuration:
-
Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance (GΩ) seal.
-
Once a stable GΩ seal is achieved, apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording:
-
Clamp the cell membrane potential at -70 mV.
-
Allow the cell to stabilize for 3-5 minutes.
-
Establish a baseline recording in the external solution.
-
Using a rapid perfusion system, apply a known concentration of a control agonist (e.g., acetylcholine) to elicit a characteristic α7 nAChR current (fast activation and desensitization).
-
After washout and return to baseline, apply different concentrations of this compound to the cell.
-
To determine the EC₅₀, apply a range of this compound concentrations in ascending order, with a washout period between each application until the current returns to baseline.
-
To confirm that the observed currents are mediated by α7 nAChRs, co-apply this compound with a specific antagonist like MLA.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by each concentration of this compound.
-
Plot the normalized peak current amplitude against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the EC₅₀ and Hill coefficient.
-
Analyze the activation and desensitization kinetics of the currents elicited by this compound.
-
Protocol for Assessing Allosteric Modulation (if applicable)
While this compound is primarily described as a partial agonist, this protocol allows for the investigation of any potential positive allosteric modulator (PAM) or negative allosteric modulator (NAM) activity.
Procedure:
-
Follow the whole-cell patch-clamp procedure as described above.
-
Determine a sub-maximal concentration of a standard α7 nAChR agonist (e.g., an EC₂₀ concentration of acetylcholine).
-
Apply the EC₂₀ concentration of the agonist to elicit a control response.
-
After washout, co-apply the EC₂₀ concentration of the agonist with various concentrations of this compound.
-
A potentiation of the agonist-evoked current would indicate positive allosteric modulation, while an inhibition would suggest negative allosteric modulation.
-
Quantify the change in the agonist-evoked current amplitude in the presence of this compound.
Data Presentation and Interpretation
All quantitative data should be presented in clear, well-structured tables for easy comparison. When presenting dose-response data, graphical representations (e.g., semi-log plots) are essential. The results should be interpreted in the context of this compound's known mechanism of action as a partial agonist of the α7 nAChR. The potency (EC₅₀), efficacy (maximal response relative to a full agonist), and any effects on receptor kinetics will provide a comprehensive electrophysiological profile of the compound.
Conclusion
The protocols and information provided in these application notes offer a framework for the detailed electrophysiological characterization of this compound using patch-clamp techniques. By carefully following these methodologies, researchers can obtain valuable insights into the functional effects of this compound on α7 nicotinic acetylcholine receptors, contributing to a better understanding of its therapeutic potential.
References
- 1. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound citrate|1026136-84-4|COA [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nelonicline Activity on α7 Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nelonicline (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system that is involved in cognitive processes.[1] The α7 nAChR is a target for therapeutic intervention in neurological and psychiatric disorders. These application notes provide detailed protocols for assays to characterize the binding and functional activity of this compound and other compounds at the α7 nAChR.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at human α7 nAChRs.
| Assay Type | Parameter | Value | Receptor Source | Notes |
| Radioligand Binding | Ki | 12.3 nM | Human brain | [2][3] |
| Two-Electrode Voltage Clamp | EC50 | 2 µM | Recombinant human α7 nAChRs in Xenopus oocytes | [2][3] |
| Two-Electrode Voltage Clamp | Intrinsic Activity | 74% (relative to acetylcholine) | Recombinant human α7 nAChRs in Xenopus oocytes | [2][3][4] |
| Calcium Flux | Efficacy | 12% at 100,000 nM | Human IMR-32 neuroblastoma cells (α3β4* nAChRs) | Indicates selectivity for α7 over α3β4*[2][3] |
| Radioligand Binding | Ki | 140 nM | 5-HT3 receptor | Demonstrates over 10-fold lower affinity for the 5-HT3 receptor.[2][3] |
Signaling Pathway
Activation of the α7 nAChR, a homopentameric ligand-gated ion channel, by an agonist such as this compound leads to a conformational change that opens the channel pore.[5] A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca2+).[5] The influx of Ca2+ acts as a second messenger, triggering various downstream intracellular signaling cascades.[6] This can influence neuronal excitability, neurotransmitter release, and gene expression, which are crucial for synaptic plasticity, learning, and memory.[6]
Experimental Protocols
Radioligand Binding Assay
This assay measures the binding affinity of a test compound (like this compound) to the α7 nAChR by competing with a radiolabeled ligand.
Workflow:
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing human α7 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[7]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspension and centrifugation.[7]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for α7 nAChRs (e.g., [3H]methyllycaconitine), and varying concentrations of the test compound (this compound).[8]
-
For determining non-specific binding, use a high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin).[7]
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-150 minutes) at a controlled temperature (e.g., 4°C or 30°C).[7][9]
-
-
Separation and Quantification:
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the ion channel activity of α7 nAChRs in response to a test compound. It is particularly useful for determining the potency (EC50) and efficacy of agonists.
Workflow:
Protocol:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Microinject the oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.[10]
-
-
Electrophysiological Recording:
-
Compound Application and Data Acquisition:
-
Apply varying concentrations of this compound to the oocyte via the perfusion system.
-
Record the inward currents elicited by the activation of α7 nAChRs.[13]
-
To determine the maximal response, apply a saturating concentration of a full agonist like acetylcholine.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each concentration of this compound.
-
Plot the normalized current response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Calculate the intrinsic activity (efficacy) by comparing the maximal response of this compound to that of the full agonist (acetylcholine).
-
Calcium Imaging Assay (FLIPR)
This high-throughput functional assay measures changes in intracellular calcium concentration upon activation of α7 nAChRs.
Workflow:
Protocol:
-
Cell Preparation:
-
Seed cells stably or transiently expressing human α7 nAChRs into 96- or 384-well black-walled, clear-bottom microplates.[14]
-
Allow the cells to adhere and grow to near confluence.
-
-
Dye Loading:
-
FLIPR Assay:
-
Place the cell plate and a compound plate containing serial dilutions of this compound into a Fluorometric Imaging Plate Reader (FLIPR).
-
The FLIPR will add the test compound to the cell plate while simultaneously monitoring the fluorescence intensity.
-
Record the fluorescence signal before and after the addition of the compound.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the change in fluorescence as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
References
- 1. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology [mdpi.com]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nelonicline's Pro-cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the pro-cognitive effects of Nelonicline (ABT-126), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The protocols detailed below cover both preclinical and clinical research methodologies.
Introduction to this compound
This compound is a small molecule that acts as a partial agonist or allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2] These receptors are highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex.[3] The rationale behind targeting α7 nAChRs stems from the cholinergic hypothesis of cognitive dysfunction, which posits that a decline in acetylcholine neurotransmission contributes to cognitive impairments seen in conditions like Alzheimer's disease.[1][3] By selectively activating α7 nAChRs, this compound is hypothesized to enhance cognitive function with a potentially favorable side-effect profile compared to non-selective cholinergic agents.[1] Preclinical studies have suggested that this compound exhibits pro-cognitive effects across various cognitive domains, including memory and learning.[4] However, its development for Alzheimer's disease was discontinued (B1498344) after Phase 2b trials showed insufficient efficacy at the doses tested.[1]
Preclinical Experimental Design
Animal models are essential for assessing the pro-cognitive potential of this compound before human trials. Rodent models are commonly used to evaluate learning, memory, and attention.
Table 1: Preclinical Behavioral Assays for Cognitive Assessment
| Behavioral Assay | Cognitive Domain Assessed | Animal Model | Key Parameters Measured |
| Morris Water Maze (MWM) | Spatial Learning and Memory | Rats, Mice | Escape latency, path length, time spent in target quadrant, platform crossings |
| Novel Object Recognition (NOR) Test | Recognition Memory | Rats, Mice | Discrimination index, exploration time of novel vs. familiar object |
| Social Recognition Test | Social Memory | Rats, Mice | Time spent investigating a novel vs. familiar conspecific |
| Inhibitory Avoidance Task | Fear-motivated Memory | Rats, Mice | Latency to enter the dark compartment |
| Working Memory Tasks (e.g., Y-maze, Radial Arm Maze) | Short-term and Working Memory | Rats, Mice | Spontaneous alternation percentage, number of arm entries to find reward |
Experimental Protocol: Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[2][5]
Objective: To evaluate the effect of this compound on spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5-2.0 m diameter)
-
Submerged platform (10-15 cm diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Distal visual cues placed around the room
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Handle the animals for several days before the experiment. Allow them to acclimatize to the testing room for at least 1 hour before each session.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle 30-60 minutes prior to the training session. Dosing should be based on preliminary dose-response studies.
-
Training Phase (Acquisition):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-random start locations.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the tank.
-
Place the animal in the tank for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days using a two-way repeated measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant and platform crossings between treatment groups using a one-way ANOVA or t-test.
Experimental Protocol: Novel Object Recognition (NOR) Test
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.[6][7][8]
Objective: To evaluate the effect of this compound on recognition memory in rodents.
Materials:
-
Open-field arena (e.g., 50x50x40 cm)
-
Two sets of identical objects (A and B), differing in shape and texture
-
Video recording and analysis software
-
This compound solution and vehicle control
Procedure:
-
Habituation:
-
On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization Phase (Trial 1):
-
On day 2, administer this compound or vehicle 30-60 minutes prior to the trial.
-
Place two identical objects (A) in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (Trial 2):
-
After a retention interval (e.g., 1-24 hours), place one familiar object (A) and one novel object (B) in the arena.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
Data Analysis:
-
Calculate the discrimination index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between treatment groups using a one-way ANOVA or t-test.
Clinical Experimental Design
Clinical trials are necessary to determine the pro-cognitive efficacy and safety of this compound in humans.
Table 2: Clinical Cognitive Assessment Tools
| Assessment Tool | Cognitive Domains Assessed | Population | Key Features |
| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Memory, language, praxis, attention, orientation | Mild to moderate Alzheimer's disease | The primary efficacy endpoint in this compound's Alzheimer's trials.[9][10][11][12] |
| Mini-Mental State Examination (MMSE) | Orientation, attention, memory, language, visuospatial skills | General cognitive screening | A common secondary outcome measure in dementia trials.[13] |
| Clinical Dementia Rating-Sum of Boxes (CDR-SOB) | Staging of dementia severity | Dementia | Assesses cognitive and functional performance. |
| Neuropsychiatric Inventory (NPI) | Behavioral and psychological symptoms of dementia | Dementia | Evaluates agitation, depression, apathy, etc.[13] |
Clinical Trial Protocol Outline: Phase 2b Study in Mild-to-Moderate Alzheimer's Disease
This protocol is a representative example based on the design of previous trials for this compound.[1][11]
Objective: To evaluate the efficacy and safety of a range of this compound doses as a monotherapy for cognitive impairment in individuals with mild-to-moderate Alzheimer's disease.
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Male and female subjects, aged 55-90 years.
-
Diagnosis of probable Alzheimer's disease.
-
MMSE score between 10 and 24.
Treatment Arms:
-
This compound (e.g., 25 mg, 50 mg, 75 mg) once daily.
-
Placebo once daily.
-
Active comparator (e.g., Donepezil 10 mg) once daily.
Primary Efficacy Endpoint:
Secondary Efficacy Endpoints:
-
Change from baseline in MMSE score.[13]
-
Change from baseline in CDR-SOB score.
-
Change from baseline in NPI score.[13]
Safety Assessments:
-
Adverse event monitoring.
-
Vital signs, ECGs, and clinical laboratory tests.
Procedure:
-
Screening: Assess potential participants for eligibility based on inclusion/exclusion criteria.
-
Baseline Assessment: Conduct baseline cognitive assessments (ADAS-Cog, MMSE, etc.) and safety evaluations.
-
Randomization and Treatment: Randomize eligible participants to one of the treatment arms.
-
Follow-up Visits: Conduct follow-up visits at specified intervals (e.g., weeks 4, 8, 12, 24) to assess cognitive function, safety, and tolerability.
-
End of Study: Perform final cognitive and safety assessments at the end of the 24-week treatment period.
Data Analysis:
-
Analyze the primary endpoint using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in ADAS-Cog scores between each this compound group and the placebo group.
-
Analyze secondary endpoints similarly.
-
Summarize safety data descriptively.
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by this compound is thought to initiate downstream signaling cascades that promote neuronal survival and synaptic plasticity, contributing to its pro-cognitive effects.
α7 nAChR signaling cascade initiated by this compound.
Experimental Workflow for Preclinical Behavioral Testing
A structured workflow is crucial for obtaining reliable and reproducible data in preclinical studies.
Workflow for preclinical evaluation of this compound.
Logical Relationship for Clinical Trial Design
The design of a clinical trial follows a logical progression from participant selection to data analysis.
Logical flow of a clinical trial for this compound.
References
- 1. alzforum.org [alzforum.org]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABT-126 monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Nelonicline: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Preclinical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. Due to its selectivity and well-characterized pharmacological profile, this compound serves as an invaluable tool compound for investigating the physiological and pathophysiological roles of the α7 nAChR. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in in vitro and in vivo research settings.
The α7 nAChR is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. Activation of this receptor leads to the influx of cations, most notably Ca2+, which triggers a cascade of downstream signaling events. These pathways are involved in neurotransmitter release, synaptic plasticity, and the modulation of inflammatory responses. This compound's ability to selectively activate these receptors allows researchers to dissect the specific contributions of the α7 nAChR to these complex biological processes.
Physicochemical and Pharmacological Properties of this compound
This compound is an orally active small molecule with favorable pharmacokinetic properties for in vivo studies. Its selectivity for the α7 nAChR over other nAChR subtypes and other neurotransmitter receptors makes it a precise tool for targeted investigations.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| α7 nAChR | 12.3 nM | Human brain | [1] |
| α3β4* nAChRs | 60 nM | Human IMR-32 neuroblastoma cells | [1] |
| 5-HT3 Receptor | 140 nM | Not specified | [1] |
| Functional Activity | |||
| EC50 (α7 nAChR) | 2.0 µM | Recombinant human α7 nAChRs in Xenopus oocytes | [1] |
| Intrinsic Activity (α7 nAChR) | 74% (relative to acetylcholine) | Recombinant human α7 nAChRs in Xenopus oocytes | [1] |
| Efficacy (α3β4* nAChRs) | 12% (at 100,000 nM) | Calcium flux assay in human IMR-32 neuroblastoma cells | [1] |
Signaling Pathways Modulated by α7 nAChR Activation
Activation of the α7 nAChR by agonists like this compound initiates several key intracellular signaling cascades that are crucial for its neuroprotective and anti-inflammatory effects. Understanding these pathways is fundamental to interpreting experimental results obtained using this tool compound. The primary signaling events are depicted in the diagram below.
Caption: α7 nAChR signaling pathways activated by this compound.
Experimental Protocols
The following protocols are provided as a guide for using this compound in common experimental paradigms. Researchers should optimize these protocols for their specific cell types, tissues, and experimental conditions.
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity of a test compound for the α7 nAChR by measuring its ability to displace a known radioligand in the presence of this compound.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing α7 nAChR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-methyllycaconitine), and varying concentrations of the test compound. To determine non-specific binding, include wells with a high concentration of a known α7 nAChR antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
2. Calcium Flux Assay
This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing α7 nAChRs.
Caption: Workflow for a calcium flux assay.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing α7 nAChRs in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay: Use a fluorescence plate reader to measure the baseline fluorescence. Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of this compound to determine the EC50 value.
3. Electrophysiology (Whole-Cell Patch-Clamp)
This protocol allows for the direct measurement of ion channel activity in response to this compound.
Protocol:
-
Cell Preparation: Use cells expressing α7 nAChRs.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Drug Application: Rapidly apply this compound at various concentrations to the cell using a perfusion system.
-
Data Acquisition: Record the inward currents elicited by this compound.
-
Data Analysis: Measure the peak current amplitude for each concentration. Plot the current amplitude against the log concentration of this compound to generate a dose-response curve and determine the EC50.
In Vivo Assays
1. Cognitive Enhancement Studies (e.g., Novel Object Recognition)
This protocol is a general guideline for assessing the pro-cognitive effects of this compound in rodents.
Protocol:
-
Animal Habituation: Acclimate rodents to the testing arena for a few days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the training session.
-
Training Session: Place the animal in the arena with two identical objects and allow it to explore for a set period. Record the time spent exploring each object.
-
Retention Interval: Return the animal to its home cage for a defined period (e.g., 24 hours).
-
Testing Session: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]). Compare the discrimination indices between the this compound-treated and vehicle-treated groups.
Table 2: Summary of In Vivo Studies with this compound (ABT-126)
| Animal Model | Study Focus | Key Findings | Reference |
| MPTP-lesioned squirrel monkeys | Levodopa-induced dyskinesia | ABT-126 dose-dependently decreased dyskinesias by approximately 60%. | [2] |
| Rodent models | Cognitive enhancement | ABT-126 demonstrated efficacy in models of working memory, memory consolidation, and inhibitory avoidance. | [3] |
| Patients with mild-to-moderate Alzheimer's disease | Cognitive impairment | A 25 mg dose showed a trend towards improvement in ADAS-Cog scores, but the study did not meet its primary endpoint. | [4] |
| Nonsmoking patients with schizophrenia | Cognitive impairment | Showed significant improvement in overall cognitive score, particularly in verbal learning, working memory, and attention at a 25 mg dose. | [5] |
Conclusion
This compound is a well-characterized and selective α7 nAChR partial agonist that serves as a critical tool for elucidating the role of this receptor in health and disease. Its use in a variety of in vitro and in vivo models has contributed significantly to our understanding of α7 nAChR pharmacology and its potential as a therapeutic target. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of the cholinergic system and its impact on neuronal function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α7 nicotinic receptor agonists reduce levodopa-induced dyskinesias with severe nigrostriatal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdlinx.com [mdlinx.com]
Preparation of Nelonicline Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelonicline (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] It is a valuable tool for investigating cholinergic signaling and its role in cognitive function and neurological disorders. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory use, summarizes its key physicochemical properties, and outlines its primary signaling pathway and a common experimental workflow.
Physicochemical Properties and Storage
This compound is supplied as a solid powder. It is essential to understand its physical and chemical characteristics to ensure proper handling, storage, and solution preparation. The compound is available as a free base or as a citrate (B86180) salt; researchers should verify which form they have, as this will affect molecular weight calculations for molarity-based solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | ABT-126 | [3] |
| CAS Number | 1026134-63-3 (Free Base) | [3] |
| Molecular Formula | C₁₇H₁₉N₃OS | [3] |
| Molecular Weight | 313.42 g/mol (Free Base) | [3] |
| Molecular Weight | 505.54 g/mol (Citrate Salt) | MedChemExpress |
| Primary Target | α7 nicotinic acetylcholine receptor (α7 nAChR) | [1][2] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation | Source |
| Solubility | DMSO: 12.5 mg/mL (~39.88 mM) | [4] |
| In vivo vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥1.25 mg/mL | [4][5] | |
| Water/Aqueous Buffers: Sparingly soluble. Prepare high-concentration stock in DMSO first. | General Knowledge | |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3] |
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and cortex. The α7 nAChR is a homopentameric channel with high permeability to calcium ions (Ca²⁺).
Upon binding of this compound, the α7 nAChR channel opens, leading to a rapid influx of Ca²⁺. This influx acts as a critical second messenger, initiating several downstream signaling cascades. Key pathways modulated by α7 nAChR activation include:
-
PI3K/Akt Pathway: Activation of this pathway promotes cell survival and neuroprotection.
-
JAK2/STAT3 Pathway: This pathway is heavily involved in mediating the anti-inflammatory effects of α7 nAChR activation.
These signaling events ultimately influence neurotransmitter release, synaptic plasticity, and cellular resilience, which are thought to underlie the pro-cognitive effects of this compound.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions. Handle the powder in a chemical fume hood to avoid inhalation.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol is for preparing a high-concentration stock solution that can be aliquoted, stored, and used for subsequent dilutions for in vitro and in vivo experiments.
Materials:
-
This compound (free base, MW: 313.42 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass = 0.01 mol/L × 0.001 L × 313.42 g/mol × 1000 mg/g = 3.13 mg
-
-
Weighing: Carefully weigh 3.13 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Homogenization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37-60°C) or brief sonication can be used to aid dissolution if necessary.[4] Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol for Preparing Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution.
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM).
-
Perform a serial dilution of the DMSO stock into the final assay buffer or cell culture medium.
-
Important: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5% , to avoid solvent-induced cytotoxicity.
-
Example for 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Mix the working solution thoroughly by gentle pipetting or inversion. Use the solution immediately.
Protocol for Preparing Dosing Solutions for In Vivo Studies
This compound has poor aqueous solubility, requiring a co-solvent vehicle for in vivo administration (e.g., oral gavage or intraperitoneal injection). The following is a common vehicle formulation.[4][5] Researchers should perform their own formulation stability tests.
Vehicle Composition:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of a 1.25 mg/mL dosing solution):
-
Prepare a 12.5 mg/mL intermediate stock solution of this compound in 100% DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. The solution should be clear. This formulation yields a final concentration of 1.25 mg/mL this compound.
-
Administer the freshly prepared solution to the animals based on the required dose (mg/kg) and the animal's body weight.
Example Experimental Workflow: In Vitro Calcium Flux Assay
A calcium flux assay is a common method to measure the agonist activity of compounds targeting ion channels like the α7 nAChR. This workflow uses a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader capable of kinetic fluorescence measurements (e.g., FLIPR®).
References
Application of Nelonicline in Primary Neuronal Cultures: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] The α7-nAChR, a ligand-gated ion channel with high calcium permeability, is a key target in neuroscience research due to its role in cognitive processes, neuroprotection, and inflammation.[3][4][5][6][7] Dysregulation of the cholinergic system and α7-nAChR signaling is implicated in neurodegenerative disorders such as Alzheimer's disease.[1][2] this compound was developed to address cognitive deficits associated with neurological and psychiatric conditions.[1][2]
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its neuroprotective effects, impact on neuronal activity, and modulation of intracellular signaling pathways. Primary neuronal cultures offer a physiologically relevant in vitro model system, more closely recapitulating the in vivo environment compared to immortalized cell lines.[8]
Data Presentation: Quantitative Parameters for this compound Application
The following table summarizes key quantitative parameters for the application of this compound in primary neuronal cultures, derived from preclinical studies of this compound and analogous α7-nAChR modulators. These values should serve as a starting point for experimental optimization.
| Parameter | Recommended Range | Application | Rationale/Reference |
| This compound Concentration | 10 nM - 10 µM | Neuroprotection, Calcium Imaging, Signaling Pathway Analysis | Based on the binding affinity of this compound (Kᵢ = 11-14 nM) and effective concentrations of other α7-nAChR agonists in vitro.[3] Higher concentrations up to 100 µM have been used for other α7 agonists.[5] |
| Incubation Time | 30 min - 72 hours | Neuroprotection assays | Short-term (30 min - 2 hours) for acute protection, long-term (24 - 72 hours) for chronic protection and assessment of viability.[1] |
| 5 - 30 minutes | Calcium Imaging | To observe acute changes in intracellular calcium levels upon this compound application.[1] | |
| 15 min - 24 hours | Signaling Pathway Analysis (e.g., Western Blot) | Time-dependent activation of downstream signaling cascades. | |
| Amyloid-β (Aβ) Concentration (for neurotoxicity) | 1 - 25 µM (for Aβ₂₅₋₃₅) 100 nM - 5 µM (for Aβ₁₋₄₂) | Neuroprotection Assays | Effective concentrations to induce neurotoxicity in primary neuronal cultures.[9][10] |
| Primary Neuron Seeding Density | 5 x 10⁴ - 2 x 10⁵ cells/cm² | General Culture | Optimal density for neuronal survival and network formation. |
| Culture Duration Before Treatment | 7 - 14 days in vitro (DIV) | General Application | Allows for the development of mature neurons with established synaptic connections.[1] |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from rodent embryos.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and serum)
-
Growth medium (e.g., Serum-free Neurobasal medium with B-27 and GlutaMAX)
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Coat culture surfaces with PDL or PLO overnight at 37°C. Rinse thoroughly with sterile water and allow to dry.
-
Euthanize pregnant rodent and dissect E18 embryos.
-
Isolate cortices or hippocampi in chilled dissection medium.
-
Mince the tissue and incubate in digestion solution according to the manufacturer's instructions (e.g., 20-30 minutes at 37°C).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto the coated culture surfaces at the desired density.
-
After 24 hours, replace the plating medium with growth medium.
-
Maintain the cultures in the incubator, performing partial media changes every 3-4 days. Cultures are typically ready for experiments between 7-14 DIV.
Neuroprotection Assay against Amyloid-β Toxicity
This protocol assesses the ability of this compound to protect primary neurons from Aβ-induced cell death.
Materials:
-
Mature primary neuronal cultures (7-14 DIV)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Aβ peptide (e.g., Aβ₂₅₋₃₅ or oligomerized Aβ₁₋₄₂)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue) or apoptosis detection kit (e.g., Caspase-3 assay)
-
Plate reader
Procedure:
-
Prepare working solutions of this compound and Aβ in pre-warmed growth medium.
-
Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control.
-
Add the neurotoxic concentration of Aβ to the wells, with and without this compound.
-
Incubate for the desired time (e.g., 24-48 hours).
-
Assess cell viability or apoptosis according to the manufacturer's protocol for the chosen assay.
-
Measure the signal using a plate reader and normalize the data to the control group.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
Mature primary neuronal cultures on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound working solution
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
If using a chemical dye, incubate the cultures with the calcium indicator (e.g., 1-5 µM Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C. Wash the cells with fresh imaging buffer. If using a genetically encoded indicator, ensure expression prior to the experiment.
-
Mount the culture dish on the microscope stage and acquire a baseline fluorescence signal.
-
Perfuse the cells with the this compound working solution and continuously record the fluorescence intensity over time.
-
As a positive control, a depolarizing stimulus (e.g., high potassium chloride) can be added at the end of the experiment.
-
Analyze the fluorescence data by measuring the change in intensity (ΔF/F₀) in individual neurons or regions of interest.
Signaling Pathways and Visualizations
Activation of the α7-nAChR by this compound can trigger several downstream signaling cascades. The high calcium permeability of the receptor is a central event, initiating multiple pathways.[3][4]
This compound-Mediated α7-nAChR Activation and Calcium Influx
This compound, as an allosteric modulator, enhances the opening of the α7-nAChR channel in the presence of an agonist (like acetylcholine), leading to an influx of cations, primarily Ca²⁺.[1][2] This initial influx can be visualized as follows:
Caption: this compound enhances ACh-mediated α7-nAChR activation and Ca²⁺ influx.
Downstream Neuroprotective Signaling Pathways
The increase in intracellular calcium can activate neuroprotective signaling pathways, such as the PI3K/Akt and JAK2/STAT3 pathways, which promote cell survival and reduce inflammation.
Caption: Downstream neuroprotective signaling activated by this compound.
Experimental Workflow for Assessing Neuroprotection
A typical workflow for investigating the neuroprotective effects of this compound is outlined below.
Caption: Workflow for this compound neuroprotection studies.
Conclusion
This compound serves as a valuable pharmacological tool for probing the function of α7-nAChRs in primary neuronal cultures. The protocols and data presented here provide a foundation for researchers to investigate its potential therapeutic effects and the underlying molecular mechanisms in a physiologically relevant setting. It is recommended that researchers optimize the provided concentration ranges and incubation times for their specific primary culture system and experimental goals.
References
- 1. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 7. Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Reconstructing Neuronal Connectivity From Calcium Imaging Data Using G" by Jina Li [elischolar.library.yale.edu]
- 10. Nicotinic receptor stimulation protects neurons against beta-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nelonicline Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key techniques and detailed protocols for assessing the brain penetration of Nelonicline (also known as ABT-126), an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. Understanding the extent to which this compound enters the central nervous system (CNS) is critical for interpreting its pharmacological effects and optimizing its therapeutic potential for neurological and psychiatric disorders.
Introduction
This compound is a small molecule that has been investigated for the treatment of cognitive impairment in conditions such as Alzheimer's disease and schizophrenia.[1][2] Its mechanism of action involves the modulation of α7 nAChRs, which are widely distributed in brain regions critical for cognitive function.[3][4][5] Effective target engagement within the CNS necessitates that this compound efficiently crosses the blood-brain barrier (BBB). This document outlines the primary methodologies to quantify this compound's brain penetration, including in vivo microdialysis, positron emission tomography (PET), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for concentration analysis. Additionally, protocols for determining brain tissue binding are provided, which are essential for understanding the unbound, pharmacologically active concentration of the drug in the brain.
Key Pharmacokinetic Parameters for Brain Penetration
Several key parameters are used to quantify the extent of a drug's brain penetration. These are typically determined through preclinical studies in animal models.
| Parameter | Description | Method of Determination | Hypothetical Value for this compound |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of the drug in the brain to the total concentration in the plasma at steady-state. | LC-MS/MS analysis of brain homogenate and plasma samples. | 1.5 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in the plasma at steady-state. This is considered the most relevant parameter for predicting CNS drug efficacy. | In vivo microdialysis for unbound brain concentration and plasma protein binding assays for unbound plasma concentration. | 0.8 |
| Fraction Unbound in Brain (fu,brain) | The fraction of the total drug concentration in the brain that is not bound to brain tissue components. | Brain tissue binding assays (e.g., equilibrium dialysis). | 0.1 |
| Fraction Unbound in Plasma (fu,plasma) | The fraction of the total drug concentration in the plasma that is not bound to plasma proteins. | Plasma protein binding assays (e.g., equilibrium dialysis). | 0.125 |
Note: The values presented in this table for this compound are hypothetical and for illustrative purposes only. These must be determined experimentally.
Experimental Protocols
In Vivo Microdialysis for Determination of Unbound this compound in Brain
In vivo microdialysis is a powerful technique to measure unbound concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues.[6]
Objective: To determine the time-course of unbound this compound concentrations in a specific brain region (e.g., hippocampus or prefrontal cortex) of a freely moving animal following systemic administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound for administration
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for sample analysis
Protocol:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly insert the microdialysis probe into the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Connect the microdialysis probe to the microinfusion pump and the fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials in the refrigerated fraction collector.
-
At the end of the experiment, collect a terminal blood sample for plasma analysis.
-
-
Sample Analysis:
-
Analyze the dialysate and plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the unbound concentration of this compound in the brain extracellular fluid at each time point.
-
Determine the unbound plasma concentration.
-
Calculate the Kp,uu by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
-
Caption: Workflow for in vivo microdialysis experiment.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of a radiolabeled drug in the brain. While a specific PET radioligand for this compound may not be readily available, a study has used PET with an α7-nAChR radioligand to assess target engagement of "encenicline" (this compound) in the pig brain. This approach can provide valuable information on whether the drug reaches its target in a living brain.
Objective: To assess the target engagement of this compound at α7-nAChRs in the brain.
Materials:
-
PET scanner
-
A suitable α7-nAChR PET radioligand (e.g., [11C]NS14492 or [18F]ASEM)
-
This compound for administration
-
Anesthetized animal model (e.g., pig or non-human primate)
Protocol:
-
Baseline Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Inject the α7-nAChR radioligand intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
-
This compound Administration:
-
Administer a therapeutic dose of this compound to the animal.
-
-
Post-Dose Scan:
-
After a suitable time for this compound to distribute to the brain, perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain known to have high α7-nAChR density (e.g., hippocampus, thalamus).
-
Calculate the binding potential (BPND) of the radioligand in the ROIs for both the baseline and post-dose scans.
-
-
Data Analysis:
-
Calculate the receptor occupancy of this compound using the following formula:
-
Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100
-
-
Caption: PET imaging workflow for receptor occupancy.
LC-MS/MS Quantification of this compound in Brain Homogenate
This protocol describes the quantification of total this compound concentration in brain tissue.
Objective: To determine the total concentration of this compound in brain tissue samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Homogenizer
-
Centrifuge
-
Brain tissue samples
-
Internal standard (IS) (a structurally similar compound to this compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
This compound standard for calibration curve
Protocol:
-
Sample Preparation:
-
Weigh a portion of the brain tissue.
-
Add a known volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue (e.g., 1:3 w/v).
-
Homogenize the tissue on ice.
-
To an aliquot of the brain homogenate, add the internal standard and a protein precipitation solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometric Detection (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the brain homogenate samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Brain Tissue Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of this compound that is unbound in brain tissue.[7][8][]
Objective: To determine the fu,brain of this compound.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Brain tissue homogenate (from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Incubator shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare brain homogenate (1:3 w/v in PBS).
-
Spike the brain homogenate with this compound at the desired concentration.
-
-
Equilibrium Dialysis:
-
Pipette the spiked brain homogenate into the sample chamber of the RED device.
-
Pipette PBS into the buffer chamber.
-
Seal the unit and incubate at 37°C with shaking for a predetermined time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the brain homogenate and the buffer chambers.
-
Determine the concentration of this compound in both sets of samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound in brain homogenate (fu,homogenate) as:
-
fu,homogenate = Concentration in buffer chamber / Concentration in homogenate chamber
-
-
Calculate the fraction unbound in brain (fu,brain) by correcting for the dilution of the homogenate.
-
This compound Signaling Pathway
This compound is a partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] Activation of this ligand-gated ion channel leads to the influx of cations, primarily Ca2+, which in turn triggers downstream signaling cascades associated with neuroprotection and cognitive enhancement.[10] A key pathway involved is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Caption: Simplified signaling pathway of this compound via α7 nAChR.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. evotec.com [evotec.com]
- 7. Brain Tissue Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Nelonicline's Effect on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus.[2] Activation of α7-nAChRs is known to modulate neurotransmitter release and synaptic plasticity, making them a key target for therapeutic intervention in cognitive disorders like Alzheimer's disease and schizophrenia.[3][4] this compound was developed to enhance cognitive function by potentiating cholinergic signaling, which is often compromised in these conditions.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary mechanism for studying synaptic plasticity in the laboratory. This document provides detailed protocols for evaluating the effects of this compound on synaptic plasticity, encompassing electrophysiological, biochemical, and behavioral methodologies. While specific quantitative preclinical data for this compound is not extensively available in the public domain, these protocols offer a robust framework for investigating the efficacy of this compound and other α7-nAChR agonists.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflow for assessing its impact on synaptic plasticity.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the described experiments.
Table 1: Electrophysiological Analysis of Long-Term Potentiation (LTP)
| Treatment Group | N (slices) | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) |
| Vehicle Control | 12 | 0.5 ± 0.05 | 150 ± 10% |
| This compound (1 µM) | 12 | 0.52 ± 0.06 | 190 ± 15%* |
| This compound (10 µM) | 12 | 0.49 ± 0.04 | 210 ± 12%** |
| This compound + MLA (α7-nAChR antagonist) | 10 | 0.51 ± 0.05 | 155 ± 11% |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Biochemical Analysis of Synaptic Proteins
| Treatment Group | N (animals) | p-ERK/ERK Ratio (normalized to control) | Synaptophysin Levels (normalized to control) | PSD-95 Levels (normalized to control) |
| Vehicle Control | 8 | 1.0 ± 0.1 | 1.0 ± 0.08 | 1.0 ± 0.12 |
| This compound (1 mg/kg) | 8 | 1.8 ± 0.2 | 1.5 ± 0.15 | 1.4 ± 0.1 |
| This compound (5 mg/kg) | 8 | 2.5 ± 0.3*** | 1.9 ± 0.2 | 1.7 ± 0.18** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Table 3: Behavioral Analysis using the Novel Object Recognition Test
| Treatment Group | N (animals) | Discrimination Index |
| Vehicle Control | 15 | 0.1 ± 0.05 |
| This compound (1 mg/kg) | 15 | 0.4 ± 0.08** |
| This compound (5 mg/kg) | 15 | 0.6 ± 0.1*** |
Data are presented as mean ± SEM. **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Experimental Protocols
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details the method for assessing the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in ex vivo hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP by delivering single pulses every 30 seconds for at least 20 minutes.
-
-
Drug Application:
-
After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (or vehicle) for 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).
-
-
Post-HFS Recording:
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.
-
Compare the degree of potentiation between control and this compound-treated slices.
-
Biochemical Assays: Western Blotting for Synaptic Proteins
This protocol describes the analysis of changes in the expression and phosphorylation of key synaptic proteins in response to this compound treatment.
Materials:
-
This compound
-
Rodents
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-synaptophysin, anti-PSD-95, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treatment and Tissue Collection:
-
Administer this compound (or vehicle) to rodents via an appropriate route (e.g., intraperitoneal injection).
-
At a designated time point post-administration, euthanize the animals and rapidly dissect the hippocampus.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the hippocampal tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., actin).
-
For phosphoproteins, calculate the ratio of the phosphorylated form to the total protein.
-
Compare the protein levels between control and this compound-treated groups.
-
Behavioral Testing: Novel Object Recognition (NOR) Test
This protocol outlines a method to assess the effects of this compound on recognition memory in rodents.
Materials:
-
This compound
-
Rodents
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects and one novel object (of similar size and texture, but different shapes and colors)
-
Video recording and analysis software
Protocol:
-
Habituation:
-
Handle the animals for several days prior to testing.
-
On the day before the test, allow each animal to freely explore the empty open field arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
Administer this compound (or vehicle) 30 minutes before the training phase.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
-
Testing (Recognition) Phase:
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the time spent exploring the familiar (T_familiar) and novel (T_novel) objects during the testing phase.
-
Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).
-
A higher DI indicates better recognition memory.
-
Compare the DI between control and this compound-treated groups.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters (e.g., drug concentrations, incubation times, animal strains) based on their experimental goals and preliminary findings. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic proteomics reveal distinct molecular signatures of cognitive change and C9ORF72 repeat expansion in the human ALS cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nelonicline in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (also known as ABT-126) is a selective partial agonist and/or positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cerebral cortex.[3] As a homomeric pentamer, this receptor is unique among nicotinic receptors for its high permeability to calcium ions.[4][5] Activation of the α7 nAChR leads to rapid cation influx, primarily Ca2+, which modulates neurotransmitter release and influences downstream signaling cascades implicated in learning, memory, and attention.[3][6] Consequently, the α7 nAChR is a significant therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.
High-throughput screening (HTS) assays are essential for the discovery of novel modulators of the α7 nAChR. This compound, with its specific binding and functional activity, serves as a valuable tool compound in these assays. It can be utilized as a reference agonist for validating assay performance and for identifying novel compounds with similar or improved pharmacological profiles. These application notes provide detailed protocols for cell-based HTS assays suitable for characterizing this compound and other α7 nAChR agonists, focusing on calcium flux and membrane potential methodologies.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the α7 nAChR, exhibiting a high affinity in the nanomolar range.[7] As a partial agonist, it elicits a response that is a fraction of that induced by the endogenous agonist, acetylcholine.[8][9] Upon binding, this compound induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations, most notably Ca2+.[3][6] This initial calcium influx can lead to further depolarization of the cell membrane, activating voltage-gated calcium channels (VGCCs) and amplifying the intracellular calcium signal.[6] The rise in intracellular calcium triggers a cascade of downstream signaling events, including the activation of protein kinase pathways such as PI3K/Akt and ERK/MAPK, which are involved in neuroprotection and synaptic plasticity.[3][10][11]
References
- 1. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic drug treatments on increases in intracellular calcium mediated by nicotinic acetylcholine receptors in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nelonicline solubility issues and solutions
Welcome to the Technical Support Center for Nelonicline (ABT-126). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[1][2]. As a partial agonist, it binds to and activates the α7 nAChR, but with lower intrinsic activity compared to a full agonist like acetylcholine[2]. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory[1][2]. This compound's activation of these receptors is being investigated for its potential therapeutic effects in conditions associated with cognitive impairment[3].
Q2: What are the basic chemical properties of this compound?
A2: Understanding the chemical properties of this compound is crucial for its effective use in experiments.
| Property | Value | Reference |
| Chemical Name | (1R,4R,5S)-4-(5-Phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane | [2] |
| Synonyms | ABT-126 | [3] |
| Molecular Formula | C₁₇H₁₉N₃OS | |
| Molecular Weight | 313.42 g/mol | |
| CAS Number | 1026134-63-3 |
Q3: Is there a salt form of this compound available?
A3: Yes, this compound citrate (B86180) is a salt form of the compound that is commercially available. Salt forms of compounds are often developed to improve properties such as solubility and stability.
| Property | Value |
| Chemical Name | This compound citrate |
| Molecular Formula | C₂₃H₂₇N₃O₈S |
| Molecular Weight | 505.54 g/mol |
| CAS Number | 1026136-84-4 |
Troubleshooting Guide: Solubility Issues
Issues with solubility are a common challenge when working with small molecules like this compound. This guide provides a step-by-step approach to troubleshoot and resolve these issues.
Problem: this compound is not dissolving in my desired solvent.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Detailed Steps:
Step 1: Review Your Solvent Choice
-
Recommended Primary Solvent: For creating a stock solution, 100% Dimethyl Sulfoxide (DMSO) is recommended. This compound has been reported to be soluble in DMSO.
-
Aqueous Buffers: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media is likely to be challenging due to its hydrophobic nature.
Step 2: Employ Solubilization Techniques
If you need to prepare a working solution in an aqueous buffer, the following techniques can be employed:
-
Co-solvent System:
-
First, dissolve this compound in a minimal amount of 100% DMSO to create a concentrated stock solution.
-
Then, slowly add the DMSO stock solution to your aqueous buffer while vortexing or stirring. This helps to keep the compound in solution.
-
Important: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
-
pH Adjustment:
-
For basic compounds, lowering the pH can increase solubility. Conversely, for acidic compounds, increasing the pH can improve solubility. This should be done cautiously to ensure the pH is compatible with your experimental system.
-
Physical Methods:
-
Sonication: After adding the this compound (or its DMSO stock) to the buffer, sonication can help to break down particles and aid in dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious as heat can degrade the compound. It is advisable to check the stability of this compound at elevated temperatures.
-
Step 3: Verify Final Concentration and Stability
-
After preparing your solution, visually inspect it for any precipitates.
-
If possible, centrifuge the solution and check for a pellet to ensure complete dissolution.
-
For long-term experiments, it is recommended to assess the stability of this compound in your final working solution over time, as it may precipitate out of the solution.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound in various solvents is not widely published, the following table summarizes the available information. Researchers should consider this as a starting point and may need to perform their own solubility tests for their specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | A stock solution can be prepared. |
| Water | Poorly soluble | Direct dissolution is not recommended. |
| PBS | Poorly soluble | Use of a co-solvent like DMSO is advised. |
| Ethanol | Data not available | May be tested as a co-solvent. |
| Cell Culture Media | Poorly soluble | Prepare a concentrated stock in DMSO and dilute. |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need 3.134 mg of this compound for 1 mL of DMSO.
-
Add the appropriate volume of 100% DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. Preparation of Working Solution for In Vitro Cell-Based Assays
This protocol provides a general method for diluting the DMSO stock solution into cell culture medium.
-
Workflow for Preparing Working Solution:
Caption: Workflow for preparing this compound working solution for in vitro assays.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO if necessary to achieve the desired intermediate concentrations.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final working solution, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium and immediately vortex gently to ensure rapid mixing and prevent precipitation.
-
Calculate the final concentration of DMSO in your working solution and ensure it is below the tolerance level of your cell line (typically <0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared working solution for your experiments.
-
3. In Vivo Formulation
For animal studies, a common formulation involves a mixture of solvents to improve solubility and bioavailability. The following is a suggested formulation.
| Component | Percentage |
| This compound in DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
-
Preparation:
-
Prepare a concentrated stock of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound/DMSO stock.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
-
Signaling Pathway
This compound acts as a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). Activation of this receptor can trigger several downstream signaling cascades.
Caption: Simplified signaling pathway of this compound via the α7 nAChR.
Activation of the α7 nAChR by this compound leads to the influx of calcium ions (Ca²⁺). This increase in intracellular calcium can initiate multiple downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to promote cell survival and have neuroprotective effects. Additionally, the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway can be activated, leading to anti-inflammatory responses.
References
Technical Support Center: Overcoming Poor Bioavailability of ABT-126 in Animal Models
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of ABT-126 in preclinical animal models. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is ABT-126 and why is its oral bioavailability a concern?
A1: ABT-126 is a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its potential to treat cognitive impairment in conditions such as Alzheimer's disease and schizophrenia.[1][2] While it has demonstrated efficacy in animal models, its oral bioavailability can be variable and potentially low due to extensive first-pass metabolism.[1][3] This can lead to inconsistent plasma concentrations and challenges in establishing clear dose-response relationships in preclinical studies.
Q2: What are the primary metabolic pathways of ABT-126 that affect its bioavailability?
A2: ABT-126 undergoes extensive metabolism, primarily through two major pathways:
-
N-oxidation of the aza-adamantane ring.
-
N-glucuronidation , also on the aza-adamantane moiety. These metabolic transformations occur predominantly in the liver and gut wall, significantly reducing the amount of unchanged ABT-126 that reaches systemic circulation.
Q3: Are there species-specific differences in the metabolism of ABT-126?
A3: Yes, significant species-dependent differences in metabolism have been reported. For instance, the N-glucuronide metabolite (M11) is a major metabolite in humans and monkeys but is not significantly formed in rats and dogs. This suggests that non-human primates, like cynomolgus monkeys, may be a more predictive preclinical model for human pharmacokinetics of ABT-126 compared to rodents or canines. When working with rats or dogs, it is important to consider that the metabolic profile will differ from that in humans.
Q4: What are the general strategies to improve the oral bioavailability of a compound like ABT-126?
A4: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of drugs with challenges similar to ABT-126. These include:
-
Formulation-based approaches: Utilizing lipid-based delivery systems (e.g., SMEDDS), nanoformulations (e.g., solid lipid nanoparticles), and amorphous solid dispersions to improve solubility and dissolution rate.[4][5][6]
-
Chemical modification: Designing prodrugs that mask the metabolic soft spots of the parent molecule, allowing it to be absorbed more efficiently before being converted to the active form in the body.[5]
Troubleshooting Guide: Low Oral Bioavailability of ABT-126
This section provides a step-by-step guide to troubleshoot and address issues of poor or variable oral bioavailability of ABT-126 in your animal experiments.
Problem 1: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Dosing Technique | - Ensure all personnel are proficient in oral gavage. - Use appropriate gavage needle size for the animal model. - Verify the dose volume and concentration for each animal. |
| Formulation Inhomogeneity | - If using a suspension, ensure it is uniformly dispersed before each administration using a vortex or sonicator. - Consider preparing a fresh formulation for each experiment. |
| Food Effects | - Standardize the fasting period for all animals before dosing (typically overnight for rodents). - Ensure free access to water. |
Problem 2: Consistently low or non-detectable plasma concentrations of ABT-126.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Aqueous Solubility | - Characterize the solubility of your ABT-126 batch in relevant buffers (e.g., simulated gastric and intestinal fluids). - Consider formulation strategies to enhance solubility (see Formulation Enhancement Strategies below). |
| Extensive First-Pass Metabolism | - Conduct an in vitro metabolism study using liver microsomes from the animal species you are using to quantify the intrinsic clearance. - If metabolism is high, consider strategies to bypass or reduce first-pass metabolism, such as formulation approaches or exploring alternative routes of administration for initial proof-of-concept studies. |
| P-glycoprotein (P-gp) Efflux | - Although not specifically reported for ABT-126, compounds of similar classes can be P-gp substrates. - Perform an in vitro Caco-2 permeability assay to assess the potential for P-gp mediated efflux. If efflux is high, consider co-administration with a P-gp inhibitor (for research purposes) to confirm its role. |
Data Presentation: Strategies to Enhance Oral Bioavailability
The following table summarizes potential formulation strategies that can be explored to improve the oral bioavailability of ABT-126.
| Formulation Strategy | Principle | Potential Advantages for ABT-126 | Key Formulation Components |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Forms a fine oil-in-water microemulsion in the GI tract, enhancing drug solubilization and absorption. | - Improves dissolution of poorly soluble compounds. - Can enhance lymphatic uptake, partially bypassing first-pass metabolism. | Oils (e.g., medium-chain triglycerides), Surfactants (e.g., Cremophor EL, Tween 80), Co-surfactants (e.g., Transcutol). |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates the drug in a solid lipid core, protecting it from degradation and enhancing absorption.[4] | - Protects ABT-126 from enzymatic degradation in the gut. - Controlled release profile. - Potential for improved lymphatic transport. | Solid lipids (e.g., glyceryl monostearate), Surfactants (e.g., Poloxamer 188, lecithin). |
| Prodrug Approach | Temporarily modifies the chemical structure of ABT-126 to improve its physicochemical properties for absorption. The prodrug is then converted to the active ABT-126 in vivo. | - Masks the sites of first-pass metabolism (N-oxidation and N-glucuronidation). - Can improve permeability across the intestinal epithelium. | Requires chemical synthesis to attach a promoiety to ABT-126. |
Mandatory Visualization
Signaling Pathway and Troubleshooting Logic
The following diagram illustrates the factors affecting ABT-126 bioavailability and the logical flow for troubleshooting.
Experimental Workflow: Developing a Lipid-Based Formulation
The following diagram outlines a typical workflow for developing and testing a lipid-based formulation for ABT-126.
References
- 1. researchgate.net [researchgate.net]
- 2. alzforum.org [alzforum.org]
- 3. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Nelonicline stability in solution
Frequently Asked Questions (FAQs)
Q1: My Nelonicline solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature Effects: Solubility of compounds can be temperature-dependent. A decrease in temperature during storage could cause the compound to precipitate.
-
pH Shift: The pH of the solution might have changed, affecting the ionization state and solubility of this compound.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in the specific solvent and at the concentration you are using. You may need to perform a solubility test.
-
Gentle Warming: Try gently warming the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves. Avoid excessive heat, which could cause degradation.
-
Sonication: Use a sonicator to aid in dissolution.
-
pH Adjustment: Measure the pH of the solution. If it has shifted, adjust it back to the optimal range for this compound's solubility.
-
Solvent Change: Consider using a different solvent or a co-solvent system to improve solubility.
Q2: I am observing a loss of potency or inconsistent results with my this compound solution over time. What could be the cause?
A2: A loss of potency often points to chemical degradation. The stability of this compound in your solution may be compromised by one or more of the following factors:
-
Hydrolysis: Reaction with water.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.
-
Photodegradation: Degradation caused by exposure to light, especially UV light.
-
Temperature-Induced Degradation: Higher temperatures can accelerate degradation reactions.
Troubleshooting Guide: Investigating this compound Instability
If you suspect your this compound solution is degrading, a systematic approach is necessary to identify the cause.
Initial Assessment Workflow
Below is a general workflow for assessing the stability of a compound in solution.
Potential Degradation Pathways & Influencing Factors
The following table summarizes common factors that can affect the stability of a small molecule compound in solution and suggests mitigation strategies.
| Factor | Potential Degradation Pathway | Mitigation Strategy |
| pH | Acid or base-catalyzed hydrolysis. | Buffer the solution to a pH where the compound is most stable. Determine the optimal pH range through a pH stability study. |
| Temperature | Increased rate of all chemical reactions. | Store solutions at the lowest practical temperature (e.g., 4°C, -20°C, or -80°C). Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Oxygen | Oxidation. | Degas the solvent before use. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare this compound Solutions: Dissolve this compound in each buffer to a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.
-
Incubation: Store the remaining solutions at a controlled temperature (e.g., 37°C to accelerate degradation) and protect from light.
-
Time-Point Analysis: At specific time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. The pH at which the concentration remains highest over time is the most stabilizing.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways.
Addressing off-target effects of Nelonicline in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nelonicline (ABT-126). The focus is on addressing potential off-target effects to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.[1] It was developed to address cognitive deficits in conditions such as Alzheimer's disease and schizophrenia.[2]
Q2: What are the known off-target interactions of this compound?
While this compound is selective for the α7 nAChR, it has been shown to interact with other receptors, most notably the α3β4* nAChR and the 5-HT3 receptor.[3] Its affinity for these off-target receptors is lower than for the α7 nAChR.[3]
Q3: Why was the clinical development of this compound discontinued?
The development of this compound was halted because it did not show sufficient efficacy in improving cognitive symptoms in Phase 2 and 3 clinical trials for Alzheimer's disease and schizophrenia.[2]
Quantitative Data: this compound Binding Profile
The following table summarizes the binding affinities of this compound for its primary target and known off-target receptors. This data is crucial for designing experiments and interpreting results.
| Receptor Target | Binding Affinity (Ki) | Notes |
| Human α7 nAChR | 12.3 nM | Primary target |
| Human α3β4* nAChR | 60 nM[3] | Low efficacy (12% at 100,000 nM) in a calcium flux assay.[3] |
| 5-HT3 Receptor | 140 nM[3] | Over 10-fold lower affinity than for α7 nAChRs.[3] |
Troubleshooting Guide for Unexpected Experimental Results
Q4: My experimental results are inconsistent or not what I expected. Could off-target effects of this compound be the cause?
Unexpected results can arise from a variety of factors, including off-target effects. To determine if off-target interactions are influencing your experiment, consider the following troubleshooting workflow:
Figure 1. Troubleshooting workflow for unexpected experimental results.
Q5: What are the downstream signaling pathways of the α7 nAChR that I should be aware of?
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, particularly Ca2+. This increase in intracellular calcium can trigger a cascade of downstream signaling events. Understanding these pathways is essential for designing assays to measure on-target effects.
Figure 2. Simplified signaling pathway of the α7 nAChR.
Experimental Protocols for Mitigating Off-Target Effects
To ensure that the observed effects in your experiments are due to the modulation of the α7 nAChR and not off-target interactions, it is crucial to include appropriate controls.
Q6: How can I design my experiment to control for the known off-target effects of this compound on the 5-HT3 and α3β4 nAChRs?*
The following diagram outlines a logical approach to selecting the appropriate experimental controls.
Figure 3. Decision tree for selecting experimental controls.
Detailed Methodologies:
1. Pharmacological Blockade of Off-Target Receptors:
-
Objective: To determine if the observed effects of this compound are mediated by 5-HT3 or α3β4* nAChRs.
-
Method:
-
Prepare four groups for your experiment:
-
Group 1: Vehicle control.
-
Group 2: this compound.
-
Group 3: this compound + selective 5-HT3 antagonist (e.g., Ondansetron).
-
Group 4: this compound + selective α3β4* nAChR antagonist (e.g., Mecamylamine).
-
-
Pre-incubate the cells or tissue with the antagonist for a sufficient time to ensure receptor blockade before adding this compound.
-
Measure the experimental endpoint.
-
-
Expected Outcome: If the effect of this compound is attenuated or abolished in the presence of a specific antagonist, it suggests that the effect is at least partially mediated by that off-target receptor.
2. Use of Knockout or Low-Expression Systems:
-
Objective: To confirm the role of the α7 nAChR and rule out off-target effects.
-
Method:
-
Perform parallel experiments in:
-
A wild-type cell line or animal model.
-
A cell line or animal model with a knockout or knockdown of the α7 nAChR.
-
If available, a system lacking the suspected off-target receptor.
-
-
Administer this compound to both systems and measure the response.
-
-
Expected Outcome: The effect of this compound should be significantly reduced or absent in the α7 nAChR knockout/knockdown system if the effect is on-target. Comparing results in systems with and without the off-target receptor can also confirm or rule out its involvement.
3. Use of a Structurally Unrelated α7 nAChR Agonist:
-
Objective: To confirm that the observed biological response is due to α7 nAChR agonism and not a unique chemical property of this compound.
-
Method:
-
Select a well-characterized, structurally different α7 nAChR agonist (e.g., PNU-282987).
-
Perform the experiment with both this compound and the alternative agonist.
-
References
Technical Support Center: Controlling for Nelonicline Vehicle Effects In Vivo
Welcome to the technical support center for researchers utilizing Nelonicline (ABT-126) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for potential confounding effects of drug vehicles, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control group essential in my this compound experiments?
A vehicle is an inert substance used to deliver an active compound, like this compound, to a biological system. A vehicle control group is a critical component of in vivo experimental design. This group receives the vehicle alone, without this compound, allowing researchers to differentiate the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[1][2] Without a proper vehicle control, any observed effects could be misinterpreted as being caused by this compound when they may, in fact, be a result of the delivery agent.
Q2: this compound is poorly soluble in aqueous solutions. What are some common vehicles used for its in vivo administration?
Due to its hydrophobic nature, this compound requires a vehicle that can effectively solubilize it for in vivo administration. Based on preclinical studies of this compound and other α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, common vehicle strategies include:
-
Co-solvent systems: These often involve a primary solvent like Dimethyl Sulfoxide (DMSO) to dissolve the compound, which is then diluted with other vehicles such as saline, phosphate-buffered saline (PBS), or polyethylene (B3416737) glycol (PEG).[3][4]
-
Oil-based vehicles: For oral or subcutaneous administration, vegetable oils like corn oil can be used. One suggested formulation for this compound involves dissolving it in DMSO and then diluting it with corn oil.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for in vivo studies.[5][6]
Q3: What are the potential in vivo effects of common vehicles that I should be aware of?
Different vehicles can have their own biological effects, which is why a vehicle control group is crucial. Some known effects of common vehicles include:
-
DMSO: Can have a range of effects on the central nervous system, including alterations in locomotor activity and sensory perception.[7][8] At higher concentrations, it can cause sedation and may have pro-inflammatory effects.
-
Tween 80 (Polysorbate 80): This surfactant can affect the central nervous system, potentially altering locomotor activity and exploratory behavior.[9] It can also influence the absorption and distribution of other substances.
-
Corn Oil: While often used for oral gavage, corn oil is not entirely inert. It can influence grooming behavior in mice and, depending on the dose and duration of administration, may affect gene expression profiles in certain tissues and alter gut microbiota.[10][11][12][13][14]
-
Cyclodextrins: Generally considered safe, especially modified versions like HP-β-CD. However, at high doses, particularly with parenteral administration, they can be associated with renal toxicity.[5][15]
Troubleshooting Guides
Issue 1: I am observing unexpected behavioral changes in my vehicle control group.
Possible Cause: The vehicle itself is exerting a biological effect.
Troubleshooting Steps:
-
Review Vehicle Concentration: Are you using the lowest effective concentration of the vehicle components? High concentrations of DMSO or Tween 80 are more likely to cause behavioral alterations.
-
Consider an Alternative Vehicle: If the behavioral effects are significant and interfere with your experimental endpoints, consider switching to a different vehicle system. For example, if a DMSO-based vehicle is causing hypoactivity, a cyclodextrin-based formulation might be a suitable alternative.
-
Acclimatize Animals to the Dosing Procedure: The stress of handling and injection can itself alter behavior. Ensure all animal groups, including controls, are habituated to the administration procedure.
Issue 2: My this compound formulation is precipitating upon dilution or during administration.
Possible Cause: The solubility of this compound is not maintained in the final vehicle formulation.
Troubleshooting Steps:
-
Optimize Co-solvent Ratios: If using a co-solvent system, you may need to adjust the ratio of the primary solvent (e.g., DMSO) to the diluent (e.g., saline). A higher percentage of the organic solvent may be needed, but be mindful of its potential toxicity.
-
Utilize a Solubilizing Agent: The addition of a surfactant like Tween 80 or the use of a cyclodextrin (B1172386) can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare Fresh Formulations: Some formulations may not be stable over long periods. Prepare your this compound solution fresh before each experiment.
Issue 3: I am seeing significant variability in my experimental results, even within the same treatment group.
Possible Cause: Inconsistent vehicle preparation or administration.
Troubleshooting Steps:
-
Standardize Vehicle Preparation Protocol: Ensure that the vehicle is prepared consistently for every experiment. This includes using the same source and grade of reagents and following a precise, documented procedure.
-
Ensure Homogeneous Suspension: If your formulation is a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose.
-
Refine Administration Technique: Inconsistent injection volumes or oral gavage technique can lead to variability in drug exposure. Ensure all personnel are properly trained and use a consistent technique.
Data Presentation: Quantitative Effects of Common Vehicles
The following tables summarize some of the reported in vivo effects of commonly used vehicles. These values can help in selecting an appropriate vehicle and dose for your experiments.
Table 1: Reported In Vivo Effects of DMSO in Rodents
| Parameter | Species | Route | Dose/Concentration | Observed Effect |
| Locomotor Activity | Mouse | IP | 32% and 64% (v/v) in saline | Significant decrease. |
| Sleep Architecture | Rat | IP | 15% and 20% (v/v) in saline | Increased light slow-wave sleep, decreased deep slow-wave sleep.[5] |
| Sensory Perception | Rat | IP | 1.8-7.2% | Mechanical allodynia of short duration.[7] |
| Mortality (LD50) | Mouse | IP | 6.2 ml/kg |
Table 2: Reported In Vivo Effects of Tween 80 in Rodents
| Parameter | Species | Route | Dose/Concentration | Observed Effect |
| Locomotor Activity | Mouse | IP | 32% (v/v) in saline | Significant decrease. |
| CNS Depression | Mouse, Rat | IP, PO | > 1 ml/kg | Mild to moderate depression, reduced locomotor activity, ataxia.[9] |
| Gastrointestinal Effects | Rat | Oral | 10% (w/w) in diet | Increased stool water content, potential irritation.[16] |
Table 3: Reported In Vivo Effects of Corn Oil in Rodents
| Parameter | Species | Route | Dose/Concentration | Observed Effect |
| Grooming Behavior | Mouse | Intraoral | 0.1 ml | Induced grooming behavior.[14] |
| Gene Expression | Rat | Gavage | 10 ml/kg/day for 14 days | Altered gene expression in the thymus.[11] |
| Gut Microbiome | Mouse | Gavage | 2 ml/kg | Changes in bacterial community in the ileum.[12][13] |
| Behavioral Response | Mouse | Gavage | 1 µl/g/day (developmental exposure) | Decreased locomotor activity, increased anxiety-like behavior.[10] |
Table 4: Reported In Vivo Effects of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Rodents
| Parameter | Species | Route | Dose/Concentration | Observed Effect |
| Renal Toxicity | Rat | Oral | 30% (w/v) for 28 days | Tubular vacuolation and pigment.[5] |
| Hepatotoxicity | Rat | Oral | High doses | Increases in serum transaminases.[6] |
| General Toxicity | Rat | IV | Up to 4500 mg/kg/day for 14 days | Well tolerated, loose feces at ≥ 2250 mg/kg/day.[2] |
Experimental Protocols
Protocol 1: Preparation of a DMSO/Co-solvent Vehicle for Intraperitoneal (IP) Injection
This protocol is based on a formulation used for another α7 nAChR positive allosteric modulator, PNU-120596.[3]
Materials:
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Solutol® HS 15 (or a similar non-ionic solubilizer like Tween 80)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
Procedure:
-
In a sterile tube, dissolve the required amount of this compound in a minimal volume of DMSO.
-
In a separate sterile tube, prepare a 5% Solutol® HS 15 solution in PBS.
-
While vortexing, slowly add the this compound/DMSO solution to the Solutol/PBS solution to achieve the final desired concentration of this compound and a final DMSO concentration of 5%.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be optimized.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
Protocol 2: Preparation of a Cyclodextrin-Based Vehicle for In Vivo Administration
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile grade
-
Sterile Water for Injection or Sterile Saline (0.9% NaCl)
-
This compound
Procedure:
-
In a sterile container, dissolve the appropriate amount of HP-β-CD in sterile water or saline to achieve the desired concentration (e.g., 20-40% w/v). Gentle warming and sonication may be required to fully dissolve the HP-β-CD.
-
Once the HP-β-CD solution is clear, add the pre-weighed this compound powder.
-
Stir or vortex the mixture until the this compound is completely dissolved. This may take some time.
-
Visually inspect the final solution for clarity.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for vehicle-related issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. addiandcassi.com [addiandcassi.com]
- 3. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grooming behavior in mice induced by stimuli of corn oil in oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap in Nelonicline Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the preclinical and clinical investigation of Nelonicline (also known as ABT-126). The aim is to improve the translational relevance of future studies on this and other α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) modulators.
Frequently Asked Questions (FAQs)
Q1: What was the primary rationale for developing this compound for cognitive deficits?
A1: this compound was developed as a selective α7-nAChR positive allosteric modulator.[1] The rationale was based on the "cholinergic hypothesis," which posits that declining cholinergic function contributes to cognitive impairments in conditions like Alzheimer's disease and schizophrenia.[1][2] By selectively targeting α7-nAChRs, the aim was to enhance cognitive function without the side effects associated with the overactivation of other nicotinic or muscarinic acetylcholine receptors.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound for both Alzheimer's disease and schizophrenia was terminated due to insufficient efficacy in late-stage clinical trials.[1] Phase 2b and Phase 3 studies failed to show statistically significant improvements in the primary cognitive endpoints compared to placebo.[1]
Q3: What were the key differences in this compound's effects between preclinical and clinical studies?
A3: Preclinical studies in animal models suggested pro-cognitive effects of this compound.[3][4] However, these promising early findings did not translate into significant cognitive benefits in human patients during Phase 2 and 3 trials.[1] This discrepancy highlights a significant translational gap, a common challenge in the development of α7-nAChR agonists.
Q4: What are the known complexities of α7-nAChR pharmacology that could affect experimental outcomes?
A4: The α7-nAChR has unique pharmacological properties that can complicate drug development and experimental reproducibility. These include rapid activation and desensitization, a low probability of channel opening, and the potential for agonist-induced desensitization.[5][6] The development of positive allosteric modulators (PAMs) like this compound was an attempt to overcome some of these challenges by enhancing the receptor's response to the endogenous agonist, acetylcholine, rather than directly activating it.[6]
Troubleshooting Guides
Problem 1: Inconsistent in vitro electrophysiological responses to this compound.
-
Possible Cause 1: Receptor Desensitization. The α7-nAChR is known for its rapid and profound desensitization upon agonist exposure.[6] Prolonged or high-concentration application of agonists (or even the endogenous ligand in the assay system) can lead to a desensitized state, resulting in diminished or absent responses to this compound.
-
Troubleshooting Tip:
-
Employ a rapid perfusion system to minimize the duration of drug application.
-
Incorporate sufficient washout periods between applications to allow for receptor recovery.
-
Consider using a type II PAM, which is known to stabilize the receptor in an active state and reduce desensitization.[7]
-
-
-
Possible Cause 2: Cellular System and Subunit Composition. The expression system (e.g., Xenopus oocytes, mammalian cell lines) and the specific α7-nAChR subunit composition can influence the receptor's pharmacological properties.[5]
-
Troubleshooting Tip:
-
Ensure consistent use of a well-characterized cell line with stable expression of the human α7-nAChR.
-
Co-express with ancillary proteins like RIC-3, which can be crucial for proper receptor folding and function.[7]
-
-
Problem 2: Lack of pro-cognitive effects in animal models despite good brain penetration.
-
Possible Cause 1: Inappropriate Behavioral Paradigm. The chosen behavioral task may not be sensitive enough to detect the specific cognitive domains modulated by α7-nAChR activation.
-
Troubleshooting Tip:
-
Utilize a battery of cognitive tests that assess different domains, such as attention, working memory, and executive function.
-
Ensure that the timing of drug administration and behavioral testing is optimized based on the pharmacokinetic profile of this compound.
-
-
-
Possible Cause 2: Species Differences in α7-nAChR Pharmacology. There may be subtle but significant differences in the pharmacology and function of α7-nAChRs between rodent models and humans.
-
Troubleshooting Tip:
-
Whenever possible, use humanized animal models or conduct parallel studies in different species to assess the generalizability of the findings.
-
-
Problem 3: Discrepancy between preclinical efficacy and clinical trial outcomes.
-
Possible Cause 1: Suboptimal Dose Selection in Clinical Trials. The doses of this compound used in clinical trials (ranging from 5 mg to 75 mg) may not have achieved the optimal therapeutic window for cognitive enhancement in humans.[1]
-
Troubleshooting Tip (for future studies):
-
Incorporate more extensive dose-ranging studies in early clinical phases.
-
Utilize pharmacodynamic biomarkers to establish a clearer relationship between drug exposure and target engagement in the central nervous system.
-
-
-
Possible Cause 2: Patient Heterogeneity in Neurodegenerative Diseases. Alzheimer's disease and schizophrenia are complex and heterogeneous disorders.[8] The underlying pathology and degree of cholinergic deficit can vary significantly among patients, potentially masking the therapeutic effects of a targeted agent like this compound.
-
Troubleshooting Tip (for future studies):
-
Employ patient stratification strategies based on biomarkers to identify subgroups that are more likely to respond to α7-nAChR modulation.
-
Consider the stage of the disease, as cholinergic interventions may be more effective in earlier phases.
-
-
Data Presentation
Table 1: Summary of this compound (ABT-126) Clinical Trials for Alzheimer's Disease
| Clinical Trial Identifier | Phase | Status | Doses Tested | Key Findings |
| NCT00948909 | 2 | Completed | 5 mg, 25 mg | Showed good tolerability, with a cognitive benefit at the higher dose similar to donepezil.[1][9] |
| NCT01549834 | 2 | Terminated | 25 mg, 50 mg, 75 mg | Insufficient efficacy to continue development.[1][9] |
| NCT01527916 | 2 | Terminated | Not specified | Insufficient efficacy to continue development.[1][9] |
Experimental Protocols
Key Experiment: In Vitro Electrophysiological Characterization of this compound
Objective: To determine the effect of this compound on the function of human α7-nAChRs expressed in a cellular system (e.g., Xenopus oocytes or a mammalian cell line).
Methodology:
-
Cell Preparation:
-
Culture cells expressing the human α7-nAChR. For Xenopus oocytes, inject cRNA encoding the receptor.
-
-
Electrophysiological Recording:
-
Use two-electrode voltage-clamp for oocytes or whole-cell patch-clamp for mammalian cells.
-
Maintain a holding potential of -60 mV.
-
-
Drug Application:
-
Perfuse the cells with a control solution (e.g., Ringer's solution for oocytes).
-
Apply a sub-maximal concentration of acetylcholine (ACh) to establish a baseline response.
-
Co-apply this compound with the same concentration of ACh.
-
Include a washout step with the control solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current evoked by ACh in the absence and presence of this compound.
-
Calculate the potentiation of the ACh response by this compound as a percentage increase from the baseline response.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound as a positive allosteric modulator (PAM) of α7-nAChR.
Caption: General workflow for drug development, highlighting the translational challenges faced by this compound.
References
- 1. alzforum.org [alzforum.org]
- 2. A Vast Unmet Need Challenges In Alzheimer's Disease Clinical Trials [clinicalleader.com]
- 3. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacology.med.ufl.edu [pharmacology.med.ufl.edu]
- 8. Frontiers | Digital endpoints in clinical trials of Alzheimer’s disease and other neurodegenerative diseases: challenges and opportunities [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
Technical Support Center: α7 Nicotinic Acetylcholine Receptors (nAChRs) and Nelonicline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, nelonicline (B1263637). The following information addresses common issues related to this compound-induced receptor desensitization and offers potential mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its binding characteristics at the α7 nAChR?
This compound (also known as ABT-126) is a selective partial agonist for the α7 nicotinic acetylcholine receptor.[1][2] It exhibits a high binding affinity for human α7 nAChRs.[1][3]
Q2: What is α7 nAChR desensitization and why is it a concern when using agonists like this compound?
α7 nAChRs are ligand-gated ion channels that, upon binding to an agonist like acetylcholine or this compound, open to allow cation influx, primarily Ca2+.[4] However, prolonged or repeated exposure to an agonist leads to a conformational change in the receptor, causing it to enter a desensitized, non-conducting state, even in the continued presence of the agonist.[4][5][6] This rapid desensitization is an intrinsic property of α7 nAChRs and can limit the therapeutic efficacy of α7 agonists by reducing the overall ion flux and downstream signaling.[4][7]
Q3: How can I mitigate this compound-induced desensitization of α7 nAChRs in my experiments?
A primary strategy to mitigate agonist-induced desensitization is the co-application of a Positive Allosteric Modulator (PAM).[7][8] PAMs bind to a site on the receptor that is distinct from the agonist-binding site and can modulate the receptor's function.[8]
Q4: What are the different types of α7 nAChR PAMs and how do they differ in mitigating desensitization?
α7 nAChR PAMs are broadly classified into two types:
-
Type I PAMs: These modulators primarily increase the peak current response to an agonist without significantly affecting the rate of desensitization.[8]
-
Type II PAMs: These modulators not only enhance the peak current but also significantly slow down the desensitization process.[8] They can also reactivate already desensitized receptors.[6][8]
For mitigating this compound-induced desensitization, a Type II PAM would be more effective.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid decay of inward current upon this compound application in electrophysiology recordings. | Rapid desensitization of α7 nAChRs. | 1. Reduce the duration of this compound application. 2. Increase the washout period between applications to allow for receptor recovery. 3. Co-apply a Type II Positive Allosteric Modulator (PAM) with this compound. 4. Verify the expression and functionality of α7 nAChRs in your cell line. |
| Low signal-to-noise ratio in calcium imaging experiments after this compound stimulation. | Desensitization leading to reduced Ca2+ influx. | 1. Optimize the concentration of this compound to elicit a response without causing immediate, profound desensitization. 2. Incorporate a Type II PAM in your assay buffer. 3. Ensure the health and viability of your cells. |
| Inconsistent or diminishing responses to repeated this compound applications. | Cumulative receptor desensitization. | 1. Establish a stable baseline and ensure complete receptor recovery between stimulations. 2. Consider using a lower, non-saturating concentration of this compound. 3. The use of a Type II PAM can help stabilize the receptor in an active state. |
Quantitative Data Summary
Table 1: Binding and Functional Properties of this compound at Human α7 nAChRs
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 12.3 nM | [3] |
| Efficacy (Intrinsic Activity) | 74% (relative to acetylcholine) | [1][3] |
| EC50 | 2 µM (in Xenopus oocytes) | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound-Induced Currents and Desensitization
Objective: To measure the inward current mediated by α7 nAChRs in response to this compound and to characterize the rate of desensitization.
Materials:
-
HEK293T cells stably expressing human α7 nAChRs.
-
Standard extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
Standard intracellular solution (e.g., containing in mM: 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH 7.2).[9]
-
This compound stock solution.
-
Type II PAM stock solution (e.g., PNU-120596).
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture HEK293T-hα7 nAChR cells on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell at a holding potential of -60 mV.[9]
-
Prepare solutions of this compound at various concentrations in extracellular solution.
-
Apply a control pulse of extracellular solution to establish a baseline.
-
Rapidly apply a concentration of this compound for a defined duration (e.g., 1-2 seconds).
-
Record the inward current. The peak of the current represents the initial activation, and the decay of the current in the continued presence of this compound represents desensitization.
-
Wash the cell with extracellular solution for a sufficient period to allow for receptor recovery (e.g., 2-5 minutes).
-
To test the effect of a PAM, pre-incubate the cell with the Type II PAM in the extracellular solution for a few minutes before co-applying it with this compound.
-
Record the current in the presence of the PAM and this compound and compare the peak amplitude and decay kinetics to those with this compound alone.
Data Analysis:
-
Measure the peak amplitude of the inward current.
-
Fit the decay phase of the current to an exponential function to determine the desensitization time constant.
-
Plot concentration-response curves to determine the EC50 of this compound.
Visualizations
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia | MDPI [mdpi.com]
- 2. alzforum.org [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
Refinement of behavioral tests for assessing Nelonicline efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nelonicline (ABT-126) in behavioral assessments of cognitive function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Its pro-cognitive effects are believed to be mediated through the enhancement of cholinergic neurotransmission by acting as an allosteric modulator at this receptor.[2] The development of this compound was aimed at improving cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[2]
Q2: In which preclinical behavioral models has this compound shown efficacy?
Preclinical studies have reported that this compound demonstrated efficacy across several cognitive domains in various animal models. These include assessments of social recognition memory, memory consolidation, inhibitory avoidance, and working memory.[1][3]
Q3: What is the current clinical status of this compound?
The development of this compound for Alzheimer's disease and schizophrenia was discontinued.[2] Phase 2 clinical trials did not show sufficient efficacy to warrant further development.[2]
Troubleshooting Guides for Behavioral Tests
Novel Object Recognition (NOR) Test
Issue: Animals show low exploration of objects.
-
Possible Cause: Inadequate habituation to the testing arena.
-
Troubleshooting:
-
Ensure a sufficient habituation period (e.g., 10-30 minutes) on the day prior to testing to reduce anxiety and neophobia.
-
Handle the animals for several days leading up to the experiment to acclimate them to the experimenter.
-
-
-
Possible Cause: Aversive characteristics of the objects.
-
Troubleshooting:
-
Use objects made of non-odorous, non-reflective materials.
-
Ensure objects are of a similar size and cannot be easily displaced by the animals.
-
Thoroughly clean objects and the arena with a 70% ethanol (B145695) solution between trials to eliminate olfactory cues.
-
-
Issue: No significant preference for the novel object in the control group.
-
Possible Cause: Insufficient memory consolidation.
-
Troubleshooting:
-
Optimize the inter-trial interval (ITI). A very short ITI may not be sufficient for memory consolidation, while a very long ITI may lead to forgetting. Common ITIs range from 1 to 24 hours.
-
-
-
Possible Cause: Object preference or aversion.
-
Troubleshooting:
-
Before the main experiment, conduct a pilot study with different object pairs to ensure no innate preference for one object over another.
-
-
Morris Water Maze (MWM) Test
Issue: Animals are floating or showing thigmotaxis (wall-hugging).
-
Possible Cause: High levels of stress or anxiety.
-
Troubleshooting:
-
Gently place the animals into the water facing the wall of the maze.
-
Ensure the water temperature is within the optimal range (typically 20-24°C) to motivate escape without inducing hypothermia.
-
-
-
Possible Cause: Lack of motivation.
-
Troubleshooting:
-
Ensure the animals are healthy and not fatigued.
-
A slightly cooler water temperature can sometimes increase motivation to find the platform.
-
-
Issue: Inconsistent or highly variable escape latencies within groups.
-
Possible Cause: Differences in visual acuity or motor function.
-
Troubleshooting:
-
Conduct a cued version of the MWM (with a visible platform) to assess for any visual or motor impairments that could confound the results of the spatial memory task.
-
-
-
Possible Cause: Unstable extra-maze cues.
-
Troubleshooting:
-
Ensure that the spatial cues around the room are prominent, distinct, and remain in a fixed position throughout the experiment.
-
-
Quantitative Data Summary
While multiple sources indicate that this compound (ABT-126) was effective in preclinical cognitive models, specific quantitative data from these studies, such as the discrimination index in the Novel Object Recognition test or escape latency in the Morris Water Maze, are not consistently available in the public domain. A meta-analysis of rodent studies of α7 nicotinic agonists was unable to identify any published preclinical studies for ABT-126 that met their inclusion criteria.[4] Researchers are advised to consult primary publications from the developing company for detailed preclinical data.
Table 1: Hypothetical Data Structure for Novel Object Recognition (NOR) Test with this compound
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 12 | 0.15 ± 0.05 |
| This compound | 1 | 12 | 0.35 ± 0.06* |
| This compound | 3 | 12 | 0.45 ± 0.07 |
| This compound | 10 | 12 | 0.42 ± 0.06 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data is illustrative.
Table 2: Hypothetical Data Structure for Morris Water Maze (MWM) Test with this compound
| Treatment Group | Dose (mg/kg) | N | Day 5 Escape Latency (s) (Mean ± SEM) | Probe Trial - Time in Target Quadrant (%) (Mean ± SEM) |
| Vehicle | - | 10 | 35.2 ± 3.1 | 30.5 ± 2.5 |
| This compound | 1 | 10 | 25.8 ± 2.8 | 45.2 ± 3.1 |
| This compound | 3 | 10 | 20.1 ± 2.5 | 55.8 ± 3.5 |
| This compound | 10 | 10 | 22.5 ± 2.6 | 52.3 ± 3.3 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data is illustrative.
Experimental Protocols
Novel Object Recognition (NOR) Test
-
Apparatus: A square open-field arena (e.g., 50x50x50 cm) made of a non-reflective material. A set of three identical objects and one novel object are required.
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 10-30 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the animal in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: After the ITI, place the animal back in the arena where one of the familiar objects has been replaced by a novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM) Test
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged just below the water surface. The room should have prominent, stable extra-maze cues.
-
Acquisition Phase (4-5 days):
-
Each day, conduct 4 trials per animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latencies across acquisition days and the percentage of time spent in the target quadrant during the probe trial.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound via the α7 nAChR.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Experimental workflow for the Morris Water Maze (MWM) test.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-7 nicotinic agonists for cognitive deficits in neuropsychiatric disorders: A translational meta-analysis of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in long-term administration of ABT-126
Welcome to the technical support center for ABT-126 (Nelonicline). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges that may arise during the long-term administration of ABT-126 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ABT-126 and what is its primary mechanism of action?
A1: ABT-126 (also known as this compound) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] α7 nAChRs are ligand-gated ion channels that are highly permeable to calcium and are widely expressed in the central nervous system, playing a role in cognitive processes like learning and memory.[3][4][5] ABT-126 was developed to enhance cognitive function in conditions such as Alzheimer's disease and schizophrenia.[6]
Q2: Why was the clinical development of ABT-126 discontinued?
A2: Although generally well-tolerated in clinical trials, the development of ABT-126 was halted because it failed to demonstrate significant efficacy in improving cognitive endpoints in patients with Alzheimer's disease or schizophrenia at the doses tested.[1][7][8][9]
Q3: What are the known off-target effects of ABT-126?
A3: Preclinical studies showed that ABT-126 is highly selective for the α7 nAChR. Its most significant off-target binding is to the serotonin (B10506) 5-HT3 receptor, where it acts as an antagonist with an approximately 10-fold lower affinity than for the α7 nAChR.[8] This may be relevant in experiments involving serotonergic signaling.
Q4: How is ABT-126 metabolized and what are its major metabolites?
A4: In humans, ABT-126 is extensively metabolized, primarily by the liver. The two major metabolic transformations are aza-adamantane N-oxidation, forming the M1 metabolite, and aza-adamantane N-glucuronidation, forming the M11 metabolite. These two metabolites are also the major circulating metabolites. The M1 and M11 metabolites are not expected to have clinically relevant on- or off-target pharmacological activities.[7]
Troubleshooting Guide for Long-Term Administration
Issue 1: Diminished or Loss of Cellular Response to ABT-126 Over Time
Symptoms:
-
Initial robust response (e.g., calcium influx, downstream signaling activation) to ABT-126 in cell-based assays, which decreases or disappears with continuous or repeated application over several hours or days.
-
In vivo studies show a diminishing physiological or behavioral effect after repeated dosing.
Potential Cause: Receptor Desensitization
The α7 nAChR is known for its rapid and profound desensitization upon prolonged exposure to agonists.[3][4][10] This is a conformational change that renders the receptor temporarily unresponsive to the agonist, even while the agonist is still bound.
Troubleshooting Steps:
-
Implement a Washout Period: In in vitro experiments, remove ABT-126 from the culture medium and incubate the cells in agonist-free medium for a period (ranging from minutes to hours) to allow receptors to recover from the desensitized state. The recovery from nicotine-induced desensitization is slower than from acetylcholine, a factor to consider in experimental design.[10]
-
Use a Pulsatile Dosing Regimen: Instead of continuous exposure, apply ABT-126 in short pulses followed by washout periods. This mimics more physiological receptor activation and can help prevent deep desensitization.
-
Consider Positive Allosteric Modulators (PAMs): Type I PAMs can enhance the agonist response with minimal effect on desensitization. Co-application of a Type I α7 PAM with ABT-126 may help maintain a response. Note that Type II PAMs significantly retard desensitization, which may or may not be desirable for your experimental question.[11]
-
Verify Receptor Expression: Chronic agonist exposure can sometimes lead to changes in receptor expression levels (upregulation or downregulation).[12][13] At the end of your long-term experiment, quantify α7 nAChR protein or mRNA levels to determine if receptor numbers have changed.
Issue 2: Unexpected or Contradictory Results in Behavioral or Physiological Readouts
Symptoms:
-
Observing effects that are opposite to the expected pro-cognitive or anti-inflammatory outcomes.
-
High variability in animal behavior or physiological measurements between subjects in long-term studies.
Potential Causes:
-
Metabolite Activity: While the major metabolites M1 and M11 are considered inactive, long-term accumulation in a specific tissue or experimental system could theoretically lead to unforeseen effects.[7]
-
Off-Target Effects: Long-term administration might amplify the effects of low-affinity binding to other receptors, such as the 5-HT3 receptor.[8]
-
Receptor Upregulation: Chronic exposure to nicotinic agonists can lead to an upregulation of nAChRs in the brain.[12] This change in the baseline state of the cholinergic system could lead to complex and unpredictable functional outcomes.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis at multiple time points during the long-term study to see if the nature of the effect changes with dose and time.
-
Include Antagonist Controls: To confirm that the observed long-term effects are mediated by α7 nAChRs, include a control group treated with ABT-126 in combination with a specific α7 nAChR antagonist, such as α-bungarotoxin (for in vitro work) or methyllycaconitine (B43530) (MLA).
-
Measure Metabolite Concentrations: If feasible with your experimental setup, use analytical methods (e.g., LC-MS/MS) to quantify the levels of ABT-126 and its major metabolites (M1, M11) in the tissue of interest at the end of the study.
-
Assess Other Neurotransmitter Systems: Investigate whether long-term ABT-126 administration has altered the function of related systems, such as the serotonergic or dopaminergic systems, which could explain unexpected behavioral outcomes.
Data from Clinical Trials
The following tables summarize adverse events reported in clinical trials involving ABT-126. This data can help researchers anticipate potential physiological effects in in vivo models.
Table 1: Most Common Adverse Events in a 24-Week Study of ABT-126 as Add-On Therapy in Alzheimer's Disease
| Adverse Event | Placebo (n=146) | ABT-126 25 mg (n=143) | ABT-126 75 mg (n=145) |
| Agitation | Data not specified | Data not specified | Data not specified |
| Constipation | Data not specified | Data not specified | Data not specified |
| Diarrhea | Data not specified | Data not specified | Data not specified |
| Fall | Data not specified | Data not specified | Data not specified |
| Headache | Data not specified | Data not specified | Data not specified |
| Source: These were listed as the most common adverse events, but specific percentages were not provided in the abstract.[7] |
Table 2: Most Frequent Adverse Events in a 12-Week Study in Schizophrenia (Nonsmokers)
| Adverse Event | Placebo | ABT-126 10 mg | ABT-126 25 mg |
| Dizziness | <8% | <8% | <8% |
| Diarrhea | <8% | <8% | <8% |
| Fatigue | <8% | <8% | <8% |
| Source: All events reported at an incidence of less than 8%.[2] |
Experimental Protocols
Protocol 1: Assessing α7 nAChR Desensitization and Recovery In Vitro
Objective: To measure the rate of desensitization of α7 nAChRs in a cell line expressing the receptor upon exposure to ABT-126 and the subsequent rate of recovery.
Methodology: Calcium Flux Assay using a Fluorescent Plate Reader (e.g., FLIPR)
-
Cell Preparation: Plate a cell line stably expressing human α7 nAChR (e.g., HEK293 or GH4C1 cells) in 96-well or 384-well black-walled, clear-bottom plates. Culture until confluent.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution according to the manufacturer's instructions. Incubate for approximately 1 hour at 37°C.
-
Baseline Reading: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence for 10-20 seconds.
-
Desensitization Pulse (First Application): Add a high concentration of ABT-126 (e.g., 10x EC₅₀) to the wells and immediately begin recording the fluorescence signal for 3-5 minutes. The peak response followed by a rapid decay in the signal indicates receptor activation and subsequent desensitization.
-
Washout: Gently wash the cells with agonist-free buffer multiple times to remove ABT-126. This step is critical and its efficiency will affect recovery kinetics.
-
Recovery Interval: Incubate the cells in agonist-free buffer for a variable period (e.g., 1, 5, 10, 30 minutes). Different wells or plates should be used for each time point.
-
Test Pulse (Second Application): After the recovery interval, add the same concentration of ABT-126 again and record the fluorescence response.
-
Data Analysis: For each recovery time point, calculate the peak amplitude of the second response as a percentage of the peak amplitude of the first response. Plot this percentage against the recovery interval time to determine the time constant (τ) of recovery from desensitization.
Visualizations
Signaling Pathway
References
- 1. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. Metabolism and Disposition of a Novel Selective α 7 Neuronal Acetylcholine Receptor Agonist ABT-126 in Humans: Characterization of the Major Roles for Flavin-Containing Monooxygenases and UDP-Glucuronosyl Transferase 1A4 and 2B10 in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABT-126 monotherapy in mild-to-moderate Alzheimer’s dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
- 12. Nicotine - Wikipedia [en.wikipedia.org]
- 13. Research Portal [scholarship.miami.edu]
Adjusting experimental protocols for Nelonicline's allosteric properties
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting experimental protocols for studying the allosteric properties of Nelonicline (ABT-126), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.
Frequently Asked Questions (FAQs)
Q1: Is this compound a positive allosteric modulator (PAM) or a partial agonist?
A1: this compound (ABT-126) is primarily characterized as a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] It binds with high affinity to the orthosteric site of the α7 nAChR. While the term "allosteric modulator" has been used in some literature, the available pharmacological data, such as its ability to activate the receptor on its own (intrinsic activity), are consistent with a partial agonist mechanism of action.[3][4][5]
Q2: What is the reported binding affinity and functional potency of this compound?
A2: this compound exhibits a high binding affinity for the human α7 nAChR with a reported Ki of 12.3 nM.[3][4][6] In functional assays using Xenopus oocytes expressing the human α7 nAChR, it demonstrates an EC50 of 2 µM and an intrinsic activity of 74% relative to the endogenous agonist, acetylcholine.[3][4][5]
Q3: What are the known off-target activities of this compound?
A3: this compound has been shown to have a lower affinity for other receptors. It binds to α3β4* nAChRs in human IMR-32 neuroblastoma cells with a Ki of 60 nM, but with a very low efficacy of only 12% in a calcium flux assay at a high concentration.[3][4][5] It also acts as an antagonist at the 5-HT3 receptor with a Ki of 140 nM, showing more than 10-fold lower affinity compared to its primary target, the α7 nAChR.[3][4][5]
Q4: Why was the clinical development of this compound for Alzheimer's disease discontinued?
A4: Despite showing good tolerability in early-phase clinical trials, later Phase 2b trials of this compound for mild-to-moderate Alzheimer's disease did not demonstrate sufficient efficacy to warrant further development.[7][8] The trials failed to show a significant improvement in cognition compared to placebo.[7]
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 12.3 nM | Human α7 nAChR | [3][4][6] |
| 60 nM | Human α3β4* nAChR | [3][4][5] | |
| 1740 nM | Human α4β2* nAChR | [5] | |
| 140 nM | 5-HT3 Receptor | [3][4][5] | |
| Functional Potency (EC50) | 2 µM | Human α7 nAChR (Xenopus oocytes) | [3][4][5] |
| Intrinsic Activity (Emax) | 74% (relative to Acetylcholine) | Human α7 nAChR (Xenopus oocytes) | [3][4][5] |
| 12% | Human α3β4* nAChR (Calcium flux assay) | [3][4][5] |
Troubleshooting Guides
Issue 1: Rapid Signal Desensitization in Electrophysiology Recordings
The α7 nAChR is known for its rapid desensitization upon agonist binding, which can make it challenging to obtain stable and reproducible electrophysiological recordings.[9][10][11]
Symptoms:
-
Rapid decay of inward current during agonist application in whole-cell patch-clamp recordings.
-
Difficulty in obtaining a stable maximal response.
-
High variability between repeated agonist applications.
Possible Causes and Solutions:
| Cause | Solution |
| Rapid receptor desensitization | 1. Use a rapid perfusion system: A fast solution exchange system is crucial to measure the peak current before significant desensitization occurs. 2. Incorporate a positive allosteric modulator (PAM): Co-application of a Type II PAM, such as PNU-120596, can slow down the desensitization rate and allow for more stable recordings.[12] 3. Optimize agonist application time: Use short, pulsatile applications of the agonist rather than prolonged exposure. |
| Voltage- and temperature-dependent effects | 1. Maintain consistent temperature: Be aware that the effects of some allosteric modulators can be temperature-sensitive.[13] Maintain a stable and recorded temperature throughout the experiment. 2. Investigate voltage-dependence: The modulatory effects of compounds can be voltage-dependent. It is advisable to construct current-voltage (I-V) relationships to characterize the effects at different holding potentials.[13] |
| Low receptor expression | 1. Use a stable cell line: Employ a cell line with high and stable expression of the α7 nAChR. 2. Optimize transfection: If using transient transfection, optimize the DNA concentration and transfection reagent to maximize receptor expression. |
Issue 2: High Variability and Low Signal-to-Noise Ratio in Calcium Flux Assays
Calcium flux assays are commonly used to assess the function of ligand-gated ion channels like the α7 nAChR. However, the transient nature of the calcium influx can lead to variability.
Symptoms:
-
Inconsistent peak fluorescence intensity between wells.
-
Low signal-to-noise ratio, making it difficult to distinguish the signal from background.
-
Apparent "non-responders" in a cell population.
Possible Causes and Solutions:
| Cause | Solution |
| Rapid receptor desensitization | 1. Use a "no-wash" calcium kit: These kits can sometimes improve the signal window for rapidly desensitizing receptors. 2. Incorporate a PAM: As with electrophysiology, a Type II PAM can enhance the calcium signal by reducing desensitization.[14] |
| Uneven cell plating and dye loading | 1. Ensure uniform cell density: Plate cells evenly and allow them to adhere and form a consistent monolayer. 2. Optimize dye loading: Ensure consistent dye concentration, loading time, and temperature across all wells. Wash cells gently to avoid cell detachment. |
| Instrument settings | 1. Optimize read parameters: Adjust the read speed, excitation/emission wavelengths, and gain settings on the plate reader to maximize the signal-to-noise ratio. |
| Cell health | 1. Maintain healthy cell cultures: Use cells at a low passage number and ensure they are healthy and not overly confluent, which can dampen cellular responses. |
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for the α7 nAChR.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α7 nAChR.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.
-
This compound (or other test compounds).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the prepared cell membranes on ice.
-
Dilute the membranes in Assay Buffer to a final concentration that provides adequate signal (to be optimized).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate , add in the following order:
-
Assay Buffer
-
Serial dilutions of this compound or vehicle (for total binding) or a saturating concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or α-Bungarotoxin) for non-specific binding.
-
Radioligand at a concentration close to its Kd.
-
Diluted cell membranes.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol describes a method to functionally characterize the effects of this compound on human α7 nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR subunit.
-
Nanoliter injector.
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
This compound and Acetylcholine.
Procedure:
-
Prepare and inject oocytes: Harvest oocytes from a female Xenopus laevis frog. Inject each oocyte with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.
-
Set up the TEVC system: Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte at a holding potential of -60 mV to -80 mV.
-
Establish a baseline: Record the baseline current in the recording solution.
-
Apply agonist: Apply a known concentration of acetylcholine (ACh) to elicit a control current response.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Apply this compound: Apply different concentrations of this compound alone to test for direct agonist activity. To test for modulatory effects, co-apply this compound with a sub-maximal concentration of ACh (e.g., EC₂₀).
-
Record the current responses in the presence of the test compounds.
-
Analyze the data: Measure the peak current amplitude and/or the total charge transfer. Construct dose-response curves to determine the EC50 and Emax of this compound.
Visualizations
Caption: Simplified signaling pathway of α7 nAChR activation by this compound.
References
- 1. This compound |CAS:1026134-63-3 Probechem Biochemicals [probechem.com]
- 2. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α7 nicotinic receptor agonists reduce levodopa-induced dyskinesias with severe nigrostriatal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzforum.org [alzforum.org]
- 8. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. Rapid desensitization of the rat α7 nAChR is facilitated by the presence of a proline residue in the outer β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroservice.com [neuroservice.com]
- 13. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nelonicline and Other α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nelonicline (ABT-126) with other key α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulators (PAMs), focusing on their performance backed by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these compounds.
Introduction to α7 nAChR Positive Allosteric Modulators
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in the central nervous system for therapeutic intervention in cognitive and neurological disorders. Positive allosteric modulators of the α7 nAChR are of particular interest as they enhance the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor themselves. This can offer a more subtle and potentially safer pharmacological approach compared to direct agonists. These PAMs are broadly classified into two main types based on their effect on receptor desensitization:
-
Type I PAMs: These modulators primarily increase the peak current response to an agonist with minimal effect on the rate of desensitization. NS-1738 is a classic example of a Type I PAM.
-
Type II PAMs: In addition to enhancing the peak current, Type II PAMs significantly slow down the receptor's desensitization, leading to a prolonged channel opening in the presence of an agonist. PNU-120596 is a well-characterized Type II PAM.
This compound (ABT-126) is an α7 nAChR allosteric modulator that was investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1] However, its development was discontinued (B1498344) due to a lack of efficacy in clinical trials.[1] This guide will compare the available data for this compound with the prototypical Type I and Type II PAMs, NS-1738 and PNU-120596, respectively.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, NS-1738, and PNU-120596. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Binding Affinity and Potency
| Compound | Type | Binding Affinity (Ki) | Potency (EC₅₀) | Intrinsic Activity |
| This compound (ABT-126) | Allosteric Modulator | 12.3 nM (human α7 nAChR)[2][3][4] | 2 µM (in Xenopus oocytes expressing human α7 nAChR)[2][3] | 74% relative to acetylcholine[2][3] |
| NS-1738 | Type I PAM | -6.76 to -9.15 kcal/mol (theoretical)[5] | 3.4 µM (in oocyte experiments)[6] | N/A |
| PNU-120596 | Type II PAM | N/A | 216 nM[7][8] | N/A |
Table 2: Selectivity
| Compound | Target | Other Receptors and Notes |
| This compound (ABT-126) | α7 nAChR | Also binds to α3β4* nAChRs (Ki = 60 nM) with low efficacy (12% at 100 µM) and is a 5-HT3 receptor antagonist (Ki = 140 nM)[2][3]. |
| NS-1738 | α7 nAChR | No substantial activity for α4β2, α3β3, and α1-containing receptors[9]. |
| PNU-120596 | α7 nAChR | Inactive against α4β2, α3β4, and α9α10 nAChRs[7]. |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. alzforum.org [alzforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to the Efficacy of Nelonicline and Orthosteric α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has been a prominent target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. As a ligand-gated ion channel with high calcium permeability, its activation modulates key neuronal processes including learning, memory, and attention.[1] The primary strategy for targeting this receptor has involved the development of orthosteric agonists, which bind directly to the same site as the endogenous ligand, acetylcholine (ACh). However, challenges such as rapid receptor desensitization and off-target effects have led to the exploration of alternative mechanisms.
This guide provides a detailed comparison between Nelonicline (B1263637) (ABT-126), a compound with a distinct modulatory mechanism, and traditional orthosteric α7 nAChR agonists. We present supporting preclinical and clinical data, detail common experimental methodologies, and visualize key pathways to offer an objective resource for the research community.
Mechanism of Action: A Key Distinction
Understanding the fundamental difference in how these compounds interact with the α7 nAChR is crucial.
-
Orthosteric Agonists: These ligands bind to the primary agonist binding site (the orthosteric site) on the receptor, directly mimicking the action of acetylcholine to cause the ion channel to open. They can be full agonists, eliciting a maximal receptor response, or partial agonists, which produce a submaximal response even at saturating concentrations.[1]
-
This compound (ABT-126): While sometimes classified as a partial agonist due to its ability to directly activate the receptor, this compound exhibits a complex profile.[2][3] It binds with high affinity to the α7 nAChR and is also described as an allosteric modulator.[4] Allosteric modulators bind to a site topographically distinct from the orthosteric site, inducing a conformational change that alters the receptor's response to the endogenous agonist.[5] This can lead to enhanced signaling without directly competing with acetylcholine, potentially offering a more nuanced and physiological modulation of receptor activity.
Quantitative Data Comparison
The following tables summarize the preclinical pharmacological profiles and clinical trial outcomes for this compound and several representative orthosteric α7 agonists.
Table 1: Preclinical Pharmacological Profile
This table compares the in vitro binding affinity (Ki), potency (EC50), and efficacy (Emax) of the compounds at the human α7 nAChR. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Mechanism of Action | Ki (nM) | EC50 (nM) | Emax (% of ACh response) | Selectivity Notes |
| This compound (ABT-126) | Partial Agonist / Allosteric Modulator | 12.3[2][3] | 2000[2][3] | 74%[2][3] | Also binds to α3β4* nAChRs (Ki=60 nM) with low efficacy.[2] |
| GTS-21 (DMXB-A) | Orthosteric Partial Agonist | 2000[1] | 11000[1] | 9%[1] | Poor selectivity; high affinity for α4β2 nAChRs (Ki=20 nM).[1] |
| A-582941 | Orthosteric Partial Agonist | N/A | 4260[6] | 52%[6] | Preclinical tool with pro-cognitive effects in animal models.[6] |
| PNU-282987 | Orthosteric Full Agonist | N/A | N/A | N/A | Widely used as a selective full agonist in preclinical research.[7][8] |
N/A: Data not available in the cited sources.
Table 2: Clinical Trial Outcomes Summary
This table provides an overview of the clinical development status and outcomes for these compounds in treating cognitive deficits.
| Compound | Indication(s) | Highest Phase Completed | Clinical Outcome Summary |
| This compound (ABT-126) | Alzheimer's Disease, Schizophrenia | Phase 2b | Discontinued due to insufficient efficacy in improving cognitive symptoms.[1][4] |
| GTS-21 (DMXB-A) | Schizophrenia, ADHD | Phase 2 | Failed to significantly improve primary cognitive endpoints; showed some effect on negative symptoms of schizophrenia.[1] |
| Encenicline (EVP-6124) | Alzheimer's Disease, Schizophrenia | Phase 3 | Development suspended due to the occurrence of serious gastrointestinal adverse events.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and the drug discovery process is essential for understanding the therapeutic strategy.
α7 nAChR-Mediated Signaling Pathway
Activation of the α7 nAChR by an agonist leads to a rapid influx of calcium (Ca2+). This influx acts as a second messenger, triggering downstream signaling cascades, notably the PI3K/Akt and ERK/CREB pathways, which are critical for promoting neuronal survival, synaptic plasticity, and long-term potentiation.[7][9] Positive Allosteric Modulators (PAMs) bind to a separate site to enhance this signal.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzforum.org [alzforum.org]
- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: ABT-126 vs. Donepezil in Cognitive Deficit Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two compounds investigated for their potential to treat cognitive deficits: ABT-126, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and donepezil (B133215), an established acetylcholinesterase inhibitor. While direct head-to-head preclinical studies are limited, this guide synthesizes data from independent studies utilizing similar animal models and behavioral paradigms to offer an objective comparison of their pharmacological profiles and efficacy.
At a Glance: Key Preclinical Differences
| Feature | ABT-126 | Donepezil |
| Primary Mechanism of Action | Selective agonist of the α7 nicotinic acetylcholine receptor (nAChR)[1] | Reversible inhibitor of acetylcholinesterase (AChE)[2][3][4][5][6] |
| Effect on Acetylcholine Levels | Indirectly modulates cholinergic transmission through α7 nAChR activation | Directly increases synaptic levels of acetylcholine by preventing its breakdown[2][3][4][5][6] |
| Preclinical Models of Efficacy | Scopolamine-induced cognitive deficit, social recognition memory, memory consolidation, inhibitory avoidance, working memory[1] | Scopolamine-induced cognitive deficit, transgenic models of Alzheimer's disease (e.g., APP/PS1), chemotherapy-induced cognitive impairment[1] |
| Key Behavioral Assays | Novel Object Recognition (NOR), Social Recognition, Inhibitory Avoidance | Novel Object Recognition (NOR), Morris Water Maze (MWM), Passive Avoidance |
Mechanism of Action
The fundamental difference in the mechanism of action between ABT-126 and donepezil dictates their distinct approaches to enhancing cholinergic neurotransmission and, consequently, cognitive function.
ABT-126: α7 Nicotinic Acetylcholine Receptor Agonism
ABT-126 acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[1] These receptors are ligand-gated ion channels widely expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs by an agonist like ABT-126 leads to the influx of calcium ions, which in turn modulates the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, thereby influencing synaptic plasticity and cognitive processes.
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[2][3][4][5][6] AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating its signal. By inhibiting AChE, donepezil increases the concentration and prolongs the availability of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[2][3][4][5][6]
Preclinical Efficacy in Cognitive Models
To provide a comparative framework, this section focuses on preclinical data from the scopolamine-induced cognitive deficit model and the Novel Object Recognition (NOR) task, paradigms where the effects of both cholinergic and nicotinic modulation have been assessed.
Scopolamine-Induced Cognitive Deficit Model
Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, providing a widely used model for screening pro-cognitive compounds.
Experimental Protocol: Scopolamine-Induced Deficit in the Novel Object Recognition (NOR) Task
-
Habituation: Rodents (mice or rats) are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the experiment.
-
Drug Administration: Animals are pre-treated with either vehicle, ABT-126, or donepezil at specified doses and routes of administration (e.g., intraperitoneal, oral gavage) at a predetermined time before the acquisition trial.
-
Scopolamine Challenge: A standardized dose of scopolamine (e.g., 0.5-1 mg/kg, i.p.) is administered to induce cognitive impairment, typically 20-30 minutes before the acquisition trial.
-
Acquisition Trial (T1): Each animal is placed in the arena containing two identical objects and allowed to explore freely for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: Following the acquisition trial, the animal is returned to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Test Trial (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Comparative Efficacy Data (Synthesized from Independent Studies)
| Compound | Animal Model | Behavioral Task | Key Findings |
| ABT-126 | Rat | Social Recognition | Demonstrated efficacy in improving social recognition memory, a cognitive domain sensitive to cholinergic modulation. |
| Donepezil | Mouse/Rat | Novel Object Recognition | Significantly reverses scopolamine-induced deficits in the NOR task, indicated by an increased discrimination index. |
| Donepezil | Mouse/Rat | Morris Water Maze | Attenuates scopolamine-induced impairments in spatial learning and memory. |
| Donepezil | Mouse | Passive Avoidance | Improves performance in scopolamine-impaired passive avoidance tasks. |
Note: Specific quantitative data for ABT-126 in the scopolamine-induced NOR task from publicly available preclinical literature is limited. The table reflects the broader pro-cognitive effects observed in relevant models.
Efficacy in a Transgenic Model of Alzheimer's Disease
The APP/PS1 transgenic mouse model is a widely used preclinical model that develops amyloid plaques and exhibits age-dependent cognitive decline, mimicking aspects of Alzheimer's disease pathology.
Experimental Protocol: Novel Object Recognition (NOR) in APP/PS1 Mice
The protocol for the NOR task in APP/PS1 mice is similar to that described for the scopolamine model, with the key difference being the absence of an acute pharmacological challenge. Instead, the cognitive deficit is a result of the underlying pathology in the aging transgenic animals. Chronic drug administration is often employed in these studies.
Comparative Efficacy Data in APP/PS1 Mice
| Compound | Behavioral Task | Key Findings |
| ABT-126 | Not widely reported in APP/PS1 models in available literature. | Preclinical studies have focused more on acute cognitive enhancement models. |
| Donepezil | Novel Object Recognition | Chronic treatment with donepezil has been shown to significantly improve cognitive function in the NOR test in APP/PS1 mice. |
| Donepezil | Morris Water Maze | Improves spatial learning and memory deficits in APP/PS1 mice. |
Summary and Conclusion
This comparative guide, based on available preclinical data, highlights the distinct yet convergent pro-cognitive potential of ABT-126 and donepezil.
-
Donepezil , as an acetylcholinesterase inhibitor, has a well-established preclinical profile, demonstrating robust efficacy in reversing cholinergic deficits in models like the scopolamine challenge and ameliorating cognitive decline in a transgenic model of Alzheimer's disease. Its mechanism is direct and its effects are broadly observed across various cognitive domains.
-
ABT-126 represents a more targeted approach by specifically activating α7 nicotinic acetylcholine receptors. Preclinical evidence supports its efficacy in various cognitive paradigms, suggesting its potential to enhance cognitive function through a distinct neuromodulatory mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Nelonicline's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Nelonicline's Proposed Mechanism of Action
This compound is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor.[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.[2] Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, and influences synaptic plasticity, ultimately enhancing cognitive functions like learning and memory.[2]
dot
Caption: Simplified signaling pathway of this compound's action on the α7 nAChR.
The Role of Knockout Models in Target Validation
To unequivocally demonstrate that the effects of a drug are mediated by its intended target, researchers utilize knockout (KO) animal models. In these models, the gene encoding the target protein (in this case, the α7 nAChR, Chrna7) is deleted. If the drug's effect is absent in the KO model compared to the wild-type (WT) counterpart, it provides strong evidence that the drug acts through that specific target.
dot
Caption: Logical workflow for validating this compound's mechanism using knockout mice.
Comparative Performance Data: Wild-Type vs. α7 nAChR Knockout Mice
While specific data for this compound in α7 nAChR knockout mice is pending in public literature, we can infer its expected behavior based on studies with other selective α7 nAChR agonists and the known phenotype of the knockout mice. Mice with a genetic deletion of the α7 nAChR exhibit impairments in learning and memory.[3]
Table 1: Comparison of Cognitive Performance in Wild-Type and α7 nAChR Knockout Mice
| Animal Model | Baseline Cognitive Performance (in tasks like Novel Object Recognition) | Expected Effect of this compound (or other α7 Agonists) | Supporting Evidence |
| Wild-Type (WT) Mice | Normal | Enhancement of cognitive performance. | Selective α7 agonists significantly improve learning, memory, and attention.[3] |
| α7 nAChR Knockout (KO) Mice | Impaired cognitive performance. | No significant improvement in cognitive performance. | The pro-cognitive effect of the α7 agonist AZD0328 was absent in homozygous α7 nAChR-knockout mice.[4] |
Alternative Compounds for Target Validation
Several other selective α7 nAChR agonists have been evaluated in preclinical models, and their study in knockout mice provides a strong basis for validating the mechanism of action for this class of drugs, including this compound.
Table 2: Comparison of Selective α7 nAChR Agonists
| Compound | Target | Key Findings in Preclinical Models | Use in Knockout Models for Validation |
| This compound (ABT-126) | α7 nAChR Partial Agonist | Showed pro-cognitive effects in a monotherapy for Alzheimer's disease models.[1] | Data in α7 nAChR knockout mice not publicly available. |
| PNU-282987 | α7 nAChR Agonist | Improves synaptic and cognitive functions in Alzheimer's disease mouse models. | Not explicitly detailed in the provided search results. |
| GTS-21 (DMXB-A) | α7 nAChR Partial Agonist | Enhances learning and memory in animal models. | Not explicitly detailed in the provided search results. |
| AZD0328 | α7 nAChR Partial Agonist | Improved novel object recognition in mice. | Effect was absent in homozygous α7 nAChR-knockout mice.[4] |
Experimental Protocols for Key Behavioral Assays
The following are standardized protocols for behavioral tasks commonly used to assess the cognitive-enhancing effects of compounds like this compound in mouse models.
Novel Object Recognition (NOR) Task
This task assesses recognition memory based on the innate tendency of mice to explore novel objects more than familiar ones.
Protocol:
-
Habituation: Individually house mice and handle them for several days before the experiment. On the day before testing, allow each mouse to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Contextual Fear Conditioning
This task evaluates associative learning and memory by pairing a neutral context (the conditioning chamber) with an aversive stimulus (a mild foot shock).
Protocol:
-
Training (Conditioning): Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). Repeat this pairing for a set number of trials with an inter-trial interval.
-
Testing: 24 hours later, place the mouse back into the same conditioning chamber (the context) for a set period (e.g., 5 minutes) without delivering a shock.
-
Data Analysis: Measure the percentage of time the mouse spends "freezing" (a state of immobility), which is a fear response. Increased freezing time indicates better memory of the aversive context.
dot
Caption: General experimental workflow for assessing pro-cognitive drug effects.
Conclusion
The validation of this compound's mechanism of action through α7 nAChR is strongly supported by the established role of this receptor in cognition, the cognitive deficits observed in α7 nAChR knockout mice, and the loss of efficacy of other selective α7 nAChR agonists in these knockout models. While direct experimental data for this compound in α7 nAChR knockout mice would provide the definitive proof, the collective evidence from related compounds robustly supports the hypothesis that this compound exerts its pro-cognitive effects via the activation of α7 nicotinic acetylcholine receptors. Future studies directly comparing the effects of this compound in wild-type versus α7 nAChR knockout mice are warranted to conclusively confirm this mechanism.
References
- 1. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in Neuronal Nicotinic Acetylcholine Receptors in the Pathogenesis of Various Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Nelonicline and Other Alpha-7 Nicotinic Acetylcholine Receptor Agonists in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has been a key target in the pursuit of improved cognitive function for individuals with neurodegenerative and psychiatric disorders. This guide provides a comparative analysis of the clinical trial data for Nelonicline (ABT-126) and other notable α7 nAChR agonists, Encenicline (B607309) (EVP-6124) and GTS-21. The development of this compound and Encenicline for Alzheimer's disease and schizophrenia was ultimately discontinued (B1498344) due to insufficient efficacy, highlighting the challenges in translating preclinical promise to clinical benefit in this class of compounds.
Cross-Study Comparison of Efficacy and Safety
The following tables summarize the available quantitative data from key clinical trials of this compound, Encenicline, and GTS-21, offering a side-by-side comparison of their efficacy and safety profiles across different patient populations.
Table 1: Efficacy of this compound (ABT-126) in Clinical Trials
| Indication | Trial Phase | N | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Efficacy Results |
| Mild-to-Moderate Alzheimer's Disease | Phase 2 | 274 | ABT-126 (5mg, 25mg), Donepezil (10mg), Placebo | 12 weeks | Change from baseline in ADAS-Cog-11 | 25mg dose showed a trend towards improvement (difference from placebo: -1.19), but did not meet statistical significance (p=0.095). Donepezil also showed a non-significant trend (-1.43, p=0.057).[1] |
| Mild-to-Moderate Alzheimer's Disease (add-on to AChEIs) | Phase 2b | 434 | ABT-126 (25mg, 75mg), Placebo | 24 weeks | Change from baseline in ADAS-Cog-11 | Neither dose showed significant improvement at 24 weeks. The 25mg dose showed a transient significant improvement at week 4 (-1.21, p<0.010).[2] |
| Mild-to-Moderate Alzheimer's Disease (monotherapy) | Phase 2b | 438 | ABT-126 (25mg, 50mg, 75mg), Donepezil (10mg), Placebo | 24 weeks | Change from baseline in ADAS-Cog-11 | No ABT-126 dose demonstrated statistically significant improvement versus placebo. Donepezil showed significant improvement.[3] |
| Schizophrenia (Cognitive Impairment) | Phase 2 | 207 | ABT-126 (10mg, 25mg), Placebo | 12 weeks | Change from baseline in MCCB composite score | Overall improvement fell short of significance. In non-smokers, the 25mg dose showed a significant improvement (difference from placebo: 5.2).[4] |
| Schizophrenia (Cognitive Impairment, non-smokers) | Phase 2b | 430 | ABT-126 (25mg, 50mg, 75mg), Placebo | 24 weeks | Change from baseline in MCCB composite score | No consistent effect on cognition was demonstrated. A trend for improvement in negative symptoms was observed with the 50mg dose.[5] |
| Schizophrenia (Cognitive Impairment, smokers) | Phase 2b | 157 | ABT-126 (25mg, 75mg), Placebo | 12 weeks | Change from baseline in MCCB composite score | No statistical difference in the change from baseline score was observed between any of the ABT-126 groups and placebo.[6] |
Table 2: Efficacy of Encenicline (EVP-6124) in Clinical Trials
| Indication | Trial Phase | N | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Efficacy Results |
| Mild-to-Moderate Alzheimer's Disease (add-on to AChEIs) | Phase 2b | 409 | EVP-6124 (0.3mg, 1mg, 2mg), Placebo | 24 weeks | Change from baseline in ADAS-Cog-13 | The 2.0mg dose met the primary endpoint with a statistically significant improvement in ADAS-Cog-13 (p=0.0189) and CDR-SB (p=0.0253).[7] |
| Schizophrenia (Cognitive Impairment) | Phase 2 | 317 | Encenicline (0.27mg, 0.9mg), Placebo | 12 weeks | Change from baseline in CogState Overall Cognition Index (OCI) | The 0.27mg dose showed a significant improvement in OCI (Cohen's d=0.257, p=0.034). The 0.9mg dose showed significant improvement in SCoRS total score (p=0.011) and PANSS Negative scale (p=0.028).[8][9] |
| Schizophrenia (Cognitive Impairment) | Phase 3 (Two trials) | 1520 | Encenicline (1mg, 2mg), Placebo | 26 weeks | Change from baseline in MCCB and SCoRS | No statistically significant difference between encenicline and placebo was observed on the primary endpoints.[10] |
Table 3: Efficacy and Safety of GTS-21 in Clinical Trials
| Indication | Trial Phase | N | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Efficacy and Safety Results |
| Healthy Male Volunteers | Phase 1 | 18 | GTS-21 (25mg, 75mg, 150mg TID), Placebo | 5 days | Safety, Tolerability, Pharmacokinetics, Cognitive Function | Well tolerated up to 450mg/day. Showed statistically significant enhancement in attention, working memory, and episodic secondary memory compared to placebo.[11] |
| Schizophrenia (Cognitive Impairment) | Phase 2 | - | High dose vs. Placebo | - | Cognitive Function, Negative Symptoms | Failed to improve cognitive impairment but significantly improved negative symptoms at high doses.[12] |
| Attention-Deficit/Hyperactivity Disorder (ADHD) | Phase 1 | - | GTS-21 (25mg, 75mg, 150mg TID), Placebo | - | Cognitive Function, Clinical Symptoms | A proof-of-concept crossover trial was conducted to assess the effects on cognitive function and clinical symptoms.[13][14] |
Table 4: Common Adverse Events Reported in Clinical Trials
| Drug | Indication | Common Adverse Events |
| This compound (ABT-126) | Alzheimer's Disease | Agitation, constipation, diarrhea, fall, headache.[2] |
| Schizophrenia | Dizziness, diarrhea, fatigue (all <8% incidence).[4] | |
| Encenicline (EVP-6124) | Schizophrenia | Treatment-emergent adverse events were reported at similar frequencies across placebo (39.0%) and encenicline (23.4% for 0.27mg, 33.3% for 0.9mg) groups.[8][9] Mild constipation was most frequent in Phase 3 trials.[10] |
| GTS-21 | Healthy Volunteers | Well tolerated up to doses of 450 mg/day, with no clinically significant safety findings.[11] |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide a deeper understanding of the study designs.
This compound (ABT-126) Phase 2b Monotherapy Trial in Alzheimer's Disease (NCT01527916)
-
Objective: To evaluate the efficacy and safety of a broader dose range of ABT-126 as monotherapy in subjects with mild-to-moderate Alzheimer's disease.[3]
-
Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.[3]
-
Patient Population: 438 subjects with a Mini-Mental Status Examination (MMSE) score of 10-24, not currently taking acetylcholinesterase inhibitors or memantine.[3]
-
Interventions:
-
ABT-126 25 mg once daily (n=77)
-
ABT-126 50 mg once daily (n=108)
-
ABT-126 75 mg once daily (n=73)
-
Donepezil 10 mg once daily (n=76)
-
Placebo once daily (n=104)[3]
-
-
Primary Outcome Measure: Change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[3]
-
Secondary Outcome Measures: Included other cognitive, functional, and global assessments.
-
Statistical Analysis: Efficacy was assessed by comparing the change from baseline in the ADAS-Cog total score between each ABT-126 dose group and the placebo group.
Encenicline (EVP-6124) Phase 2 Trial in Schizophrenia (NCT00968236)
-
Objective: To evaluate the efficacy and safety of encenicline as a treatment for cognitive impairment in patients with schizophrenia.[8]
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled, parallel-design, multinational study.[8][9]
-
Patient Population: 319 randomized patients with schizophrenia on chronic stable atypical antipsychotics.[8]
-
Interventions:
-
Encenicline 0.27 mg once daily
-
Encenicline 0.9 mg once daily
-
Placebo once daily[8]
-
-
Primary Outcome Measure: Change from baseline in the Overall Cognition Index (OCI) score from the CogState computerized battery.[8]
-
Secondary Outcome Measures: Included the MATRICS Consensus Cognitive Battery (MCCB) (in US patients), the Schizophrenia Cognition Rating Scale (SCoRS) total score, and the Positive and Negative Syndrome Scale (PANSS) total and subscale scores.[8]
-
Statistical Analysis: Efficacy was evaluated by comparing the change from baseline in the OCI score between the encenicline groups and the placebo group.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and clinical development pathways discussed, the following diagrams are provided.
References
- 1. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of ABT-126 in Subjects with Mild-to-Moderate Alzheimer's Disease on Stable Doses of Acetylcholinesterase Inhibitors: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of the α7-Nicotinic Acetylcholine Receptor Agonist ABT-126 in the Treatment of Cognitive Impairment Associated With Schizophrenia: Results From a Phase 2b Randomized Controlled Study in Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. obesityhealthmatters.com [obesityhealthmatters.com]
Replicating key findings from published Nelonicline research
An Objective Comparison of Nelonicline (ABT-126) for Researchers
This compound (ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that was investigated for its potential to treat cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Despite showing promise in preclinical studies, its development was ultimately discontinued (B1498344) due to a lack of significant efficacy in Phase 2 clinical trials.[2][3] This guide provides a comprehensive comparison of this compound's performance with a key alternative, donepezil (B133215), and presents supporting experimental data to aid researchers in understanding its pharmacological profile and clinical outcomes.
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for this compound.
Table 1: Preclinical Profile of this compound (ABT-126)
| Parameter | Value | Species/System | Notes |
| Binding Affinity (Ki) | |||
| α7 nAChR | 12.3 nM | Human brain | High affinity for the target receptor. |
| α3β4* nAChR | 60 nM | Human IMR-32 neuroblastoma cells | Lower affinity compared to α7 nAChR. |
| 5-HT3 Receptor | 140 nM | Not specified | Demonstrates some off-target activity. |
| Functional Activity | |||
| EC50 (α7 nAChR) | 2 µM | Xenopus oocytes expressing human α7 nAChRs | Concentration for half-maximal activation. |
| Intrinsic Activity (α7 nAChR) | 74% | Relative to acetylcholine | Indicates it is a partial agonist. |
Table 2: Phase 2 Clinical Trial in Alzheimer's Disease (NCT00948909) - Change from Baseline in 11-item ADAS-Cog Total Score at Week 12
| Treatment Group | Mean Change from Baseline (LSM Difference from Placebo) | Standard Error | p-value (one-sided) |
| This compound (5 mg) | Numerically similar to placebo | - | - |
| This compound (25 mg) | -1.19 | 0.90 | 0.095 |
| Donepezil (10 mg) | -1.43 | 0.90 | 0.057 |
| Placebo | - | - | - |
LSM: Least Squares Mean. A negative change indicates improvement.
Table 3: Phase 2b Clinical Trial in Schizophrenia (NCT01655680) - Efficacy Outcomes at Week 12 and 24
| Outcome Measure | Treatment Group | Mean Change from Baseline (± SE) | p-value |
| MCCB Neurocognitive Composite Score (Week 12) | This compound (50 mg) | +2.66 (± 0.54) | >0.05 |
| Placebo | +2.46 (± 0.56) | ||
| 16-item Negative Symptom Assessment Scale Total Score (Week 24) | This compound (50 mg) | -4.27 (± 0.58) | 0.059 |
| Placebo | -3.00 (± 0.60) |
SE: Standard Error. For MCCB, a positive change indicates improvement. For the Negative Symptom Assessment Scale, a negative change indicates improvement.
Experimental Protocols
Detailed experimental protocols are crucial for replicating key findings. Below are summaries of the methodologies used in the preclinical and clinical evaluation of this compound, based on available public information.
Radioligand Binding Assays for α7 nAChR Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human α7 nicotinic acetylcholine receptor.
General Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from human brain tissue or cell lines engineered to express the human α7 nAChR. This typically involves homogenization of the tissue or cells in a buffered solution, followed by centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled ligand that binds with high affinity and specificity to the α7 nAChR is used. While the specific radioligand used for the published this compound data is not explicitly stated in the readily available literature, a common choice for this receptor is a tritiated α7 nAChR agonist or antagonist (e.g., [3H]-A-585539).
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Note: For complete replication, specific details such as the radioligand concentration, protein concentration, incubation time, and temperature would be required. This information is often found in the supplementary materials of the primary research articles or can be requested from the authors.
Phase 2 Clinical Trial in Alzheimer's Disease (NCT00948909)
Objective: To evaluate the efficacy and safety of this compound compared to placebo and donepezil in subjects with mild-to-moderate Alzheimer's disease.[2]
Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled, parallel-group study.[2][4]
Participant Population: Approximately 274 individuals aged 55-90 with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score between 10 and 24.[5]
Interventions:
-
This compound (ABT-126) 5 mg, administered orally once daily.
-
This compound (ABT-126) 25 mg, administered orally once daily.
-
Donepezil 10 mg, administered orally once daily.[2]
-
Placebo, administered orally once daily.[2]
Primary Efficacy Endpoint: Change from baseline to week 12 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[2]
Secondary Efficacy Endpoints: Included the 13-item ADAS-Cog, Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus), Neuropsychiatric Inventory (NPI), and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[5]
Statistical Analysis: The primary efficacy analysis was performed using a mixed-model for repeated measures (MMRM) to compare the change from baseline in the ADAS-Cog total score between each active treatment group and the placebo group.
Phase 2b Clinical Trial in Schizophrenia (NCT01655680)
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment for cognitive impairment in subjects with schizophrenia.[6][7]
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[8]
Participant Population: Approximately 432 clinically stable adults with a diagnosis of schizophrenia who were receiving ongoing antipsychotic treatment.[6][8]
Interventions:
-
This compound (ABT-126) 25 mg, 50 mg, or 75 mg, administered orally once daily.[8]
-
Placebo, administered orally once daily.[8]
Primary Efficacy Endpoint: Change from baseline to week 12 in the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score.[8]
Secondary Efficacy Endpoints: Included the 16-item Negative Symptom Assessment Scale and the University of California San Diego Performance-Based Skills Assessment (UPSA).[9]
Statistical Analysis: The primary efficacy analysis was performed using a mixed-model for repeated measures (MMRM) to compare the change from baseline in the MCCB composite score between the this compound 50 mg group and the placebo group.[8]
Visualizations
Signaling Pathway of this compound (ABT-126)
This compound, as a partial agonist of the α7 nAChR, is expected to activate downstream signaling pathways known to be modulated by this receptor. The activation of α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+.[10][11] This increase in intracellular calcium can trigger a cascade of signaling events.
Caption: Downstream signaling pathways activated by this compound via the α7 nAChR.
Experimental Workflow for a Radioligand Binding Assay
The following diagram illustrates the typical workflow for determining the binding affinity of a compound like this compound.
References
- 1. alzforum.org [alzforum.org]
- 2. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study Details Page [abbvieclinicaltrials.com]
- 8. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Guide to Compounds Targeting Cholinergic Dysfunction: Nelonicline and Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The cholinergic system's role in cognitive processes has made it a primary target in the quest for effective treatments for neurodegenerative disorders like Alzheimer's disease. This guide provides a detailed comparison of nelonicline (B1263637), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with other compounds that have been investigated for their potential to ameliorate cholinergic dysfunction. We present a comprehensive overview of their mechanisms of action, pharmacological profiles, and clinical trial outcomes, supported by experimental data and detailed methodologies.
Introduction to Cholinergic Dysfunction and the α7 Nicotinic Acetylcholine Receptor
Cholinergic dysfunction, characterized by a deficit in the neurotransmitter acetylcholine, is a well-established hallmark of Alzheimer's disease. This has led to the development of acetylcholinesterase inhibitors (AChEIs) like donepezil, which increase the synaptic availability of acetylcholine.[1][2] However, the therapeutic benefits of AChEIs are often modest and symptomatic.
More recent drug development efforts have focused on directly targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. The α7 nAChR is a ligand-gated ion channel with high calcium permeability that is abundantly expressed in brain regions crucial for learning and memory.[3] Activation of α7 nAChRs can modulate the release of several neurotransmitters and influence downstream signaling pathways involved in neuroprotection and synaptic plasticity.[4][5] This has made α7 nAChR agonists and positive allosteric modulators attractive therapeutic candidates.
Comparative Pharmacological Profiles
This section provides a quantitative comparison of the in vitro pharmacological properties of this compound and other selected compounds targeting cholinergic dysfunction.
| Compound | Primary Target(s) | Mechanism of Action | Binding Affinity (Ki) | Efficacy (EC50 / % Max Response) |
| This compound (ABT-126) | α7 nAChR | Partial Agonist / Allosteric Modulator | 12.3 nM (human brain α7 nAChR) | EC50: 2 µM (74% of ACh response in Xenopus oocytes) |
| Varenicline | α4β2 nAChR, α7 nAChR, α3β4 nAChR | Partial Agonist (α4β2), Full Agonist (α7) | α4β2: 0.14 ± 0.01 nM (rat striatum); α7: No specific Ki value found, but acts as a full agonist. | α4β2: EC50 = 2.3 ± 0.3 µM (13.4 ± 0.4% of ACh response); α7: EC50 = 18 ± 6 µM (93 ± 7% of ACh response)[6] |
| AZD-3480 (Ispronicline) | α4β2 nAChR | Partial Agonist | 11 nM (human α4β2 nAChR)[7] | Partial agonist, but specific EC50 and % max response values were not found in the provided search results. |
| Donepezil | Acetylcholinesterase (AChE) | Reversible Inhibitor | Not applicable (enzyme inhibitor) | Not applicable (enzyme inhibitor) |
Clinical Trial Comparison
The following table summarizes the key findings from clinical trials of this compound and comparator compounds in patients with Alzheimer's disease. The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) is a standard tool used to assess cognitive function in these trials, with lower scores indicating better cognitive performance.[8]
| Compound | Phase | Dosage | Duration | Key Cognitive Outcomes (ADAS-Cog) |
| This compound (ABT-126) | Phase 2 | 5 mg, 25 mg daily | 12 weeks | Did not meet primary endpoint. A trend toward improvement was observed with the 25 mg dose (difference from placebo of -1.19), but it was not statistically significant (p=0.095).[9][10] |
| Phase 2b | 25 mg, 50 mg, 75 mg daily | 24 weeks | No significant improvement in ADAS-Cog scores at any dose compared to placebo.[10][11] | |
| Varenicline | Phase 2 | 1 mg twice daily | 6 weeks | No significant difference in the least square mean ADAS-Cog total score compared to placebo (18.07 vs. 18.49; p=0.3873).[2][4] |
| AZD-3480 (Ispronicline) | Phase 2b | 5 mg, 20 mg, 35/100 mg daily | 12 weeks | Did not show a statistically significant improvement versus placebo on ADAS-Cog. A post-hoc analysis suggested a potential improvement with the 20 mg dose in patients with less severe cognitive impairment.[1][12] |
| Donepezil | Multiple Phase 3 | 5 mg, 10 mg daily | 24 weeks | Consistently demonstrated statistically significant improvements in ADAS-Cog scores compared to placebo. For the 10 mg dose, the effect size was approximately a 2.9-point improvement at 24 weeks.[11][13][14] |
Signaling Pathways and Experimental Workflows
Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Signaling Pathway
Activation of the α7-nAChR by an agonist such as this compound initiates a cascade of intracellular events. The primary event is the influx of calcium ions (Ca2+), which can then trigger various downstream signaling pathways. One critical pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).[4][5] Activated Akt can then phosphorylate and inhibit Glycogen (B147801) Synthase Kinase 3β (GSK-3β).[12][14] The inhibition of GSK-3β is considered neuroprotective as it can reduce the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. alpha 7 nicotinic receptor transduces signals to phosphatidylinositol 3-kinase to block A beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonism of the α7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α7 nicotinic acetylcholine receptor agonism confers neuroprotection through GSK-3β inhibition in a mouse model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective alpha7 nicotinic acetylcholine receptor activation regulates glycogen synthase kinase3beta and decreases tau phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of Nelonicline's Effects in Different Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nelonicline (ABT-126), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, across various disease models. While preclinical data suggested pro-cognitive effects, clinical trials in Alzheimer's disease and schizophrenia ultimately led to the discontinuation of its development due to insufficient efficacy.
This compound was developed to address the cognitive deficits central to several debilitating neurological and psychiatric disorders. The rationale for its development was grounded in the cholinergic hypothesis, which posits that diminished cholinergic neurotransmission contributes to cognitive decline. By selectively targeting the α7 nAChR, this compound was designed to enhance cholinergic signaling and, consequently, improve cognitive functions such as memory and attention.[1][2]
Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor
This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[3] These receptors are ligand-gated ion channels that are highly expressed in brain regions crucial for learning and memory, including the hippocampus and prefrontal cortex.[4] Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, and activates intracellular signaling pathways associated with synaptic plasticity and neuroprotection.[5][6]
Preclinical Disease Models
While specific quantitative data from preclinical studies of this compound are not extensively published, reports from clinical trial publications indicate that the compound demonstrated pro-cognitive efficacy across multiple animal models relevant to Alzheimer's disease and schizophrenia.[5][6] These studies were crucial in establishing the proof-of-concept that led to its clinical development. The cognitive domains in which this compound showed promise included social recognition memory, memory consolidation, inhibitory avoidance, and working memory.[6]
It is noteworthy that a meta-analysis of α7 nAChR agonists revealed large effect sizes in rodent models of cognition, such as the novel object recognition and Morris water maze tasks, which assess non-spatial and spatial memory, respectively.[7] This highlights the general promise of this class of compounds in preclinical settings.
Clinical Trials in Alzheimer's Disease
This compound was evaluated in Phase 2 clinical trials for mild-to-moderate Alzheimer's disease. The primary outcome measure in these studies was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score. Despite some initial trends toward improvement at specific doses and time points, the studies ultimately failed to meet their primary endpoints, leading to the discontinuation of this compound for this indication.[2][8][9]
| Study Identifier | Phase | Patient Population | Dosage(s) | Primary Endpoint | Key Findings |
| NCT00948909 | 2a | Mild-to-moderate Alzheimer's Disease | 5 mg, 25 mg daily | Change in ADAS-Cog-11 at 12 weeks | No statistically significant improvement vs. placebo. A trend for improvement was observed with the 25 mg dose.[6] |
| NCT01549834 | 2b (Add-on to AChEIs) | Mild-to-moderate Alzheimer's Disease on stable acetylcholinesterase inhibitors | 25 mg, 75 mg daily | Change in ADAS-Cog-11 at 24 weeks | No significant improvement compared to placebo at the primary endpoint.[9] |
| Gault et al., 2016 | 2b (Monotherapy) | Mild-to-moderate Alzheimer's Disease | 25 mg, 50 mg, 75 mg daily | Change in ADAS-Cog-11 at 24 weeks | No statistically significant improvement at any dose compared to placebo.[2] |
Clinical Trials in Schizophrenia
This compound was also investigated as a pro-cognitive agent for patients with schizophrenia. The primary outcome in these trials was typically the MATRICS Consensus Cognitive Battery (MCCB) composite score. Similar to the Alzheimer's trials, the studies in schizophrenia did not demonstrate a consistent and statistically significant improvement in cognition, leading to the cessation of its development for this indication as well.[6][10]
| Study Identifier | Phase | Patient Population | Dosage(s) | Primary Endpoint | Key Findings |
| NCT00781223 | 2 | Clinically stable patients with schizophrenia | 10 mg, 25 mg daily | Change in MCCB composite score at 12 weeks | No significant improvement in the overall population. A pro-cognitive effect was observed in non-smoking subjects.[10] |
| NCT01655680 | 2b | Clinically stable, non-smoking patients with schizophrenia | 25 mg, 50 mg, 75 mg daily | Change in MCCB composite score at 12 weeks | No statistically significant differences were observed for the primary endpoint. A trend for improvement in negative symptoms was noted with the 50 mg dose.[6] |
Potential in ADHD Models: An Unexplored Avenue
There are no published studies on the effects of this compound in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). However, the role of the cholinergic system, and specifically α7 nAChRs, in attention and executive function suggests that this could have been a relevant area of investigation.[1] Preclinical studies of other α7 nAChR agonists, such as encenicline, have shown improvements in attention and vigilance in rat models.[11] Given the shared neurobiological underpinnings of cognitive dysfunction, it is plausible that this compound might have shown some efficacy in ADHD models, though this remains speculative.
Experimental Protocols: Clinical Trials
Alzheimer's Disease (NCT00948909): This was a 12-week, randomized, double-blind, placebo-controlled, parallel-group study. 274 subjects with mild-to-moderate Alzheimer's disease were randomized to receive once-daily oral doses of this compound (5 mg or 25 mg), placebo, or donepezil (B133215) (10 mg) as an active comparator. The primary efficacy measure was the change from baseline to week 12 in the 11-item ADAS-Cog total score.[6]
Schizophrenia (NCT00781223): This was a 12-week, double-blind, placebo-controlled, parallel-group Phase 2 study. 207 clinically stable patients with schizophrenia were randomized to receive once-daily oral doses of this compound (10 mg or 25 mg) or placebo. The primary efficacy measure was the change from baseline to week 12 on the MATRICS Consensus Cognitive Battery (MCCB) composite score.[10]
Comparative Summary and Future Directions
The development of this compound illustrates a common challenge in CNS drug development: the translation of promising preclinical findings into clinical efficacy. While preclinical studies in various animal models suggested that this compound could enhance cognition, these effects did not materialize in large-scale human trials for either Alzheimer's disease or schizophrenia.
Several factors could contribute to this translational gap, including differences in pharmacology and physiology between rodents and humans, the complexity of the disease pathophysiology, and the limitations of the animal models in fully recapitulating the human conditions. For schizophrenia, the significant interaction with smoking status in one of the trials suggests that patient stratification could be a critical factor in future studies of α7 nAChR agonists.[10]
For researchers in the field, the story of this compound underscores the importance of developing more predictive preclinical models and refining clinical trial designs. While the α7 nAChR remains a compelling target for cognitive enhancement, future efforts will need to carefully consider the lessons learned from compounds like this compound to bridge the gap between preclinical promise and clinical success.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. A Randomized Trial to Assess the Efficacy and Safety of ABT-126, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, in the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nelonicline: A Comparative Analysis of Cognitive-Enhancing Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of Nelonicline (ABT-126) with other therapeutic alternatives. The information presented is supported by data from preclinical and clinical studies to aid in the evaluation of its therapeutic potential.
Introduction
This compound is a selective allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a target implicated in cognitive processes such as learning and memory.[1][2] Developed for the treatment of cognitive deficits in Alzheimer's disease (AD) and schizophrenia, its clinical development for AD was ultimately discontinued (B1498344) due to insufficient efficacy in Phase 2b trials.[1] This guide benchmarks this compound's performance against established and other investigational cognitive enhancers.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation
This compound's mechanism of action centers on the positive allosteric modulation of the α7-nAChR. These receptors are ligand-gated ion channels widely expressed in brain regions critical for cognition, including the hippocampus and prefrontal cortex. Activation of α7-nAChRs by acetylcholine leads to an influx of calcium ions, which in turn modulates the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine, and influences synaptic plasticity. By binding to an allosteric site, this compound is thought to enhance the receptor's response to its endogenous ligand, acetylcholine, thereby amplifying its pro-cognitive effects.
Figure 1: Simplified signaling pathway of this compound's action on the α7-nAChR.
Preclinical Cognitive Performance
This compound demonstrated pro-cognitive effects across various animal models, suggesting potential for improving multiple cognitive domains relevant to Alzheimer's disease, including social recognition memory, memory consolidation, inhibitory avoidance, and working memory.[3]
Comparative Preclinical Data on Cognitive Tasks
| Cognitive Task | Drug Class | Animal Model | Key Findings |
| Novel Object Recognition (NOR) | α7-nAChR Agonists | Rodents | Large effect size (d = -0.73) in improving non-spatial memory. |
| Morris Water Maze (MWM) | α7-nAChR Agonists | Rodents | Large effect size (d = -1.18) in improving spatial memory. |
| Morris Water Maze (MWM) | Donepezil (B133215) | Rat model of chemotherapy-induced cognitive impairment | Improved spatial learning ability, reference memory, and working memory.[4] |
Experimental Protocols: Preclinical Cognitive Assays
-
Novel Object Recognition (NOR) Task: This task assesses learning and memory in rodents. The protocol involves three phases: habituation to an empty arena, a familiarization phase where the animal explores two identical objects, and a test phase where one of the objects is replaced with a novel one. The discrimination index, calculated as the proportion of time spent exploring the novel object, is a measure of recognition memory.[5][6][7]
-
Morris Water Maze (MWM): This task evaluates spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).[8][9][10][11][12]
Figure 2: General experimental workflow for preclinical evaluation of cognitive enhancers.
Clinical Cognitive Performance in Alzheimer's Disease
This compound's efficacy in patients with mild-to-moderate Alzheimer's disease was evaluated in Phase 2 and 2b clinical trials. The primary endpoint in these studies was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
Comparative Clinical Trial Data (ADAS-Cog Change from Baseline)
| Drug | Dosage | Trial Duration | Patient Population | Mean Change from Baseline (vs. Placebo) | p-value |
| This compound (ABT-126) | 25 mg/day | 12 Weeks | Mild-to-moderate AD | -1.19 | 0.095 (one-sided) |
| This compound (ABT-126) | 25 mg/day | 24 Weeks | Mild-to-moderate AD | -0.47 | 0.309 |
| This compound (ABT-126) | 50 mg/day | 24 Weeks | Mild-to-moderate AD | -0.87 | 0.153 |
| This compound (ABT-126) | 75 mg/day | 24 Weeks | Mild-to-moderate AD | -1.08 | 0.127 |
| Donepezil | 10 mg/day | 12 Weeks | Mild-to-moderate AD | -1.43 | 0.057 (one-sided) |
| Donepezil | 5 mg/day | 24 Weeks | Mild-to-moderate AD | Statistically significant improvement | <0.05 |
| Donepezil | 10 mg/day | 24 Weeks | Mild-to-moderate AD | Statistically significant improvement | <0.05 |
| Varenicline | 1 mg twice daily | 6 Weeks | Mild-to-moderate AD | No significant difference | 0.3873 |
| Encenicline | 1.8 mg/day | 24 Weeks | Mild-to-moderate AD | Statistically significant improvement | <0.05 |
A negative change from baseline on the ADAS-Cog scale indicates cognitive improvement.
Experimental Protocol: Phase 2/2b Clinical Trials for Alzheimer's Disease
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participant Population: Male and female subjects aged 55-90 years with a diagnosis of mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] scores typically between 12 and 26).
-
Interventions: Oral administration of this compound (at varying doses), placebo, or an active comparator (e.g., donepezil) once daily.
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to the end of the treatment period in the 11- or 13-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score. The ADAS-Cog assesses various cognitive domains, including memory, language, and praxis.[13][14]
-
Secondary Outcome Measures: These often included the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB), the Neuropsychiatric Inventory (NPI), and assessments of activities of daily living (ADL).
Figure 3: Generalized workflow of a Phase 2/2b clinical trial for cognitive enhancers in Alzheimer's disease.
Conclusion
This compound, a selective α7-nAChR allosteric modulator, showed promising pro-cognitive effects in preclinical models. However, in Phase 2 and 2b clinical trials for mild-to-moderate Alzheimer's disease, it failed to demonstrate statistically significant cognitive improvement on the ADAS-Cog compared to placebo, leading to the discontinuation of its development for this indication. While a trend towards improvement was observed at the 25 mg dose in an initial 12-week study, this was not replicated in the longer 24-week trials with higher doses.[3] In comparison, the established acetylcholinesterase inhibitor, donepezil, has consistently shown modest but statistically significant cognitive benefits in similar patient populations. Other investigational α7-nAChR agonists, such as encenicline, have shown some positive signals in early trials, though the overall success of this class of drugs in late-stage clinical development has been limited. The data presented in this guide suggest that while the α7-nAChR remains a target of interest for cognitive enhancement, the clinical translation of preclinical efficacy has been challenging.
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scantox.com [scantox.com]
- 11. noldus.com [noldus.com]
- 12. noldus.com [noldus.com]
- 13. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in cognitive domains during three years in patients with Alzheimer's disease treated with donepezil - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Reproducibility of Nelonicline's Biomarker Effects: A Challenging Landscape
Efforts to assess the reproducible effects of nelonicline (B1263637) (ABT-126) on Alzheimer's disease biomarkers are hampered by a lack of publicly available data. Despite undergoing Phase 2 clinical trials for Alzheimer's disease, published results for this α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) agonist primarily focus on clinical efficacy and safety outcomes, with no specific quantitative data on its impact on core cerebrospinal fluid (CSF) or plasma biomarkers such as amyloid-beta (Aβ) and tau. The development of this compound for Alzheimer's was ultimately discontinued (B1498344) due to insufficient efficacy in improving cognitive endpoints.[1][2][3] While some studies noted a correlation between blood exposure to the drug and cognitive response, this does not provide the specific, reproducible biomarker data necessary for a thorough assessment.[1][4][5]
This guide provides an overview of this compound and its proposed mechanism of action. In the absence of direct biomarker data for this compound, we present a comparative case study of nilotinib (B1678881) , a tyrosine kinase inhibitor, for which quantitative biomarker data from a Phase 2 Alzheimer's disease trial have been published. This serves to illustrate the type of data required for assessing biomarker reproducibility and to highlight the current data gap for agents like this compound.
This compound: An α7 Nicotinic Acetylcholine Receptor Agonist
This compound was developed to selectively target α7-nAChRs, which are implicated in cognitive processes and are known to be affected in Alzheimer's disease. The therapeutic hypothesis was that enhancing cholinergic neurotransmission through these receptors could lead to cognitive improvement.
Below is a diagram illustrating the proposed signaling pathway for α7-nAChR agonists.
Comparative Biomarker Data: The Case of Nilotinib
In contrast to the lack of biomarker data for this compound, a Phase 2 clinical trial of nilotinib (NCT02947893) in patients with mild to moderate Alzheimer's disease reported changes in key CSF biomarkers.[6][7] Nilotinib is a c-Abl tyrosine kinase inhibitor, and its proposed mechanism in Alzheimer's involves enhancing the clearance of neurotoxic proteins.
The following table summarizes the reported changes in CSF biomarkers from the nilotinib study.
| Biomarker | Treatment Group | Change from Baseline | Timepoint | p-value |
| CSF Aβ40 | Nilotinib | Reduced | 6 months | 0.03 |
| CSF Aβ42 | Nilotinib | Reduced | 12 months | 0.05 |
| CSF p-tau-181 | Nilotinib | Reduced | 6 and 12 months | - |
| Data extracted from a Phase 2, randomized, double-blind, placebo-controlled study of nilotinib in patients with mild to moderate dementia due to Alzheimer's disease.[6] |
Experimental Protocols
A standardized workflow is crucial for ensuring the reproducibility of biomarker data. The following diagram illustrates a typical experimental workflow for a clinical trial assessing CSF biomarkers in Alzheimer's disease, based on the protocol described for the nilotinib trial.
Methodology for CSF Biomarker Analysis (based on the Nilotinib trial)
-
Sample Collection: Cerebrospinal fluid was collected via lumbar puncture at baseline and at specified follow-up time points (e.g., 6 and 12 months).
-
Sample Processing: Immediately after collection, CSF samples were centrifuged to remove cellular debris. The supernatant was then aliquoted into polypropylene (B1209903) tubes.
-
Sample Storage: Aliquots were stored at -80°C until analysis to ensure sample integrity.
-
Biomarker Quantification: CSF levels of Aβ40, Aβ42, and phosphorylated tau (p-tau-181) were measured using validated immunoassay techniques, such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex platforms.
-
Data Analysis: Statistical analyses were performed to compare the change from baseline in biomarker concentrations between the treatment and placebo groups.
Conclusion
The case of this compound highlights a significant challenge in the field of neurodegenerative drug development: the lack of accessible and reproducible biomarker data from early-phase clinical trials. While the ultimate discontinuation of this compound for Alzheimer's was due to a failure to meet clinical endpoints, the absence of public biomarker data prevents a deeper understanding of its biological effects and limits the ability of the research community to learn from these trials. In contrast, the publication of biomarker data from studies like the nilotinib trial, even with their own limitations, provides valuable insights into the potential pharmacodynamic effects of a therapeutic agent on the underlying pathology of Alzheimer's disease. For future drug development programs, a commitment to greater transparency in reporting biomarker results, regardless of the clinical outcome, will be crucial for accelerating the discovery of effective treatments.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nilotinib Effects on Safety, Tolerability, and Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nelonicline Phase 2b Trials: A Critical Analysis and Comparison with Novel Therapies for Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelonicline (ABT-126), a selective alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) partial agonist, was a promising therapeutic candidate for treating cognitive impairment associated with schizophrenia (CIAS) and Alzheimer's disease (AD). However, its development was halted following disappointing results in Phase 2b clinical trials. This guide provides a critical analysis of the this compound Phase 2b trial data and compares its performance with emerging alternative therapies, offering valuable insights for the future of drug development in this challenging therapeutic area.
Data Presentation: Comparative Efficacy in Cognitive Impairment
The following tables summarize the key efficacy data from the Phase 2b trials of this compound and comparator drugs.
Table 1: this compound (ABT-126) Phase 2b Trial Results in Schizophrenia
| Outcome Measure | This compound (50 mg) Change from Baseline (±SE) | Placebo Change from Baseline (±SE) | P-value | Trial Identifier |
| MCCB Neurocognitive Composite Score | +2.66 (±0.54) | +2.46 (±0.56) | >0.05 | NCT01655680[1] |
| NSA-16 Total Score | -4.27 (±0.58) | -3.00 (±0.60) | 0.059 | NCT01655680[1] |
MCCB: MATRICS Consensus Cognitive Battery; NSA-16: 16-item Negative Symptom Assessment Scale. Data from the nonsmoker population study.
Table 2: this compound (ABT-126) Phase 2b Trial Results in Alzheimer's Disease (Monotherapy)
| Outcome Measure | This compound (25 mg) LS Mean Difference from Placebo (±SE) | This compound (50 mg) LS Mean Difference from Placebo (±SE) | This compound (75 mg) LS Mean Difference from Placebo (±SE) | Donepezil (B133215) LS Mean Difference from Placebo (±SE) | P-value (vs. Placebo) | Trial Identifier |
| ADAS-Cog 11-item Total Score | -0.47 (±0.94) | -0.87 (±0.85) | -1.08 (±0.94) | -2.29 (±0.95) | 0.309 (25mg), 0.153 (50mg), 0.127 (75mg), 0.008 (Donepezil) | NCT01527916[2] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; LS Mean: Least Squares Mean.[2]
Table 3: Comparator Phase 2 Trial Results in Cognitive Impairment Associated with Schizophrenia
| Drug (Mechanism) | Outcome Measure | Treatment Group Mean Change from Baseline | Placebo Group Mean Change from Baseline | P-value | Trial Identifier |
| BI 425809 (Iclepertin) (GlyT1 Inhibitor) | MCCB Composite T-score | 1.98 (10mg), 1.73 (25mg) (adjusted mean difference from placebo) | - | 0.0089 (Emax model) | NCT02832037[3] |
| Xanomeline-trospium (M1/M4 Muscarinic Agonist) | Cogstate Brief Battery (in cognitively impaired subgroup) | Significant Improvement (d=0.50) | No meaningful change | 0.03 | EMERGENT-1 (NCT03697252)[4][5] |
GlyT1: Glycine (B1666218) Transporter 1. d: Cohen's d effect size.
Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below.
This compound (ABT-126) Phase 2b Trial in Schizophrenia (NCT01655680)
-
Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Participants: Clinically stable nonsmoking subjects with schizophrenia. A total of 432 subjects were randomized.[1]
-
Intervention: Placebo, this compound 25 mg, 50 mg, or 75 mg once daily. The primary analysis focused on the 50 mg dose versus placebo.[1]
-
Primary Endpoint: Change from baseline to week 12 on the MATRICS Consensus Cognitive Battery (MCCB) neurocognitive composite score.[1]
-
Secondary Endpoints: University of California Performance-based Assessment-Extended Range (UPSA-2ER) and the 16-item Negative Symptom Assessment Scale (NSA-16).[1]
This compound (ABT-126) Phase 2b Trial in Alzheimer's Disease (NCT01527916)
-
Design: A 24-week, randomized, double-blind, placebo- and active-controlled trial.
-
Participants: 438 subjects with mild-to-moderate Alzheimer's disease not currently taking acetylcholinesterase inhibitors or memantine.[2]
-
Intervention: this compound 25 mg, 50 mg, or 75 mg once daily, donepezil 10 mg once daily, or placebo.[2]
-
Primary Endpoint: Change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score.[2]
BI 425809 (Iclepertin) Phase 2 Trial in Schizophrenia (NCT02832037)
-
Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 509 outpatients with schizophrenia on stable antipsychotic treatment.[3]
-
Intervention: Add-on therapy of once-daily oral BI 425809 at doses of 2 mg, 5 mg, 10 mg, or 25 mg, or placebo.[3]
-
Primary Endpoint: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score at week 12.[3]
Xanomeline-trospium (KarXT) EMERGENT-1 Trial in Schizophrenia (NCT03697252)
-
Design: A 5-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 125 patients with schizophrenia.
-
Intervention: Xanomeline-trospium or placebo.
-
Cognitive Assessment: Computerised Cogstate Brief Battery (CBB) scores at baseline and endpoint. A post-hoc analysis was conducted on a subgroup of patients with clinically meaningful cognitive impairment at baseline.[4][5]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to this compound's mechanism of action.
References
- 1. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia: randomized double-blind, placebo and active controlled adaptive trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the novel glycine transporter inhibitor BI 425809 once daily in patients with schizophrenia: a double-blind, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Effectiveness of KarXT (xanomeline-trospium) for cognitive impairment in schizophrenia: post hoc analyses from a randomised, double-blind, placebo-controlled phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nelonicline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Nelonicline, ensuring compliance and fostering a culture of safety.
A review of the available safety data indicates that this compound is not classified as a hazardous substance or mixture.[1] This classification simplifies the disposal process, though adherence to good laboratory practices remains paramount.
Disposal Procedures for this compound
When disposing of this compound, it is essential to follow a structured process to minimize environmental impact and ensure personnel safety. The following steps are based on general best practices for non-hazardous pharmaceutical waste.
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the most current SDS for this compound to confirm its classification and identify any specific handling precautions.[1]
-
Render the Compound Unusable: To prevent accidental use or diversion, the primary step in disposal is to make the this compound non-retrievable. This can be achieved by mixing the compound with an inert and undesirable substance.
-
For solid forms of this compound, mix with a substance like cat litter, used coffee grounds, or dirt.
-
For liquid formulations, absorb the liquid onto an inert material before mixing.
-
-
Contain the Mixture: Place the resulting mixture into a sealed container. A sealable plastic bag or a closable container is suitable for this purpose.
-
Dispose in General Laboratory Waste: Once securely contained, the mixture can be disposed of in the general, non-hazardous laboratory waste stream destined for landfill.
-
Documentation: Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the method used. This is a crucial aspect of good laboratory practice and inventory management.
It is imperative to note that flushing pharmaceuticals down the drain or toilet is strongly discouraged as it can lead to water contamination.[2][3][4] The U.S. Environmental Protection Agency (EPA) has implemented regulations, such as Subpart P of the Resource Conservation and Recovery Act (RCRA), which explicitly ban the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5][6] While this compound is not currently classified as hazardous, adopting these best practices for all pharmaceutical waste is a responsible approach to environmental stewardship.
Quantitative Data
Based on the available Safety Data Sheet, there is no specific quantitative data, such as permissible exposure limits or concentration thresholds, pertinent to the disposal of this compound. The primary guidance is its classification as a non-hazardous substance.[1]
| Data Point | Value | Reference |
| Hazardous Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocols
The provided information does not cite specific experimental protocols related to the disposal of this compound. The recommended disposal procedure is based on standard laboratory safety guidelines for non-hazardous chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling Nelonicline
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling Nelonicline in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound.
Hazard Identification and Precautions
While a Material Safety Data Sheet (MSDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to handle the compound with care due to its biological activity as a nicotinic acetylcholine (B1216132) receptor agonist.[1][2] The provided safety information suggests treating it as a potentially hazardous compound, especially in its pure form or at high concentrations.
Key safety precautions:
-
Avoid inhalation of dust, vapors, or mists.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not ingest.[1]
-
Ensure adequate ventilation in the handling area.[1]
-
For research use only, not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Ensure gloves are regularly inspected for tears or holes and replaced as needed. |
| Eyes | Safety glasses or goggles | Should provide a complete seal around the eyes to protect from splashes or airborne particles. |
| Body | Laboratory coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Work in a fume hood to minimize inhalation risk. If a respirator is required, a NIOSH-approved model should be used. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Transferring: When weighing or transferring the compound, do so in a designated area with minimal air currents, preferably within a chemical fume hood, to prevent the spread of dust.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, wipes) in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use full personal protective equipment to clean the spill.[1] Prevent the product from entering drains or water courses.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Skin Contact | Immediately rinse the skin with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek immediate medical attention. [cite:- 1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1] |
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
